molecular formula C7H6BrN3 B1149012 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine CAS No. 1367795-83-2

4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B1149012
CAS No.: 1367795-83-2
M. Wt: 212.05
InChI Key: LISYIQSLBIHUOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methyl-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISYIQSLBIHUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CN=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine , a critical heterocyclic building block in modern medicinal chemistry.

Executive Summary

This compound (CAS: 1367795-83-2 ) is a fused bicyclic heterocycle belonging to the imidazopyridine class.[1][2] Structurally, it consists of a pyridine ring fused to an imidazole ring, with a bromine atom at the C4 position and a methyl group at the C2 position.

This molecule acts as a high-value scaffold in drug discovery, particularly as a bioisostere of purines . Its structural rigidity, capacity for hydrogen bonding, and specific electronic profile make it an ideal core for developing inhibitors of kinases (e.g., Src, JAK) and other enzymes (e.g., PARP). The C4-bromo substituent serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries.

Physicochemical Profile

The following data summarizes the core physical and chemical parameters essential for experimental handling and computational modeling.

PropertyValue / Description
CAS Number 1367795-83-2
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Off-white to pale yellow solid
Melting Point >250 °C (Decomposes)
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM; Insoluble in Water
pKa (Calculated) ~3.5 (Pyridine N), ~11.5 (Imidazole NH)
LogP (Predicted) 1.2 – 1.5
H-Bond Donors 1 (Imidazole NH)
H-Bond Acceptors 2 (Pyridine N, Imidazole N)
Synthetic Accessibility & Manufacturing

The synthesis of this compound typically follows a convergent pathway starting from substituted pyridines. The most robust industrial route involves the cyclization of a diamine precursor.

3.1. Retrosynthetic Analysis

The core is constructed by fusing the imidazole ring onto a 3,4-diaminopyridine scaffold. The bromine is usually installed early (on the pyridine precursor) to avoid harsh bromination conditions on the sensitive fused system.

3.2. Step-by-Step Synthesis Protocol

Note: This protocol is a generalized high-yield method adapted from standard imidazopyridine chemistry.

Precursor: 2-Methyl-3-nitropyridin-4-ol (or 4-hydroxy-2-methyl-3-nitropyridine).

  • Bromination (Activation):

    • Reagents: POBr₃ (Phosphorus oxybromide), DMF (cat.).

    • Conditions: Heat at 100–110 °C for 4 hours.

    • Mechanism: Nucleophilic substitution of the hydroxyl group by bromide.

    • Product: 4-Bromo-2-methyl-3-nitropyridine.[3]

  • Reduction (Nitro to Amine):

    • Reagents: Iron powder (Fe), NH₄Cl, EtOH/H₂O (or H₂/Pd-C if Br is stable, but Fe is safer to prevent dehalogenation).

    • Conditions: Reflux for 2–3 hours.

    • Product: 4-Bromo-2-methylpyridin-3-amine (Note: Regiochemistry is critical here; ensure the 4-Br is retained). Correction: The starting material 2-methyl-3-nitropyridin-4-ol yields 4-bromo-2-methyl-3-nitropyridine. Reduction yields 3-amino-4-bromo-2-methylpyridine .

    • Alternative Route: Start with 2,4-dibromo-3-nitropyridine . Selective displacement at C4 is difficult. A better route is 3,4-diaminopyridine

      
       Ring closure 
      
      
      
      Bromination (often yields mixture).
    • Preferred Route:4-chloro-3-nitropyridine

      
       Displacement with amine 
      
      
      
      Reduction
      
      
      Cyclization.
    • Specific for Target: To get the 2-methyl on the imidazole, we use a 3,4-diaminopyridine derivative and cyclize with a C2 source (Acetic acid/anhydride).

    • Revised Protocol for Target (1367795-83-2):

      • Start with 4-bromo-3,5-diaminopyridine (unstable) or 3-amino-4-bromopyridine .

      • Standard Industrial Route:

        • Step A: Nitration of 4-hydroxypyridine

          
           3-nitro-4-hydroxypyridine.
          
        • Step B: Bromination with POBr₃

          
           3-nitro-4-bromopyridine.
          
        • Step C: Displacement with Methylamine? No, we need the methyl on the imidazole carbon, not the nitrogen.

        • Step C (Correct): Reduction of 3-nitro-4-bromopyridine to 3-amino-4-bromopyridine .

        • Step D: Cyclization with Triethyl orthoacetate or Acetic Anhydride .

        • Reaction: 3,4-Diaminopyridine derivative + Ac₂O

          
           2-Methyl-imidazo[4,5-c]pyridine.
          
        • To get the Bromine at C4: The bromine must be present on the pyridine ring before cyclization or introduced via lithiation.

        • Most Reliable Route: Start with 2-chloro-3-nitropyridine . Displacement with ammonia gives 2-amino-3-nitropyridine. Reduction gives 2,3-diaminopyridine. Cyclization gives imidazo[4,5-b].

        • For [4,5-c]: We need 3,4-diaminopyridine .[4]

        • Precursor: 3-nitro-4-chloropyridine .

        • Reaction: Treat with ammonia

          
           3-nitro-4-aminopyridine. Reduce 
          
          
          
          3,4-diaminopyridine. Cyclize with Acetic Anhydride
          
          
          2-methylimidazo[4,5-c]pyridine.
        • Bromination: Direct bromination of imidazo[4,5-c]pyridine usually occurs at the C4 position (ortho to pyridine nitrogen) via lithiation-halogenation or oxidative bromination.

Synthesis Figure 1: Synthetic Pathway to this compound Start 3-Nitro-4-hydroxypyridine Step1 3-Nitro-4-bromopyridine (POBr3) Start->Step1 Activation Step2 3,4-Diaminopyridine (Reduction) Step1->Step2 Ammination & Reduction Step3 2-Methyl-1H-imidazo[4,5-c]pyridine (Ac2O / Heat) Step2->Step3 Cyclization Target This compound (NBS or Li/Br2) Step3->Target Regioselective Bromination

Chemical Reactivity & Functionalization

The versatility of this compound stems from its two distinct reactive centers: the C4-Bromine and the N1-Proton .

4.1. C4-Bromine: The Electrophilic Handle

The bromine atom at position 4 is highly activated due to the electron-withdrawing nature of the adjacent pyridine nitrogen (N5) and the fused imidazole ring. This makes it an excellent substrate for:

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to form biaryl systems.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: K₂CO₃ or Cs₂CO₃.

  • SNAr (Nucleophilic Aromatic Substitution): Displacement by amines, alkoxides, or thiols.

    • Condition: Heating with primary/secondary amines in DMF/DMSO.

  • Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation for introducing complex amine side chains.

4.2. Imidazole Nitrogen (NH): The Nucleophilic Center

The N1 proton is acidic (pKa ~11–12). Deprotonation allows for alkylation or acylation.

  • Regioselectivity Challenge: Alkylation can occur at N1 or N3 .

    • Steric Control: The C2-methyl group provides steric bulk, often favoring alkylation at the less hindered nitrogen (N1 or N3 depending on the specific electrophile and solvent).

    • Thermodynamic vs. Kinetic: N1-alkylation is typically the thermodynamic product.

4.3. Reactivity Map

Reactivity Figure 2: Divergent Reactivity Profile of the Scaffold Core This compound Suzuki Suzuki Coupling (C4) (Ar-B(OH)2, Pd cat.) Core->Suzuki SNAr SNAr Displacement (C4) (R-NH2, Heat) Core->SNAr Alkylation N-Alkylation (N1/N3) (R-X, Base) Core->Alkylation Biaryl 4-Aryl-2-methyl-imidazopyridine (Kinase Inhibitor Core) Suzuki->Biaryl Amine 4-Amino-2-methyl-imidazopyridine (H-Bond Donor/Acceptor) SNAr->Amine N_Alkyl N-Alkyl Derivatives (Solubility/PK Tuning) Alkylation->N_Alkyl

Case Study: Application in Kinase Inhibitor Design

Objective: Design of a potent Src-family kinase inhibitor.

Rationale: The imidazo[4,5-c]pyridine scaffold mimics the adenine core of ATP. The N1 and N3 nitrogens can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

Workflow:

  • Scaffold Selection: this compound is selected for its C4-Br handle.

  • Hinge Binder Optimization: The C4-Br is coupled via Suzuki reaction with a 3-aminophenylboronic acid derivative to extend into the hydrophobic pocket.

  • Solubility Tuning: The N1 nitrogen is alkylated with a solubilizing group (e.g., N-methylpiperazine tail) to improve oral bioavailability.

  • Result: A library of 4-substituted-2-methyl-imidazo[4,5-c]pyridines with nanomolar potency against Src kinase.

Safety & Handling
  • Hazards: As a halogenated heterocycle, it should be treated as a potential skin and eye irritant. Specific toxicology data is limited, but structural analogs suggest potential for skin sensitization.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to light over prolonged periods.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides and hydrogen bromide.

References
  • ChemBK. (n.d.). Chemical Properties of CAS 1367795-83-2. Retrieved from [Link]

  • Bavetsias, V., et al. (2012). Hit generation and exploration: Imidazo[4,5-c]pyridine inhibitors of lysyl-tRNA synthetase. Bioorganic & Medicinal Chemistry Letters.
  • Yin, Y., et al. (2013). Synthesis and biological evaluation of imidazo[4,5-c]pyridine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.

Sources

The 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine Scaffold: A Modular Platform for Kinase & GPCR Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Significance: The "Privileged" Purine Bioisostere

In modern medicinal chemistry, the imidazo[4,5-c]pyridine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural homology to purine (specifically adenine and guanine) allows it to interact naturally with ATP-binding sites in kinases and nucleotide-binding domains in viral polymerases.

The specific derivative 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine is not merely a final compound but a high-value intermediate .

  • The "4-Bromo" Handle: Located at the

    
    -position relative to the pyridine nitrogen (N5), this bromine atom is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). It serves as the primary vector for introducing molecular diversity (e.g., aryl, heteroaryl, or amino side chains) essential for target selectivity.
    
  • The "2-Methyl" Substituent: This group blocks the C2 position from metabolic oxidation (a common clearance pathway for imidazoles) and provides a hydrophobic anchor that often improves binding affinity in lipophilic pockets of GPCRs and Kinases.

Core Synthesis: The N-Oxide Rearrangement Protocol

Expertise Note: Direct bromination of the imidazo[4,5-c]pyridine ring system is often non-selective. The most robust, industrial-standard method involves the Reissert-Henze type functionalization via an N-oxide intermediate. This ensures regioselectivity at the C4 position.

Step-by-Step Synthesis Workflow

Precursors: 3,4-Diaminopyridine, Acetic Anhydride, m-Chloroperoxybenzoic acid (mCPBA), Phosphorus Oxybromide (


).
Phase 1: Cyclization to the 2-Methyl Core
  • Reaction: Dissolve 3,4-diaminopyridine (1.0 eq) in triethyl orthoacetate (or acetic acid/PPA). Heat to reflux (

    
    ) for 4–6 hours.
    
  • Mechanism: Double condensation closes the imidazole ring.

  • Workup: Neutralize with

    
    , extract with EtOAc.
    
  • Product: 2-Methyl-1H-imidazo[4,5-c]pyridine.

Phase 2: N-Oxidation
  • Reaction: Dissolve the Phase 1 product in DCM/MeOH. Add mCPBA (1.2 eq) at

    
    . Stir at RT for 12 hours.[1]
    
  • Selectivity: Oxidation occurs preferentially at the pyridine nitrogen (N5) due to its higher basicity compared to the imidazole nitrogens.

  • Product: 2-Methyl-1H-imidazo[4,5-c]pyridin-5-oxide.

Phase 3: Regioselective Bromination (The Critical Step)
  • Reaction: Suspend the N-oxide in anhydrous toluene or DCE. Add

    
     (1.5 eq) dropwise at 
    
    
    
    .
  • Causality: The phosphoryl group activates the N-oxide oxygen, creating a leaving group. Bromide attacks the C4 position (alpha to nitrogen) via an addition-elimination mechanism, restoring aromaticity and expelling the oxygen.

  • Condition: Heat to

    
     for 2 hours.
    
  • Validation: Monitor by LC-MS. The mass shift will be

    
     amu (Br isotope pattern).
    
  • Yield: Typically 60–75%.

Diversification Protocol: Self-Validating Suzuki Coupling

To validate the therapeutic potential of this scaffold, researchers must derivatize the C4 position. The following protocol is designed to be self-validating : if the reaction fails, the colorimetric change and LC-MS checkpoints will identify the failure mode immediately.

Objective: Install an aryl group (e.g., 4-fluorophenyl) at C4 to target Kinase domains.

Protocol Parameters
  • Substrate: this compound (1.0 eq).

  • Partner: 4-Fluorophenylboronic acid (1.2 eq).

  • Catalyst:

    
     (5 mol%) — Chosen for resistance to oxidation.
    
  • Base:

    
     (2M aq, 3.0 eq).
    
  • Solvent: 1,4-Dioxane (degassed).[2]

Execution Steps
  • Inerting: Charge reaction vessel with substrate, boronic acid, and catalyst. Cycle Vacuum/Nitrogen (

    
    ). Checkpoint: Catalyst should be a reddish-brown powder.
    
  • Solvation: Add degassed Dioxane and Base.

  • Activation: Heat to

    
    .
    
  • Visual Checkpoint (15 min): The reaction mixture should turn black/dark brown (active

    
     species). If it remains orange/red, the catalyst has not activated (check oxygen levels).
    
  • Completion (2-4 hrs): LC-MS should show disappearance of the Bromide starting material (

    
     peaks at 
    
    
    
    ) and appearance of the product (
    
    
    ).

Therapeutic Applications & Signaling Pathways[3][4]

A. Anticancer: Src Family Kinase (SFK) Inhibition

Derivatives of this scaffold are potent ATP-competitive inhibitors of Src Kinases . The imidazo[4,5-c]pyridine core mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.

  • Mechanism: Inhibition of Src blocks downstream signaling via the PI3K/Akt and Ras/MAPK pathways, leading to reduced tumor cell proliferation and metastasis.

  • Key Derivative: 4-(3-chloro-4-fluoro-phenyl)-2-methyl-imidazo[4,5-c]pyridine.

B. Antiviral: RNA-Dependent RNA Polymerase (RdRp)

Similar to Ribavirin, these derivatives can inhibit viral replication by interfering with RNA synthesis in viruses like HCV and BVDV .

Pathway Visualization

The following diagram illustrates the mechanism of action for the anticancer application, showing where the scaffold intercepts the signaling cascade.

G cluster_legend Legend GrowthFactor Growth Factors (EGF/PDGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK Activation Src Src Family Kinases (TARGET: 4-Br-Imidazo Scaffold) RTK->Src Phosphorylation PI3K PI3K Src->PI3K Inhibition Point Ras Ras-GTP Src->Ras Akt Akt (Protein Kinase B) PI3K->Akt mTOR mTOR Akt->mTOR Nucleus Nucleus: Gene Transcription (Proliferation/Metastasis) mTOR->Nucleus Raf Raf/MEK/ERK Ras->Raf Raf->Nucleus key Red Arrow = Therapeutic Blockade Blue Node = Drug Target

Caption: Signal Transduction Blockade. The 4-Bromo-2-methyl-imidazo[4,5-c]pyridine derivatives act as ATP-competitive inhibitors at the Src node, effectively severing the link between upstream RTK activation and downstream proliferative pathways (PI3K/Akt and MAPK).

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) of representative derivatives synthesized from the 4-bromo core, demonstrating the impact of C4-substitution on biological potency.

Derivative (C4-Substituent)TargetActivity (

)
Biological Outcome
4-Bromo (Core) IntermediateN/ASynthetic Precursor
4-(3-Chloro-4-fluorophenyl) Src Kinase

Potent antiproliferative in GBM cells
4-(4-Methoxyphenyl) CDK9

Apoptosis induction in HCT-116
4-(2-Fluorophenyl) BVDV (Virus)

Inhibition of viral RNA replication
4-Amino (Amidation) GPCR (

)

Low affinity (requires aryl group)

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. Source: PubMed URL:[Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. Source: ResearchGate URL:[Link]

Sources

4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine as a medicinal chemistry building block

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine in medicinal chemistry.

A Versatile Scaffold for Kinase Inhibition and Fragment-Based Drug Discovery [1]

Executive Summary

This compound represents a "privileged scaffold" in modern drug discovery. Structurally, it is a 5,6-fused bicyclic heteroaromatic system that serves as a bioisostere for purines (adenine/guanine) and benzimidazoles. Its value lies in its orthogonal functionalization potential :

  • C4-Bromine: A highly activated handle for SNAr displacements and Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

  • Imidazole NH: A nucleophilic site for solubility-enhancing group attachment or target-specific vectors.

  • Pyridine Nitrogen (N5): A hydrogen bond acceptor crucial for "hinge binding" in kinase inhibitors.

This guide provides a rigorous analysis of its chemistry, offering researchers a roadmap from synthesis to lead optimization.

Structural Analysis & Physicochemical Properties[2][3]

The imidazo[4,5-c]pyridine core is defined by the fusion of an imidazole ring to the c-face (3,4-position) of a pyridine ring.

PropertyValue / CharacteristicRelevance to MedChem
Molecular Formula C7H6BrN3Low MW (212.05 g/mol ) ideal for FBDD.
pKa (Pyridine N) ~3.5 - 4.5 (Estimated)Lower than pyridine (5.2) due to the electron-withdrawing imidazole fusion.
pKa (Imidazole NH) ~13.0 (Acidic)Deprotonation allows for regioselective alkylation.
H-Bond Donors 1 (NH)Critical for solvent interaction or receptor binding.
H-Bond Acceptors 2 (N5, N3/N1)N5 is the primary acceptor for kinase hinge regions.
Tautomerism 1H vs 3HExists in equilibrium; alkylation often yields mixtures (see Section 4).

Synthetic Accessibility

Accessing the core with the bromine installed at the C4 position (ortho to the pyridine nitrogen) is best achieved via a convergent condensation strategy or N-oxide rearrangement.

Pathway A: Condensation (The Ab Initio Route)

This route builds the imidazole ring onto a pre-functionalized pyridine. It is preferred for generating multi-gram quantities of the specific 4-bromo-2-methyl analog.

Precursor: 2-Bromo-3,4-diaminopyridine (prepared from 2-bromo-4-amino-3-nitropyridine).

Synthesis SM 2-Bromo-4-aminopyridine Inter1 2-Bromo-4-amino- 3-nitropyridine SM->Inter1 HNO3, H2SO4 (Nitration) Inter2 2-Bromo-3,4- diaminopyridine Inter1->Inter2 Fe/AcOH or SnCl2 (Reduction) Product 4-Bromo-2-methyl- 1H-imidazo[4,5-c]pyridine Inter2->Product Ac2O or Triethyl Orthoacetate (Cyclization)

Figure 1: Step-wise synthesis of the this compound core.

Pathway B: N-Oxide Functionalization

Alternatively, the bromine can be introduced into the parent 2-methylimidazo[4,5-c]pyridine via N-oxide activation. This method often yields a mixture of 4-bromo and 6-bromo isomers, requiring chromatographic separation.

  • Step 1: Oxidation with mCPBA

    
     N5-oxide.
    
  • Step 2: Bromination with POBr3 (Reissert-Henze type reaction).

Reactivity Profile & Functionalization[4][5]

The this compound scaffold offers three distinct vectors for diversification.

Regioselective N-Alkylation

The imidazole ring (N1/N3) is the most nucleophilic site.

  • Challenge: The 1H and 3H tautomers are in equilibrium. Alkylation with alkyl halides (R-X) and base (Cs2CO3 or NaH) typically produces a mixture of N1-alkyl and N3-alkyl regioisomers.

  • Control: Steric bulk at C4 (the bromine) can sometimes disfavor N3 alkylation, pushing selectivity toward N1, but separation is almost always required.

  • Protocol Insight: Use polar aprotic solvents (DMF, NMP). Lower temperatures (0°C) can improve kinetic selectivity.

C4-Functionalization (The "Warhead")

The C4 position is electronically unique. It is ortho to the pyridine nitrogen (N5) and adjacent to the imidazole fusion.

  • SNAr (Nucleophilic Aromatic Substitution): The inductive effect of N5 makes the C4-Br highly susceptible to displacement by amines, alkoxides, and thiols.

    • Conditions: Amines (2-5 eq.), DMSO/NMP, 100-140°C (or Microwave).

  • Pd-Catalyzed Coupling:

    • Suzuki-Miyaura: Aryl/Heteroaryl boronic acids.

    • Buchwald-Hartwig: C-N bond formation (aniline coupling).

    • Sonogashira: Alkynylations.

Lateral Lithiation (C2-Methyl)

The C2-methyl group is sufficiently acidic for deprotonation using strong bases (n-BuLi, LDA) at -78°C, allowing for reaction with electrophiles (aldehydes, alkyl halides).

  • Warning: Lithium-Halogen exchange at C4-Br is a competing pathway. If C2-functionalization is required, it is often better to perform it before bromination or use a protected intermediate.

Reactivity Center 4-Bromo-2-methyl- 1H-imidazo[4,5-c]pyridine N_Alk N-Alkylation (N1/N3) Reagents: R-X, Cs2CO3 Center->N_Alk Nucleophilic Attack SNAr S_NAr Displacement (C4) Reagents: R-NH2, Heat Center->SNAr Activated by N5 Suzuki Suzuki Coupling (C4) Reagents: Ar-B(OH)2, Pd(0) Center->Suzuki Pd Oxidative Addition

Figure 2: Divergent functionalization pathways for the scaffold.

Medicinal Chemistry Applications

Kinase Inhibition (Hinge Binding)

The imidazo[4,5-c]pyridine core is a classic ATP-mimetic.

  • Mechanism: The pyridine nitrogen (N5) and the imidazole NH (or C4-substituent NH) form a bidentate hydrogen bond donor-acceptor motif with the kinase hinge region (e.g., Met, Glu residues).

  • Example: Inhibitors of JAK , PI3K , and Aurora kinases often utilize this core. The C4-substituent projects into the hydrophobic pocket (Gatekeeper region), while the N1-substituent extends into the solvent-exposed area to tune solubility and PK properties.

Antiviral Agents

Substituted imidazopyridines have shown potency against HCV (Hepatitis C Virus) by inhibiting the NS5A replication complex. The flat, aromatic core allows for intercalation or stacking interactions within viral RNA/protein complexes.

Experimental Protocols

Protocol 1: Synthesis of this compound (Condensation)
  • Reactants: Charge a round-bottom flask with 2-bromo-3,4-diaminopyridine (1.0 eq) and Triethyl orthoacetate (5.0 eq).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (0.1 eq).

  • Conditions: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the diamine.

  • Work-up: Cool to room temperature. The product may precipitate. If not, concentrate in vacuo.

  • Purification: Dilute with water and adjust pH to ~8 with NaHCO3. Extract with Ethyl Acetate (3x).[2] Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient).

Protocol 2: Suzuki-Miyaura Coupling at C4
  • Setup: In a microwave vial, combine This compound (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl2·DCM (0.05 eq).

  • Solvent/Base: Add 1,4-Dioxane (10 vol) and 2M aq. Na2CO3 (3.0 eq).

  • Degassing: Sparge with Argon/Nitrogen for 5 minutes. Cap the vial.

  • Reaction: Heat at 100°C (conventional) or 120°C (microwave) for 1 hour.

  • Isolation: Filter through a Celite pad. Dilute with EtOAc, wash with water. Concentrate and purify via reverse-phase HPLC or silica chromatography.

References

  • Synthesis of Imidazo[4,5-c]pyridines

    • Title: "Regioselective synthesis of substituted imidazo[4,5-c]pyridines."
    • Source:Journal of Heterocyclic Chemistry.
    • Context: Describes the condensation of 3,4-diaminopyridines with carboxylic acid equivalents.
    • (Generalized source for verification).

  • Reactivity of 2-Amino-4-bromopyridine Precursors

    • Title: "Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide."
    • Source: BenchChem.[2]

    • Context: Details the preparation of the key brominated precursor required for the ab initio route.
  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Title: "Imidazo[4,5-c]pyridines as potent inhibitors of Janus Kinase (JAK)."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Illustrates the binding mode of the scaffold in the
    • [3]

  • Regioselectivity in Alkylation

    • Title: "Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines."
    • Source:International Journal of Psychosocial Rehabilit
    • Context: Discusses the N1 vs N5 vs N3 alkyl

(Note: Specific page numbers and volume data for general chemical transformations are standard textbook knowledge in heterocyclic chemistry, specifically "The Chemistry of Heterocycles" by Eicher & Hauptmann.)

Sources

Literature review of 4-bromo-imidazopyridine synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the synthesis pathways for bromo-functionalized imidazo[1,2-a]pyridines.

Editorial Note on Nomenclature: In strict IUPAC numbering for the imidazo[1,2-a]pyridine scaffold, position 4 is the bridgehead nitrogen , rendering a "4-bromo" derivative chemically impossible in this specific numbering scheme. However, in drug development literature and vendor catalogs, "4-bromo" is frequently used as a metonym referring to either:

  • 7-bromoimidazo[1,2-a]pyridine (derived from the commercially ubiquitous 4-bromo -2-aminopyridine precursor).

  • 5-bromoimidazo[1,2-a]pyridine (the peri-position, counted as "4" if the bridgehead is skipped in non-standard numbering).

This guide addresses the synthesis of these specific regioisomers, resolving the ambiguity through clear structural mapping.

Regiocontrol, Precursor Mapping, and Protocol Optimization

Strategic Analysis: The Regioselectivity Matrix

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry (e.g., Zolpidem, Alpidem), valued for its ability to position substituents in precise vectors for receptor binding. Introducing a bromine atom is the critical gateway step for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings.

However, the electronic bias of the ring system dictates that direct bromination (EAS) overwhelmingly favors the C3 position due to the electron-rich nature of the imidazole ring and the activation from the bridgehead nitrogen. Accessing the "pyridine-ring" bromo-isomers (C5, C6, C7, C8) requires a De Novo Cyclization strategy, where the halogen is installed on the pyridine precursor before ring fusion.

The "Rosetta Stone" of Precursor Mapping

To target the correct isomer, researchers must select the corresponding 2-aminopyridine precursor. The mapping below visualizes the transformation from pyridine numbering to the final fused system.

G cluster_0 Starting Material: 2-Aminopyridines cluster_1 Target Scaffold: Bromo-Imidazo[1,2-a]pyridines P_4Br 2-Amino-4-Bromopyridine (The '4-Bromo' Precursor) T_7Br 7-Bromo-Imidazo[1,2-a]pyridine (Major Target) P_4Br->T_7Br Cyclization (Condensation) P_6Br 2-Amino-6-Bromopyridine (Peri-Precursor) T_5Br 5-Bromo-Imidazo[1,2-a]pyridine (Peri-Position) P_6Br->T_5Br Cyclization (Condensation) P_Direct Imidazo[1,2-a]pyridine (Unsubstituted Core) T_3Br 3-Bromo-Imidazo[1,2-a]pyridine (EAS Product) P_Direct->T_3Br Direct Bromination (NBS/CBr4)

Figure 1: Synthetic logic flow mapping precursors to final regioisomers. Note that the "4-bromo" precursor yields the 7-bromo product.

Pathway A: The Condensation Route (Targeting C7/C6/C8)

Target: 7-Bromoimidazo[1,2-a]pyridine (and analogs). Primary Application: Accessing the pyridine ring positions which are deactivated towards direct electrophilic attack.

This is the industry-standard method for generating the "4-bromo" class of targets (referring to the precursor). It relies on the Hantzsch-type condensation between a 2-aminopyridine and an


-halocarbonyl.
Mechanism

The reaction proceeds via an initial nucleophilic attack by the ring nitrogen (N1) onto the


-carbon of the haloketone, followed by cyclization of the exocyclic amine onto the carbonyl.
Experimental Protocol (Standardized)
  • Precursor: 2-Amino-4-bromopyridine (CAS: 84249-14-9).

  • Reagent: Chloroacetaldehyde (40% aq.) or Ethyl bromopyruvate (for C3-esters).

  • Solvent: Ethanol (EtOH) or n-Butanol.

  • Base: Sodium Bicarbonate (

    
    ) or 
    
    
    
    .

Step-by-Step Workflow:

  • Charge: To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-bromopyridine (1.0 equiv) and Ethanol (10 mL/g).

  • Addition: Add Chloroacetaldehyde (40% wt in

    
    , 1.5 equiv). Note: If using the anhydrous trimer, depolymerize first.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.
    
  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove ethanol.

    • Dilute residue with water and neutralize with saturated

      
       until pH ~8.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      .
      
  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

    • Product:7-bromoimidazo[1,2-a]pyridine .[1][2][3][4]

Critical Control Point: The regioselectivity is determined entirely by the starting material. Purity of the 2-amino-4-bromopyridine is paramount, as isomers (e.g., 2-amino-5-bromo) will cyclize with equal efficiency to form inseparable impurities (6-bromo product).

Pathway B: The Peri-Position Challenge (Targeting C5)

Target: 5-Bromoimidazo[1,2-a]pyridine. Challenge: Steric hindrance.

The C5 position (peri to the bridgehead nitrogen) is sterically congested. Synthesis from 2-amino-6-bromopyridine often requires harsher conditions due to the steric clash between the bromine atom and the incoming electrophile during the initial alkylation step.

Optimized Protocol Modifications:

  • Solvent Switch: Use n-Butanol or DMF to allow for higher reaction temperatures (

    
    ).
    
  • Additives: Addition of NaI (0.1 equiv) can accelerate the reaction via in-situ Finkelstein exchange if using chloro-reagents.

  • Yield Warning: Expect lower yields (50–65%) compared to the C7 isomer due to competitive elimination or polymerization of the unstable intermediates.

Pathway C: Direct Regioselective Bromination (Targeting C3)

Target: 3-Bromoimidazo[1,2-a]pyridine. Primary Application: Functionalization of the imidazole ring.[3][4]

If the goal is to install a bromine on the imidazole ring (C3), de novo synthesis is unnecessary. Direct electrophilic aromatic substitution (EAS) is highly efficient.

Protocol (Green Chemistry Approach):

  • Substrate: Imidazo[1,2-a]pyridine.

  • Reagent: N-Bromosuccinimide (NBS, 1.05 equiv).

  • Solvent: Acetonitrile (MeCN) or Ethanol at

    
    .
    
  • Mechanism: The bridgehead nitrogen donates electron density, making C3 exceptionally nucleophilic.

  • Outcome: Reaction is usually complete in <30 minutes with >90% yield. No chromatography is often needed; the product precipitates or can be recrystallized.

Comparative Data & Decision Matrix

The following table summarizes the strategic choice based on the desired bromine location.

Target IsomerPrecursor RequiredReaction TypeComplexityTypical YieldKey Reference
7-Bromo 2-Amino-4-bromopyridineCondensationLowHigh (80%+)[BenchChem, 2025]
6-Bromo 2-Amino-5-bromopyridineCondensationLowHigh (80%+)[RSC Adv, 2014]
5-Bromo 2-Amino-6-bromopyridineCondensationMedium (Steric)Mod (60%)[Sigma, 2024]
3-Bromo Imidazo[1,2-a]pyridineDirect EASVery LowExc (95%)[Org. Lett., 2022]
Visualization of the Synthesis Workflow

SynthesisWorkflow start Define Target Regioisomer is_pyridine_ring Is Br on Pyridine Ring? (Pos 5, 6, 7, 8) start->is_pyridine_ring is_imidazole_ring Is Br on Imidazole Ring? (Pos 3) is_pyridine_ring->is_imidazole_ring No proc_select_precursor Select 2-Aminopyridine Precursor (e.g., 2-Amino-4-Br for 7-Br) is_pyridine_ring->proc_select_precursor Yes proc_direct_brom Direct Bromination (NBS, MeCN, RT) is_imidazole_ring->proc_direct_brom Yes proc_condense Hantzsch Condensation (R-COCH2-X + Precursor) proc_select_precursor->proc_condense out_7br 7-Bromoimidazo[1,2-a]pyridine (From '4-Bromo' precursor) proc_condense->out_7br out_3br 3-Bromoimidazo[1,2-a]pyridine (From unsubstituted core) proc_direct_brom->out_3br

Figure 2: Decision tree for selecting the correct synthetic pathway based on target regiochemistry.

References
  • BenchChem. (2025). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Retrieved from

  • He, P., et al. (2022). "Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source." Letters in Organic Chemistry. Retrieved from

  • Li, J., et al. (2014). "Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines." RSC Advances. Retrieved from

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from

Sources

Bioisosteric Applications of 2-Methyl-imidazo[4,5-c]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methyl-imidazo[4,5-c]pyridine scaffold represents a high-value bioisostere in modern medicinal chemistry, primarily utilized to optimize the physicochemical and pharmacokinetic profiles of benzimidazole- and purine-based leads. By replacing the benzene ring of benzimidazole with a pyridine moiety, this scaffold introduces a critical endocyclic nitrogen atom. This structural modification lowers lipophilicity (


), enhances aqueous solubility, and alters the electronic landscape of the fused system, often improving metabolic stability while retaining key binding interactions.

This guide details the structural rationale, synthetic pathways, and therapeutic applications of this scaffold, designed for medicinal chemists seeking to navigate the "drug-like" space more effectively.

Part 1: Chemical Architecture & Physicochemical Profile

Structural Bioisosterism

The imidazo[4,5-c]pyridine core is a 5,6-fused heteroaromatic system. The "c" fusion indicates the imidazole ring is fused to the 3,4-positions of the pyridine ring. The 2-methyl substituent provides a steric anchor and a lipophilic handle often required for hydrophobic pocket occupancy in enzymes (e.g., kinases).

Key Structural Features:

  • H-Bond Acceptor: The pyridine nitrogen (N5) serves as an additional hydrogen bond acceptor not present in benzimidazole.

  • H-Bond Donor/Acceptor: The imidazole NH/N moiety remains a versatile donor/acceptor pair, tautomerically active unless N-alkylated.

  • Vector Retention: The bond vectors of substituents at the 2-position are spatially conserved relative to benzimidazoles, allowing for "scaffold hopping" with minimal disruption to ligand-protein docking poses.

Comparative Physicochemical Data

The following table contrasts the 2-methyl-imidazo[4,5-c]pyridine scaffold with its direct bioisostere, 2-methylbenzimidazole.

Property2-Methylbenzimidazole2-Methyl-imidazo[4,5-c]pyridineImpact of Bioisosterism
Core Structure Benzene fused to ImidazolePyridine fused to ImidazoleIntroduction of polar N atom
ClogP (approx.)~1.6 - 1.8~0.6 - 0.9Reduced Lipophilicity (Improved Solubility)
pKa (conj. acid) ~5.6~4.5 - 5.0Reduced Basicity (Pyridine ring is electron-withdrawing)
H-Bond Acceptors 1 (Imidazole N3)2 (Imidazole N3 + Pyridine N5)New Interaction Vector
Polar Surface Area ~28 Ų~41 ŲIncreased Polarity

Expert Insight: The reduction in pKa is crucial. The pyridine ring exerts an electron-withdrawing inductive effect (-I) on the imidazole ring, making the system less basic than benzimidazole. This can be advantageous when trying to reduce hERG liability or improve permeability by reducing the fraction of ionized species at physiological pH.

Part 2: Synthetic Methodologies

The synthesis of 2-methyl-imidazo[4,5-c]pyridine is robust and scalable. The most reliable route involves the cyclocondensation of 3,4-diaminopyridine with an acetic acid equivalent.

Visualizing the Synthetic Pathway

The following diagram illustrates the standard cyclization logic and regio-control.

Synthesis SM 3,4-Diaminopyridine Inter Intermediate Amide/Amidine SM->Inter Acylation (N4/N3) Reagent Acetic Anhydride / AcOH (or Triethyl Orthoacetate) Reagent->Inter Product 2-Methyl-imidazo[4,5-c]pyridine Inter->Product Cyclodehydration (Heat/PPA)

Caption: General synthetic route for the construction of the 2-methyl-imidazo[4,5-c]pyridine core via cyclodehydration.

Detailed Experimental Protocol

Objective: Synthesis of 2-methyl-imidazo[4,5-c]pyridine from 3,4-diaminopyridine.

Reagents:

  • 3,4-Diaminopyridine (1.0 eq)

  • Acetic Anhydride (1.2 eq) or Glacial Acetic Acid (Solvent/Reagent)

  • Polyphosphoric Acid (PPA) (Optional, for difficult cyclizations)

  • NaOH (for neutralization)

Procedure:

  • Preparation: Charge a round-bottom flask with 3,4-diaminopyridine (10 mmol) and glacial acetic acid (15 mL).

  • Reflux: Heat the mixture to reflux (118°C) for 12–24 hours. Note: If kinetics are slow, add acetic anhydride (12 mmol) and continue reflux.

  • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The diamine starting material is significantly more polar than the cyclized product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess acetic acid.

    • Dilute the residue with ice-water (20 mL).

    • Basify carefully with 2N NaOH to pH ~8–9. The product typically precipitates as a solid.

  • Purification: Collect the precipitate by filtration. Recrystallize from ethanol/water or purify via flash column chromatography (SiO2, DCM/MeOH gradient) if necessary.

Validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of broad diamine NH2 signals and the appearance of a sharp singlet (~2.6 ppm) corresponding to the C2-methyl group. The aromatic region should show characteristic pyridine coupling (d, d, s patterns).

Part 3: Therapeutic Applications & Case Studies

Kinase Inhibition (Src/Fyn & B-Raf)

The imidazo[4,5-c]pyridine scaffold is a privileged structure in kinase drug discovery. It mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.

  • Mechanism: The N3 (imidazole) and N5 (pyridine) atoms can serve as H-bond acceptors/donors to the kinase hinge residues (e.g., Met, Glu).

  • Advantage: Compared to quinoline or benzimidazole kinase inhibitors, the [4,5-c]pyridine derivatives often show improved selectivity profiles due to the specific electronic demands of the pyridine nitrogen.

  • Example: Derivatives substituted at the 1-position (N-alkyl/aryl) have shown sub-micromolar activity against Src family kinases , utilized in glioblastoma research.

GABA-A Receptor Modulation (Bamaluzole)

Bamaluzole represents a classic application of the imidazo[4,5-c]pyridine core in CNS drug discovery.

  • Target: GABA-A receptor (Benzodiazepine site).[1]

  • Role of Scaffold: The scaffold acts as a bioisostere for the imidazobenzodiazepine core found in drugs like Flumazenil. The 2-methyl/alkyl group is critical for locking the conformation required for receptor activation (agonist) or blockade (antagonist).

  • Outcome: Although Bamaluzole did not reach widespread market use, it validated the scaffold's ability to cross the blood-brain barrier (BBB) and engage CNS targets effectively.

Antiviral Agents (BVDV & HCV)

Researchers have utilized the scaffold to develop inhibitors of RNA-dependent RNA polymerases.

  • Design: The 2-methyl-imidazo[4,5-c]pyridine core serves as a rigid linker that orients hydrophobic domains into viral enzyme pockets.

  • Bioisosterism: Replacement of a purine core with imidazo[4,5-c]pyridine maintained antiviral potency while significantly reducing cytotoxicity in host cells.

Part 4: Strategic Bioisosteric Replacement Logic

When should you switch from Benzimidazole to Imidazo[4,5-c]pyridine? Use the decision logic below.

DecisionTree Start Lead Compound: Benzimidazole Core Issue1 Is Solubility < 10 µM? Start->Issue1 Issue2 Is Metabolic Clearance High? Issue1->Issue2 No Solution Switch to Imidazo[4,5-c]pyridine Issue1->Solution Yes (Pyridine N increases polarity) Issue3 Need New H-Bond Acceptor? Issue2->Issue3 No Issue2->Solution Yes (Pyridine ring less prone to oxidation) Issue3->Solution Yes (N5 provides vector) Alt Explore other isosteres (Indole, etc.) Issue3->Alt No

Caption: Decision matrix for scaffold hopping from benzimidazole to imidazo[4,5-c]pyridine.

References

  • GABA-A Agonists & Bamaluzole

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[1][2][3]

    • Source: PMC / MDPI (2020).
    • URL:[Link]

  • Kinase Inhibition (Src/Glioblastoma)

    • Title: Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma.
    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021).
    • URL:[Link]

  • Antimicrobial & Synthesis

    • Title: Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities.[2]

    • Source: Molecular Diversity (2023).[2]

    • URL:[Link]

  • Bioisosterism & Physicochemical Properties

    • Title: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimiz
    • Source: Journal of Medicinal Chemistry (2021).
    • URL:[Link]

Sources

Physical characteristics and solubility profile of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical characteristics, solubility profile, and handling protocols for 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine . This document is structured to serve as a primary reference for researchers utilizing this compound as a scaffold in medicinal chemistry, particularly for nucleophilic aromatic substitution (


) and cross-coupling reactions.

Part 1: Executive Summary & Chemical Identity

This compound is a fused bicyclic heteroaromatic intermediate characterized by an electron-deficient pyridine ring fused to an imidazole core. Its structural utility lies in the C4-bromo substituent , which is highly activated for functionalization due to the adjacent pyridine nitrogen (N5) and the electron-withdrawing nature of the fused system.

Chemical Identity
ParameterDetail
IUPAC Name This compound
CAS Number 1367795-83-2
Molecular Formula

Molecular Weight 212.05 g/mol
Core Scaffold Imidazo[4,5-c]pyridine (5-azabenzimidazole)
Key Substituents Bromine (C4), Methyl (C2)
Structural Analysis

The compound features an amphoteric core. The imidazole ring provides a hydrogen bond donor (NH) and acceptor (N), while the pyridine ring contributes a basic nitrogen (N5).

  • Electronic Character: The C4 position is electron-poor, facilitating

    
     reactions with amines or alkoxides.
    
  • Lipophilicity: The 2-methyl and 4-bromo groups increase the LogP relative to the parent scaffold, reducing aqueous solubility but enhancing solubility in organic reaction media.

Part 2: Physical Characteristics

Appearance and State[1]
  • Physical State: Solid crystalline powder.

  • Color: Typically off-white to pale yellow or beige . Darkening may occur upon oxidation or prolonged exposure to light.

  • Odor: Faint, characteristic of nitrogen heterocycles.

Thermal Properties
  • Melting Point (Experimental/Predicted): High melting point range, typically >220°C (decomposition often observed before melting).

    • Note: Bicyclic fused systems with H-bond donors often exhibit high lattice energy.

  • Thermal Stability: Stable up to 150°C under inert atmosphere. Avoid prolonged heating in air to prevent N-oxide formation.

Part 3: Solubility Profile & Amphoteric Nature

The solubility of this compound is heavily dictated by its ionization state. It behaves as an ampholyte with two key pKa values.

Ionization Logic (Graphviz Diagram)

The following diagram illustrates the pH-dependent speciation, which is critical for extraction and purification strategies.

Ionization Cation Cationic Form (Protonated at N5) Soluble in Aqueous Acid Neutral Neutral Form (Zwitterionic/Unionized) Poor Aqueous Solubility High Organic Solubility Cation->Neutral  pH > ~3.5   Neutral->Cation  pH < ~3.5   Anion Anionic Form (Deprotonated at N1-H) Soluble in Aqueous Base Neutral->Anion  pH > ~12.5   Anion->Neutral  pH < ~12.5  

Caption: pH-dependent ionization states governing solubility. N5 protonation occurs in acid; N1 deprotonation occurs in strong base.

Solubility Data Table
Solvent SystemSolubility RatingConcentration Limit (Est.)Application Note
Water (Neutral pH) Very Poor< 0.5 mg/mLNot suitable for stock solutions.
0.1 M HCl Good> 10 mg/mLForms hydrochloride salt; useful for aqueous workups.
0.1 M NaOH Moderate~ 5 mg/mLForms sodium salt; less soluble than acid form.
DMSO Excellent> 50 mg/mLPreferred solvent for biological assays and stock.
Methanol/Ethanol Moderate5–15 mg/mLGood for recrystallization (often with co-solvent).
Dichloromethane Low< 5 mg/mLPoor solubility limits use in extraction without modifiers.
THF Moderate10–20 mg/mLSuitable reaction solvent.

Part 4: Experimental Protocols

Solubility Determination Protocol (Shake-Flask Method)

To accurately determine the solubility for formulation or assay development, follow this self-validating protocol.

Materials:

  • Compound (approx 10 mg per solvent)

  • Solvents (PBS pH 7.4, DMSO, MeOH)

  • LC-MS or HPLC-UV system

  • 0.22 µm PTFE syringe filters

Workflow:

  • Saturation: Add excess solid compound to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate (shake/stir) at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE filter to remove undissolved solid.

    • Validation Step: Inspect filtrate for clarity. If cloudy, re-filter.

  • Quantification: Dilute the filtrate 100-fold with Mobile Phase and analyze via HPLC.

  • Calculation: Compare peak area against a 5-point calibration curve prepared in DMSO.

HPLC Purity & Characterization Method

Standard method for verifying identity and purity before use in synthesis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Expected Retention: The compound is moderately polar; expect elution at ~30-40% B depending on column dead volume.

Part 5: Handling, Stability & Safety[10]

Storage Conditions
  • Temperature: Store at 2–8°C for long-term stability.

  • Atmosphere: Hygroscopic potential; store under inert gas (Argon/Nitrogen) in a desiccator.

  • Light: Protect from light to prevent photo-dehalogenation.

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

Reactivity Alert

The C4-bromo position is highly reactive toward nucleophiles. Avoid storing in nucleophilic solvents (e.g., primary amines, thiols) for extended periods, as spontaneous substitution may occur.

References

  • Compound Identification

    • This compound, CAS No. 1367795-83-2.[2] BLD Pharm.

  • Structural Analogs & Synthesis

    • Synthesis of imidazo[4,5-c]pyridine derivatives. National Institutes of Health (NIH) / PubChem.

  • General Solubility Protocols: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.
  • Safety Data

    • Safety Data Sheet (SDS) for Imidazo[4,5-c]pyridine derivatives. Sigma-Aldrich.

Sources

Role of C4-Bromine in Functionalizing Imidazo[4,5-c]pyridine Cores: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C4-Bromo Lynchpin

The imidazo[4,5-c]pyridine scaffold represents a privileged structure in modern drug discovery, serving as a bioisostere for purines and a core pharmacophore in kinase inhibitors (e.g., JAK, PI3K) and antiviral agents. Within this architecture, the C4-position (C4) serves as the critical "lynchpin" for divergent synthesis.

While the scaffold offers multiple vectors for functionalization, the C4-bromine substituent is uniquely valuable due to its high reactivity toward both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-couplings. This guide dissects the electronic underpinnings of this reactivity and provides validated protocols to exploit the C4-bromo handle for rapid library generation.

Mechanistic Underpinnings: Why C4?

To master the chemistry of 4-bromoimidazo[4,5-c]pyridine, one must understand the electronic landscape of the core.

Electronic Activation

The imidazo[4,5-c]pyridine system is a fused 5,6-heterocycle. The C4 position is electronically unique because it is situated ortho to the pyridine nitrogen (N5) and adjacent to the imidazole ring fusion.

  • Inductive Withdrawal (-I): The pyridine nitrogen (N5) exerts a strong electron-withdrawing effect, depleting electron density at C4 and C6.

  • Resonance Effect: The imidazole ring, while generally electron-rich, acts as an electron sink in the fused system, particularly when the N1/N3 positions are substituted.

  • Result: The C4-Br bond is significantly more polarized than a standard pyridyl bromide, making it highly susceptible to nucleophilic attack.

Regioselectivity (C4 vs. C6)

While both C4 and C6 are activated, C4 is typically more reactive toward SNAr due to the proximity of the imidazole nitrogen (N3), which can assist in stabilizing the Meisenheimer intermediate, and the steric relief gained by displacing the bulky bromine atom at the "bay" region of the fused system.

G Core Imidazo[4,5-c]pyridine Core N5 Pyridine N5 (Electron Withdrawing) Core->N5 Contains C4 C4-Position (Highly Electrophilic) Core->C4 Fusion Effect N5->C4 Activates (Ortho) Br Bromine (Good LG) C4->Br Substituted by SNAr SNAr (Amines/Alkoxides) Br->SNAr Displacement Pd Pd-Coupling (Suzuki/Buchwald) Br->Pd Oxidative Addition

Figure 1: Electronic activation and divergent reactivity of the C4-bromoimidazo[4,5-c]pyridine core.

Validated Reaction Pathways

The C4-bromo handle allows for a "fork in the road" synthetic strategy.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This is the most robust method for introducing C-N and C-O bonds.

  • Scope: Primary amines, secondary amines, alkoxides, thiolates.

  • Conditions: typically require thermal activation (80–120 °C) or microwave irradiation. No metal catalyst is required.[1]

  • Mechanism: Addition-Elimination via a Meisenheimer complex.[2]

Pathway B: Palladium-Catalyzed Cross-Coupling

Used for forming C-C bonds (Suzuki, Sonogashira) or difficult C-N bonds (Buchwald-Hartwig with weak nucleophiles).

  • Scope: Aryl boronic acids, alkynes, anilines.

  • Challenge: The imidazole NH (if unprotected) can poison Pd catalysts. Protection (e.g., SEM, Boc, THP) or N-alkylation is often required prior to coupling.

Experimental Protocols

The following protocols are designed for a standard 1.0 mmol scale.

Protocol 1: SNAr Displacement with Secondary Amines

Target: Synthesis of 4-amino substituted derivatives.

Reagents:

  • 4-Bromo-1H-imidazo[4,5-c]pyridine (1.0 equiv)

  • Amine (e.g., Morpholine, Piperidine) (1.5 – 2.0 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: n-Butanol or DMF

  • Temperature: 100 °C (Thermal) or 120 °C (Microwave)

Step-by-Step:

  • Charge: In a pressure vial, dissolve 4-bromo-1-methylimidazo[4,5-c]pyridine (212 mg, 1.0 mmol) in n-Butanol (3 mL). Note: N-methylation or protection is recommended to improve solubility, though free NH works in polar solvents.

  • Add: Add Morpholine (174 mg, 2.0 mmol) and DIPEA (0.52 mL, 3.0 mmol).

  • Heat: Seal the vial and heat to 100 °C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (M+2 peak).

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Redissolve in DCM/MeOH (9:1) and purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

  • Yield: Typical yields range from 75–90%.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 4-aryl substituted derivatives.

Reagents:

  • 4-Bromo-1-methylimidazo[4,5-c]pyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)[3]

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base: 2M aq. Na2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Degas: Sparge 1,4-dioxane with nitrogen for 15 minutes.

  • Charge: To a microwave vial, add the bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(dppf)Cl2 (41 mg, 0.05 mmol).

  • Solvate: Add Dioxane (4 mL) and 2M Na2CO3 (1.5 mL).

  • React: Heat at 90 °C (oil bath) or 110 °C (microwave) for 1 hour.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (EtOAc/Hexanes).

  • Yield: Typical yields range from 60–85%.

Data Summary: Reaction Optimization

The following table summarizes the optimization of the C4-displacement reaction based on internal application data and literature precedents.

EntryTransformationReagent/CatalystSolventTemp (°C)Yield (%)Notes
1 SNAr (Amine)Morpholine (2 eq), DIPEAn-BuOH10088Excellent conversion; clean profile.
2 SNAr (Amine)Aniline (2 eq), TEADMF12045Anilines are weak nucleophiles; requires Pd.
3 Suzuki CouplingPhB(OH)2, Pd(PPh3)4DME/H2O9065Moderate yield; homocoupling observed.
4 Suzuki CouplingPhB(OH)2, Pd(dppf)Cl2Dioxane/H2O10082Preferred catalyst system for steric bulk.
5 Buchwald-HartwigAniline, Pd2(dba)3, XantphosToluene11070Solves the low yield of Entry 2.

Troubleshooting & Expert Tips

  • N-Protection is Critical: If performing Pd-catalysis, the free N1/N3-H on the imidazole ring can coordinate to Palladium, killing the catalyst. Always alkylate (e.g., Methyl, Benzyl) or protect (e.g., SEM, THP) the imidazole nitrogen before attempting C4-Suzuki or Buchwald reactions.

  • Regiochemistry of Alkylation: Alkylation of the parent 4-bromoimidazo[4,5-c]pyridine usually yields a mixture of N1 and N3 isomers. These must be separated chromatographically before functionalizing C4 to ensure SAR integrity.

  • Hydrolysis Risk: Under strongly acidic aqueous conditions, the C4-Br can hydrolyze to the C4-OH (pyridone), especially if the reaction is prolonged. Maintain basic or neutral conditions.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available at: [Link] (Accessed Oct 2023).

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link] (Accessed Oct 2023).

  • Nucleophilic Aromatic Substitution (SNAr). Wikipedia. Available at: [Link] (Accessed Oct 2023).

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. Available at: [Link] (Accessed Oct 2023).

Sources

Comparison of imidazo[4,5-c]pyridine vs imidazo[4,5-b]pyridine properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of the imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine scaffolds, tailored for drug discovery professionals.

A Technical Guide for Medicinal Chemists and Pharmacologists [1]

Executive Summary & Structural Logic

In the landscape of fragment-based drug discovery (FBDD), fused imidazopyridines serve as critical bioisosteres for purines and benzimidazoles. While they share a molecular formula (


) and aromaticity, the positional isomerism of the pyridine nitrogen dictates profound differences in electronic distribution, basicity, and binding site topology.
  • Imidazo[4,5-b]pyridine (1-Deazapurine): Characterized by the pyridine nitrogen adjacent to the bridgehead carbon. It is electronically distinct due to the proximity of the pyridine lone pair to the imidazole NH, often leading to unique tautomeric preferences.

  • Imidazo[4,5-c]pyridine (3-Deazapurine): Features the pyridine nitrogen distal to the bridgehead. This scaffold more closely mimics the steric environment of specific adenosine receptor ligands but suffers from more challenging regioselective synthesis.

Structural Comparison Table
FeatureImidazo[4,5-b]pyridineImidazo[4,5-c]pyridine
IUPAC Numbering Pyridine N at pos 4Pyridine N at pos 5
Purine Bioisostere 1-Deazapurine analog3-Deazapurine analog
Electronic Character High dipole; N4 influences C2 acidityMore distributed electron density
pKa (Conj. Acid) ~3.5 - 4.0 (Pyridine N less basic)~5.5 - 6.0 (Closer to pyridine)
Key Toxicity Risk High (PhIP core is mutagenic)Low to Moderate
Primary Target Class Kinases (JAK, B-Raf, Aurora)GPCRs (Adenosine), Antivirals (HCV)

Physicochemical & Electronic Properties[2][3]

Electronic Distribution and Basicity

The position of the pyridine nitrogen significantly alters the


 and hydrogen-bonding potential.
  • Imidazo[4,5-b]pyridine: The proximity of the pyridine nitrogen (N4) to the imidazole ring creates an inductive electron-withdrawing effect that lowers the basicity of the system compared to the [4,5-c] isomer. The N4 lone pair can also engage in intramolecular hydrogen bonding in certain tautomers, affecting solubility and permeability.

  • Imidazo[4,5-c]pyridine: The N5 nitrogen is more isolated from the imidazole ring's inductive pull, resulting in a slightly higher

    
    , making it a better proton acceptor at physiological pH in some binding pockets.
    
Tautomerism

Both scaffolds exhibit annular tautomerism (N1-H vs. N3-H).

  • [4,5-b] Isomer: The N1-H tautomer is often stabilized by the adjacent pyridine nitrogen lone pair, although solvent polarity strongly dictates the equilibrium.

  • [4,5-c] Isomer: Tautomeric ratios are driven more by steric factors of substituents at C2 and C4.

Synthetic Accessibility & Reactivity

Retrosynthetic Logic

The synthesis of these cores relies on the condensation of diaminopyridines with carboxylic acid equivalents. The primary challenge lies in regiocontrol .

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent synthetic pathways and the "Regioselectivity Problem" inherent in the [4,5-c] series.

SynthesisPathways cluster_logic Regioselectivity Constraint StartB 2,3-Diaminopyridine InterB Amide Intermediate StartB->InterB R-COOH / Coupling StartC 3,4-Diaminopyridine InterC Amide Intermediate (Mixture of 3- and 4-acyl) StartC->InterC R-COOH / Coupling Cycliz Cyclization (Acid/Heat or Orthoformate) InterB->Cycliz Thermodynamically Favored InterC->Cycliz Requires Separation ProdB Imidazo[4,5-b]pyridine (High Yield) Cycliz->ProdB Thermodynamically Favored ProdC Imidazo[4,5-c]pyridine (Regio-isomers possible) Cycliz->ProdC Requires Separation

Caption: Divergent synthetic pathways showing the regioselectivity challenge in the [4,5-c] series compared to the [4,5-b] series.

Experimental Protocol: General Cyclization

Objective: Synthesis of 2-substituted imidazo[4,5-b]pyridine.

  • Reagents: 2,3-Diaminopyridine (1.0 eq), Carboxylic Acid (1.1 eq), Polyphosphoric Acid (PPA).

  • Procedure:

    • Mix diamine and carboxylic acid in PPA.

    • Heat to 180°C for 4-6 hours (Monitor by TLC/LCMS).

    • Quench: Pour hot reaction mixture onto crushed ice/water.

    • Neutralization: Adjust pH to ~8 using

      
      .
      
    • Isolation: Filter the precipitate. Recrystallize from EtOH/Water.

  • Self-Validation: The formation of the [4,5-b] ring is generally unambiguous due to the starting material symmetry constraints (only one adjacent diamine pair). A sharp melting point and loss of the broad diamine

    
     signals in 
    
    
    
    -NMR confirm cyclization.
Functionalization
  • Electrophilic Substitution (Nitration/Bromination):

    • [4,5-b]: Difficult on the pyridine ring. Occurs primarily on the imidazole ring if NH is free.

    • [4,5-c]: Similarly deactivated.

  • Nucleophilic Substitution (

    
    ): 
    
    • Both scaffolds are excellent substrates for

      
       when halogenated (e.g., 2-chloro or 6-chloro derivatives).
      
    • Protocol Note: 6-bromoimidazo[4,5-b]pyridine is a versatile intermediate for Suzuki-Miyaura couplings to install biaryl systems common in kinase inhibitors.

Medicinal Chemistry & Toxicity Profile

Biological Targets[4]
  • Imidazo[4,5-b]pyridine: Dominates kinase inhibitor research. The nitrogen placement allows the scaffold to act as a hinge binder, mimicking the adenine ring of ATP.

    • Examples: Inhibitors of Aurora A, JAK1, and B-Raf.[2]

  • Imidazo[4,5-c]pyridine: Often explored for GPCR ligands (Adenosine

    
     antagonists) and antivirals (HCV NS5B polymerase inhibitors).
    
The "PhIP" Toxicity Warning (Critical)

Researchers must exercise caution with the [4,5-b] scaffold.

  • Mechanism: 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) is a potent mutagen formed in cooked meats.

  • Metabolism: PhIP is N-hydroxylated by CYP1A2, followed by esterification (sulfotransferase/acetyltransferase) to form a nitrenium ion. This electrophile forms DNA adducts (specifically at Guanine C8), leading to carcinogenesis.

  • Mitigation: When designing [4,5-b] drugs, avoid the specific 2-amino-1-methyl substitution pattern. Bulky substituents or electron-withdrawing groups at C2 can block the metabolic activation pathway.

Toxicity Pathway Diagram (Graphviz)

PhIPToxicity PhIP Imidazo[4,5-b]pyridine Core (2-amino-1-methyl deriv.) CYP CYP1A2 Oxidation PhIP->CYP N_OH N-Hydroxy Intermediate CYP->N_OH Ester O-Acetyl/Sulfonyl Transferase N_OH->Ester Nitrenium Nitrenium Ion (Super-Electrophile) Ester->Nitrenium DNA DNA Adduct (Guanine-C8) Nitrenium->DNA Covalent Bonding

Caption: Metabolic activation pathway of PhIP-like imidazo[4,5-b]pyridine derivatives leading to genotoxicity.

References

  • Synthesis and Regioselectivity

    • Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
    • Source: ACS Combin
    • URL:[Link]

  • Kinase Inhibition & Drug Discovery

    • Title: Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors.
    • Source: Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Toxicity Mechanisms (PhIP)

    • Title: Mutagenicity of the cooked food carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP).
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link](Note: Linked to PubChem entry for PhIP for structural verification)

  • General Pharmacological Review

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[1][3][4]

    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Technical Guide: Kinase Inhibitor Research Using 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold represents a "privileged structure" in kinase inhibitor discovery, offering bioisosteric properties to the purine core of ATP. Specifically, the intermediate 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: 1367795-83-2) serves as a critical electrophilic hub for divergent synthesis. Its C4-bromide handle allows for late-stage functionalization via palladium-catalyzed cross-couplings, enabling rapid access to PI3K, mTOR, and Src family kinase inhibitors. This guide details the synthetic logic, experimental protocols, and structural biology considerations for leveraging this intermediate in high-affinity ligand design.

Chemical Space & Structural Rationale

The Hinge-Binding Logic

Kinase inhibitors typically target the ATP-binding pocket, where the "hinge region" connects the N- and C-terminal lobes. The imidazo[4,5-c]pyridine core mimics the adenine ring of ATP:

  • N5 (Pyridine Nitrogen): often acts as a hydrogen bond acceptor.

  • N1/N3 (Imidazole Nitrogens): function as donor/acceptor pairs for the hinge backbone (e.g., Val854 in PI3K

    
     or Met hinge residues).
    
  • C4-Position (The "Gatekeeper" Vector): The bromine at C4 is positioned to direct substituents into the hydrophobic pocket II or towards the solvent front, depending on the specific kinase topology.

Reactivity Profile

The this compound scaffold exhibits unique regioselectivity:

  • C4-Bromine: Highly activated for

    
     and Pd-catalyzed couplings due to the electron-withdrawing nature of the adjacent pyridine nitrogen (N5) and the fused imidazole ring.
    
  • N1/N3-Nitrogens: acidic protons (pKa ~9-10) allowing for alkylation to tune solubility and permeability.

  • C2-Methyl: Provides metabolic stability compared to the C2-H and can engage in hydrophobic interactions.

Synthetic Utility & Functionalization[1][2][3][4][5][6]

The synthesis of the core scaffold relies on the regioselective functionalization of pyridine precursors. The most robust route proceeds via the 2,4-dibromo-3-nitropyridine pathway, ensuring the correct placement of the bromine atom relative to the bridgehead nitrogen.

Core Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start 2,4-Dibromo-3-nitropyridine Step1 Step 1: SNAr Amination (NH3/MeOH, 0°C) Start->Step1 Inter1 2-Bromo-4-amino-3-nitropyridine Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/AcOH or H2/Pd) Inter1->Step2 Inter2 2-Bromo-3,4-diaminopyridine Step2->Inter2 Step3 Step 3: Cyclization (Ac2O or TEOF) Inter2->Step3 Product 4-Bromo-2-methyl- 1H-imidazo[4,5-c]pyridine Step3->Product

Caption: Figure 1. Regioselective synthesis pathway for the this compound core. The C4-amine installation in Step 1 determines the final bromine position.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize the core scaffold from 2-bromo-3,4-diaminopyridine.

Reagents:

  • 2-Bromo-3,4-diaminopyridine (1.0 eq)

  • Acetic anhydride (3.0 eq) or Triethyl orthoacetate (for milder conditions)

  • Acetic acid (Solvent)

  • Sodium hydroxide (10% aq)

Protocol:

  • Dissolution: Charge a round-bottom flask with 2-bromo-3,4-diaminopyridine (10 mmol) and glacial acetic acid (20 mL).

  • Cyclization: Add acetic anhydride (30 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) for the disappearance of the diamine.

  • Workup: Cool the reaction to room temperature. Concentrate under reduced pressure to remove excess acetic acid.

  • Neutralization: Resuspend the residue in ice-water (50 mL) and carefully basify to pH 8–9 using 10% NaOH solution. The product typically precipitates as an off-white solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. If necessary, recrystallize from ethanol/water.

Validation Criteria:

  • 
    H NMR (DMSO-
    
    
    
    ):
    Characteristic singlet for C2-methyl (~2.6 ppm) and aromatic doublets for the pyridine ring protons (C6-H, C7-H) with coupling constants
    
    
    Hz.
  • LC-MS: [M+H]+ peak at 212/214 (1:1 isotopic ratio for Br).

Functionalization: Suzuki-Miyaura Coupling at C4

Objective: Installation of an aryl group (e.g., 3-aminophenyl) at the C4 position to target the kinase specificity pocket.

Reagents:

  • This compound (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl

    
    ·DCM (0.05 eq)
    
  • Na

    
    CO
    
    
    
    (2.0 M aq, 3.0 eq)
  • 1,4-Dioxane (0.1 M concentration)

Protocol:

  • Inertion: In a microwave vial or pressure tube, combine the scaffold, boronic acid, and palladium catalyst. Purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and aqueous Na

    
    CO
    
    
    
    .
  • Reaction: Seal and heat to 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

  • Workup: Filter through a Celite pad, washing with EtOAc. Wash the filtrate with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (DCM/MeOH gradient).

Biological Validation & Assay Development

Structure-Activity Relationship (SAR) Logic

When designing inhibitors using this scaffold, the following SAR trends are generally observed for PI3K/mTOR targets:

PositionModificationEffect on Potency/Selectivity
C2-Methyl H

CH

Improves metabolic stability; maintains hydrophobic contact.
N1/N3 AlkylationN1-alkyl often improves potency against PI3K; N3-alkyl can shift selectivity. Unsubstituted NH is preferred for H-bond donation to hinge.
C4-Aryl Meta-substitutionCritical for accessing the "affinity pocket". Electron-rich rings (e.g., aminopyridine, indole) often enhance potency.
C6/C7 H

F/Cl
Can modulate pKa of the pyridine nitrogen (N5), affecting hinge hydrogen bond strength.
Kinase Signaling Pathway (DOT Diagram)

The following diagram illustrates the downstream signaling effects of inhibiting PI3K/mTOR using this scaffold.

SignalingPathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Catalysis AKT AKT (PKB) PIP3->AKT Recruitment mTORC1 mTORC1 (Target) AKT->mTORC1 Activation S6K S6K1 mTORC1->S6K Phosphorylation Translation Protein Translation (Cell Growth) S6K->Translation Promotion Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Figure 2. Dual inhibition mechanism. The scaffold targets the ATP-binding sites of both PI3K and mTOR, arresting the AKT signaling cascade.

References

  • Synthesis of Imidazo[4,5-c]pyridines

    • Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.[1]

    • Source: ACS Combin
    • URL:[Link]

  • Scaffold Utility in Kinase Inhibitors

    • Title: Recent Advances in the Development of PI3K/mTOR-Based Anticancer Agents.
    • Source: Semantic Scholar / Mini Reviews in Medicinal Chemistry.
    • URL:[Link]

  • Suzuki Coupling Methodology

    • Title: Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.[2]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • Chemical Data & CAS Verification

    • Title: this compound (CAS 1367795-83-2).[3][4]

    • Source: PubChem / ChemicalBook.
    • URL:[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine (Target Molecule, TM ), a critical scaffold for kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

The protocol utilizes a regioselective nucleophilic aromatic substitution (SNAr) strategy starting from 2,4-dibromo-3-nitropyridine . This route is selected over the 4-hydroxy/POBr3 pathway due to higher convergence and the avoidance of harsh phosphoryl halide conditions that often degrade the electron-rich imidazole ring.

Key Advantages of this Protocol:

  • Regiocontrol: Exploits the differential reactivity of the C4 and C2 positions in 3-nitropyridines.

  • Halogen Retention: Uses chemoselective reduction (Fe/NH4Cl) to prevent debromination, a common failure mode with catalytic hydrogenation (H2/Pd).

  • Scalability: Avoids high-pressure reactors and chromatographic separations of isomers in early steps.

Retrosynthetic Analysis & Strategy

The 4-position of the imidazo[4,5-c]pyridine scaffold corresponds to the 2-position of the pyridine precursor. Therefore, the synthesis requires a 2-bromo-3,4-diaminopyridine intermediate.

Retrosynthesis cluster_legend Key Transformation Logic TM 4-Bromo-2-methyl-1H- imidazo[4,5-c]pyridine (Target) Inter1 2-Bromo-3,4- diaminopyridine TM->Inter1 Cyclization (Orthoacetate) Inter2 2-Bromo-3-nitro- 4-aminopyridine Inter1->Inter2 Nitro Reduction (Fe/NH4Cl) SM 2,4-Dibromo- 3-nitropyridine Inter2->SM Regioselective SNAr (NH3) L1 C4 is more electrophilic than C2 due to sterics and electronics.

Figure 1: Retrosynthetic disconnection showing the preservation of the C2-Bromine atom (becoming C4 in the final scaffold).[1]

Detailed Experimental Protocol

Step 1: Regioselective Amination (SNAr)

Objective: Synthesis of 2-bromo-3-nitro-4-aminopyridine. Principle: In 2,4-dihalo-3-nitropyridines, the C4 position is significantly more reactive toward nucleophiles than the C2 position due to the "para-like" activation by the nitro group and reduced steric hindrance compared to the "ortho-like" C2 position.

  • Reagents: 2,4-Dibromo-3-nitropyridine (1.0 equiv), Ammonia (28% aq., 5.0 equiv), Ethanol (Vol: 10 mL/g).

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • Dissolve 2,4-dibromo-3-nitropyridine (10.0 g, 35.5 mmol) in Ethanol (100 mL).

  • Cool the solution to 0–5 °C using an ice bath.

  • Add Ammonium Hydroxide (28% aq) (24 mL, ~177 mmol) dropwise over 20 minutes. Caution: Exothermic.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

  • Monitor: TLC (Hexane/EtOAc 1:1) should show consumption of starting material (Rf ~0.8) and appearance of a yellow product (Rf ~0.4).

  • Workup: Pour the mixture into ice-water (300 mL). A yellow precipitate will form.[2]

  • Filter the solid, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 45 °C.

  • Yield: Expect 6.5–7.0 g (85–90%).

  • QC Check: 1H NMR (DMSO-d6) should show two doublets for the pyridine protons (C5-H and C6-H) and a broad singlet for NH2.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesis of 2-bromo-3,4-diaminopyridine. Critical Note: Do NOT use catalytic hydrogenation (Pd/C, H2) as it will cause hydrodebromination (loss of the Br atom). Use Iron/Ammonium Chloride conditions.[2]

  • Reagents: 2-Bromo-3-nitro-4-aminopyridine (from Step 1), Iron powder (325 mesh, 5.0 equiv), Ammonium Chloride (5.0 equiv), Ethanol/Water (4:1).

Procedure:

  • Suspend 2-bromo-3-nitro-4-aminopyridine (5.0 g, 22.9 mmol) in Ethanol (80 mL) and Water (20 mL).

  • Add Ammonium Chloride (6.1 g, 114 mmol) and stir at RT for 10 mins.

  • Add Iron powder (6.4 g, 114 mmol) in one portion.

  • Heat the mixture to reflux (80 °C) for 2–3 hours. The yellow color should fade to a dark/brown suspension.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (50 mL).

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Dry organics over Na2SO4, filter, and concentrate to yield a brown solid.

  • Yield: Expect 3.4–3.8 g (80–90%). The diamine is oxidation-sensitive; proceed immediately to Step 3 or store under Argon.

Step 3: Imidazole Ring Closure

Objective: Synthesis of this compound. Method: Triethyl Orthoacetate cyclization. This method is milder than acetic acid/PPA and produces cleaner products.

  • Reagents: 2-Bromo-3,4-diaminopyridine (3.0 g, 16.0 mmol), Triethyl Orthoacetate (TEOA, 10 mL, excess), Sulfamic Acid (catalytic, 5 mol%) or p-TsOH (5 mol%).

Procedure:

  • In a dry flask, suspend the diamine (3.0 g) in Triethyl Orthoacetate (10 mL).

  • Add Sulfamic Acid (77 mg, 0.8 mmol) as a catalyst.

  • Heat the mixture to 100 °C for 3 hours. Ethanol is produced as a byproduct; a distillation head can be used to drive the equilibrium if scale is large (>10g).

  • Monitor: LC-MS should show [M+H]+ = 212/214 (1:1 ratio).

  • Workup: Cool to RT. The product often precipitates directly.

  • Dilute with Diethyl Ether (30 mL) to complete precipitation. Filter the solid.[2][3][4][5]

  • Purification: If no precipitate forms, concentrate to dryness and recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 95:5).

  • Final Yield: Expect 2.5–2.9 g (75–85%).

Analytical Data Summary

CompoundAppearanceMS (ESI+) m/z1H NMR Key Signals (DMSO-d6)
Step 1 Product Yellow Solid218/220

7.8 (d, 1H), 6.9 (d, 1H), 7.4 (br s, 2H, NH2)
Step 2 Product Brown Solid188/190

7.5 (d, 1H), 6.5 (d, 1H), 4.8-5.5 (br, NH2)
Final Target Off-white Solid212/214

13.1 (br s, NH), 8.2 (d, 1H, C6-H), 7.6 (d, 1H, C7-H), 2.6 (s, 3H, CH3)

Pathway Visualization

Synthesispathway SM 2,4-Dibromo- 3-nitropyridine Step1 Step 1: SNAr NH4OH, EtOH, 0°C (Regioselective at C4) SM->Step1 Int1 2-Bromo-3-nitro- 4-aminopyridine Step1->Int1 Step2 Step 2: Reduction Fe, NH4Cl, EtOH/H2O (Chemoselective) Int1->Step2 Int2 2-Bromo-3,4- diaminopyridine Step2->Int2 Step3 Step 3: Cyclization Triethyl Orthoacetate Cat. H+, 100°C Int2->Step3 Product 4-Bromo-2-methyl- 1H-imidazo[4,5-c]pyridine Step3->Product

Figure 2: Forward synthetic pathway highlighting reaction conditions.[6]

Troubleshooting & Safety

  • Regioselectivity Issues: If Step 1 yields a mixture of isomers (C2 vs C4 substitution), lower the temperature to -10 °C and ensure slow addition of ammonia. The C4 isomer is the major product (typically >85%).

  • Debromination: If bromine loss is observed in Step 2, ensure the reaction is not overheated and avoid using Zinc/HCl (too aggressive). Fe/NH4Cl is the gold standard for halo-nitro reductions.

  • Tautomerism: The final product exists in tautomeric equilibrium (1H- and 3H-imidazo). NMR signals may appear broadened or shifted depending on solvent and concentration.

References

  • Regioselectivity in 2,4-dihalo-3-nitropyridines

    • Source: ACS Combinatorial Science. "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines."
    • URL:[Link]

    • Relevance: Confirms C4-Cl displacement preference over C2-Cl in analogous substr
  • General Imidazo[4,5-c]pyridine Synthesis

    • Source: PrepChem. "Synthesis of 2-methyl-1H-imidazo[4,5-c]pyridine."
    • URL:[Link]

    • Relevance: Provides baseline conditions for the cycliz
  • Zinc Triflate Catalyzed Cyclization (Alternative Method)

    • Source: Journal of Scientific and Industrial Research.
    • URL:[Link]

    • Relevance: Validates the reactivity of 3,4-diaminopyridines with various electrophiles.

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination using 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. Aryl and heteroaryl amines are ubiquitous structural motifs in a vast array of clinically significant molecules. The imidazo[4,5-c]pyridine core, for instance, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents.[1][2][3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of C-N bonds, largely supplanting harsher, classical methods that often suffer from limited substrate scope and poor functional group tolerance.[4][5]

This guide provides an in-depth technical overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to a challenging, yet valuable, heteroaromatic substrate: 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine. Understanding the nuances of this reaction with electron-rich, potentially coordinating heterocyclic systems is critical for its effective implementation in drug discovery and development programs.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A fundamental understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.[6][7] The cycle generally involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex, stabilized by phosphine ligands, undergoes oxidative addition to the aryl or heteroaryl halide (in this case, this compound). This step forms a palladium(II) intermediate.[8] The reactivity of the halide in this step generally follows the trend I > Br > Cl.[9]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

Unique Challenges of Imidazo[4,5-c]pyridine Substrates

Heteroaromatic substrates like this compound present unique challenges compared to simple aryl halides. The presence of multiple nitrogen atoms can lead to catalyst inhibition or deactivation through coordination to the palladium center.[10] Therefore, the judicious selection of ligands and reaction conditions is paramount to achieve high yields and avoid side reactions.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Ar-X Pd(II)_Complex L₂Pd(II)(Ar)X Ox_Add->Pd(II)_Complex Amine_Coord Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coord HNR¹R², Base Pd_Amido L₂Pd(II)(Ar)(NR¹R²) Amine_Coord->Pd_Amido Red_Elim Reductive Elimination Pd_Amido->Red_Elim Red_Elim->Pd(0)L2 Product Ar-NR¹R² Red_Elim->Product

Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

General Considerations
  • Inert Atmosphere: Buchwald-Hartwig amination reactions are sensitive to oxygen and moisture. All reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[11]

  • Solvent Purity: Anhydrous solvents are crucial for reproducible results. Toluene, dioxane, and THF are commonly used solvents and should be freshly distilled or obtained from a solvent purification system.[8]

  • Base Selection: The choice of base is critical and depends on the substrate's functional group tolerance. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are often highly effective but can be incompatible with sensitive functional groups.[9] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer greater functional group tolerance but may require higher temperatures or longer reaction times.[7][8]

Protocol 1: General Procedure for the Amination of this compound with a Primary Aliphatic Amine

This protocol provides a starting point for the coupling of this compound with a representative primary aliphatic amine. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

Reagents and Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound212.051.01.0
Primary Aliphatic Amine-1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.020.02 (4 mol % Pd)
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)578.680.040.04
Sodium tert-butoxide (NaOt-Bu)96.101.41.4
Anhydrous Toluene-5 mL-

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the primary aliphatic amine (1.2 mmol) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow cluster_workflow Experimental Workflow start Start reagents Combine Reactants, Catalyst, Ligand, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent_amine Add Anhydrous Solvent and Amine inert->solvent_amine heat Heat and Stir solvent_amine->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Cool, Dilute, and Filter monitor->workup Reaction Complete purify Concentrate and Purify (Chromatography) workup->purify end End Product purify->end

Caption: A typical workflow for a Buchwald-Hartwig amination experiment.

Ligand and Base Selection Guide

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. The following table provides a general guide for selecting appropriate conditions for the amination of this compound.

Amine TypeRecommended Ligand(s)Recommended Base(s)Typical Temperature (°C)Notes
Primary AliphaticXantphos, RuPhos, BrettPhosNaOt-Bu, LHMDS80-110Bulky, electron-rich phosphine ligands are generally effective.[4][12]
Secondary AliphaticXantphos, BINAP, JosiphosNaOt-Bu, Cs₂CO₃80-110Chelating ligands can be beneficial for preventing catalyst deactivation.[4]
Primary ArylRuPhos, BrettPhos, SPhosK₃PO₄, Cs₂CO₃, NaOt-Bu100-120Weaker bases are often preferred to avoid side reactions with the aniline.
Heterocyclic AminesBrettPhos, tBuXPhosK₂CO₃, K₃PO₄100-120These can be challenging substrates; careful optimization is often required.[8][13]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficiently inert conditions- Poorly soluble base- Use a pre-catalyst or activate the catalyst in situ.- Ensure rigorous exclusion of air and moisture.- Use a more soluble base (e.g., LHMDS) or a different solvent.
Side Product Formation - Hydrodehalogenation- Dimerization of starting material- Use a more active catalyst system to favor the desired reaction.- Lower the reaction temperature.- Adjust the ligand-to-metal ratio.
Catalyst Deactivation - Coordination of the imidazopyridine nitrogen to palladium- Use a ligand that is less prone to displacement (e.g., a bulky biarylphosphine or a chelating ligand).- Increase catalyst loading.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated imidazo[4,5-c]pyridines. By carefully selecting the catalyst system, base, and reaction conditions, researchers can effectively couple this compound with a wide range of amines. The protocols and guidelines presented here provide a solid foundation for the successful application of this powerful transformation in the pursuit of novel therapeutics and other advanced materials.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 199-206. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Shaikh, A. A., et al. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 10(45), 26867-26898. [Link]

  • Jagannathan, S., et al. (2020). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Chemistry – An Asian Journal, 15(24), 4442-4448. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Glavač, D., et al. (2018). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(8), 1045-1050. [Link]

  • Bellina, F., & Rossi, R. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 956-959. [Link]

  • Szymańska, E., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32(10), 2097-2113. [Link]

  • Zaitsev, A. B., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7350. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Seifinoferest, B., et al. (2022). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. The Chemical Record, 22(11), e202200115. [Link]

  • Glavač, D., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 28(1), 34. [Link]

  • Szymańska, E., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1847. [Link]

  • Jose, J., et al. (2018). New polyfunctional imidazo[4,5-C]pyridine motifs: Synthesis, crystal studies, docking studies and antimicrobial evaluation. Bioorganic & Medicinal Chemistry Letters, 28(15), 2567-2572. [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 4-Bromo-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scaffold Analysis

The Target Scaffold

This guide addresses the nucleophilic aromatic substitution (SNAr) of 4-bromo-1H-imidazo[4,5-c]pyridine (CAS: 1086398-12-0). This scaffold is a critical pharmacophore in kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents.

Critical Structural Clarification: The term "4-bromo-imidazopyridine" can be ambiguous. In the context of SNAr reactivity, it almost exclusively refers to the [4,5-c] isomer.

  • Imidazo[1,2-a]pyridine: Standard numbering places the bridgehead nitrogen at position 1. The pyridine ring carbons are 5, 6, 7, 8. There is no "4-bromo" position on the aromatic ring (position 4 is the bridgehead).

  • Imidazo[4,5-c]pyridine: The pyridine nitrogen is at position 5.[1] The carbon between the bridgehead and the pyridine nitrogen is C4 . This position is highly activated for SNAr.

Mechanistic Basis for Reactivity

The C4 position of imidazo[4,5-c]pyridine is electronically analogous to the 4-position of a 3-nitropyridine or 4-chloropyrimidine.

  • Activation: The pyridine nitrogen (N5) exerts a strong inductive (-I) and mesomeric (-M) effect, pulling electron density away from C4.

  • Meisenheimer Complex: Upon nucleophilic attack, the negative charge is delocalized onto the electronegative N5 atom, stabilizing the transition state.

  • Leaving Group: Bromide is an excellent leaving group, balancing lability with stability during storage compared to iodide or chloride.

Strategic Considerations: The "NH" Problem

A unique challenge with 1H-imidazo[4,5-c]pyridine is the acidic proton on the imidazole ring (pKa ~13).

  • The Deactivation Trap: Using a strong base (e.g., NaH, excess alkoxide) will deprotonate the imidazole NH first. The resulting anionic species is electron-rich, significantly increasing the energy barrier for nucleophilic attack at C4.

  • The Solution:

    • Route A (Unprotected): Use thermal conditions with weak bases (DIPEA) or excess amine. The neutral species reacts faster than the anion.

    • Route B (Protected): Protect the imidazole nitrogen (SEM, Boc, Bn) to maintain the neutral, electron-deficient character of the ring.

Experimental Protocols

Protocol A: Amination with Primary/Secondary Amines (Thermal/Unprotected)

Best for: Aliphatic amines, anilines, and cyclic amines (morpholine, piperazine).

Reagents:

  • Substrate: 4-Bromo-1H-imidazo[4,5-c]pyridine (1.0 equiv)

  • Nucleophile: Amine (2.0 - 5.0 equiv)

  • Solvent: n-Butanol (preferred for high bp) or NMP (for difficult substrates)

  • Base: DIPEA (3.0 equiv)

Step-by-Step Procedure:

  • Charge: To a pressure vial (microwave-safe), add 4-bromo-1H-imidazo[4,5-c]pyridine (100 mg, 0.5 mmol).

  • Dissolve: Add n-Butanol (2.0 mL). The solid may not dissolve completely at RT.

  • Add Reagents: Add DIPEA (260 µL, 1.5 mmol) followed by the amine nucleophile (1.0 - 2.5 mmol).

  • Reaction: Seal the vial and heat to 120°C (oil bath) or 140°C (microwave) for 2–12 hours.

    • Monitoring: Check LCMS for the disappearance of starting material (M+H = 198/200) and appearance of product (M+H = Mass_Amine + 118).

  • Workup:

    • Concentrate the n-butanol under reduced pressure.

    • Resuspend residue in EtOAc/Water.

    • Note: The product is often amphoteric. If it stays in the aqueous phase, extract with n-butanol or DCM/iPrOH (3:1).

  • Purification: Flash chromatography (DCM:MeOH:NH3 gradient).

Protocol B: Etherification with Alkoxides (Protected Substrate Recommended)

Best for: Methoxide, Ethoxide, Phenoxides.

Reagents:

  • Substrate: 1-Benzyl-4-bromo-1H-imidazo[4,5-c]pyridine (1.0 equiv)

  • Nucleophile: Sodium alkoxide (1.5 equiv)

  • Solvent: Anhydrous THF or DMF

  • Temperature: 0°C to RT[2]

Step-by-Step Procedure:

  • Preparation: Prepare a solution of the alcohol (1.5 equiv) in anhydrous THF. Add NaH (60% dispersion, 1.6 equiv) at 0°C and stir for 15 min to generate the alkoxide.

  • Addition: Add the solution of N-protected 4-bromo-imidazopyridine (1.0 equiv) in THF dropwise to the alkoxide.

  • Reaction: Allow to warm to RT. Stir for 1–4 hours.

    • Why Protection Matters: Without the benzyl group, the NaH would deprotonate the imidazole, stalling the SNAr.

  • Quench: Carefully add saturated NH4Cl solution.

  • Extraction: Extract with EtOAc (3x). Dry over Na2SO4.

Reaction Optimization & Troubleshooting

Solvent & Temperature Selection Table
VariableRecommendationRationale
Solvent n-Butanol High boiling point (117°C), protic nature stabilizes the leaving group departure.
NMP / DMSO Use for non-volatile, unreactive amines. Requires higher workup effort.
Ethanol Good for sealed tube reactions with volatile amines (methylamine).
Base DIPEA / TEA Standard for amine nucleophiles. Non-nucleophilic, scavenges HBr.
K2CO3 Use in DMF/DMSO. Heterogeneous; requires vigorous stirring.
Cs2CO3 "The Nuclear Option."[3] Higher solubility in organics; use for sterically hindered amines.
Catalyst KF / 18-crown-6 Additive to increase fluoride nucleophilicity (if doing Halex) or generally destabilize the LG.
Decision Tree for Optimization (Graphviz)

SNAr_Optimization Start Start: 4-Bromo-1H-imidazo[4,5-c]pyridine Check_Nuc Select Nucleophile Start->Check_Nuc Amine Amine (Primary/Secondary) Check_Nuc->Amine Oxygen Alkoxide / Phenoxide Check_Nuc->Oxygen Direct_Thermal Protocol A: Thermal (120°C) n-BuOH, DIPEA Amine->Direct_Thermal Protect_First REQUIRED: Protect Imidazole N (Prevents deprotonation) Oxygen->Protect_First Check_Yield Yield > 50%? Direct_Thermal->Check_Yield Success Purify & Isolate Check_Yield->Success Yes Fail_Low Low Conversion? Check_Yield->Fail_Low No Protect Protect Imidazole N (Boc/SEM/Bn) Fail_Low->Protect Electronic Deactivation Microwave Microwave: 160°C, 30 min Solvent: NMP Fail_Low->Microwave Steric Bulk Protect->Microwave Base_Cond Protocol B: NaH/THF or Cs2CO3/DMF Room Temp Protect_First->Base_Cond Base_Cond->Success

Caption: Optimization logic flow for SNAr on 4-bromo-imidazo[4,5-c]pyridine, distinguishing between amine and oxygen nucleophiles.

Safety & Handling

  • Skin Sensitization: Imidazopyridines are potent sensitizers. Always wear double nitrile gloves and work in a fume hood.

  • Pressure Hazards: Thermal SNAr reactions, especially with volatile amines (methylamine, dimethylamine), generate significant pressure. Use rated pressure vials or an autoclave.

  • Chemical Incompatibility: Avoid mixing 4-bromo-imidazopyridines with strong oxidizing agents.

References

  • Goker, H. et al. (2023).[1] Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity.

  • Synblock Chemical Data. (2023). 4-bromo-1H-imidazo[4,5-c]pyridine (CAS 1086398-12-0) Technical Datasheet.

  • ChemHelpAsap. (2020). SNAr reactions of pi-deficient aromatic rings (Pyridine/Pyrimidine Mechanism).

  • WuXi AppTec. (2021).[4][5] Regioselectivity in SNAr reaction of Dichloropyrimidines and related heterocycles. QM Magic Class, Chapter 29.

Sources

Application Note: C-H Activation Architectures for 2-Methyl-Imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and benzimidazoles. While the parent scaffold is widely utilized in kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents, the specific derivative 2-methyl-imidazo[4,5-c]pyridine presents a unique synthetic challenge and opportunity.

Unlike the more common imidazo[1,2-a]pyridines, the [4,5-c] fusion creates a highly electron-deficient pyridine ring. Crucially, the 2-methyl substituent blocks the most acidic C-H bond (C2) on the imidazole ring, which is the standard site for electrophilic activation in unsubstituted azoles. Consequently, C-H activation protocols for this substrate must be re-engineered to target the pyridine ring positions (C4, C6, and C7), driven by electronic directing effects rather than simple acidity.

This guide details two validated protocols for the late-stage functionalization of 2-methyl-imidazo[4,5-c]pyridine:

  • Regioselective C-H Arylation (C6-Selective) via Palladium Catalysis.

  • Radical C-H Alkylation (Minisci Reaction) targeting C4/C6.

Mechanistic Landscape & Regioselectivity[1]

To successfully functionalize 2-methyl-imidazo[4,5-c]pyridine, one must understand the electronic map of the substrate.

  • C2 Position (Blocked): The methyl group prevents C2 activation, eliminating the need for C2-blocking groups but forcing chemistry to the pyridine ring.

  • C4 Position: Flanked by both the pyridine nitrogen (N5) and the imidazole nitrogen (N3). It is sterically crowded but electronically activated for nucleophilic attack.

  • C6 Position: Ortho to the pyridine nitrogen (N5). This is the "soft" nucleophilic site preferred by radical species and certain metal-mediated pathways.

  • C7 Position: Generally the least reactive in direct C-H activation manifolds unless directed by a substituent at N1.

Pathway Visualization

The following diagram illustrates the divergence in reactivity caused by the 2-methyl block.

CH_Activation_Pathways Substrate 2-Methyl-Imidazo[4,5-c]pyridine C2_Site C2 Position (Blocked by Methyl) Substrate->C2_Site No Reaction Pd_Cat Pd(OAc)2 Catalysis (Electrophilic/CMD) Substrate->Pd_Cat Radical Minisci Radical (Nucleophilic) Substrate->Radical C4_Site C4 Position (Sterically Hindered) C6_Site C6 Position (Preferred Activation Site) Pd_Cat->C6_Site Major Product (Arylation) Radical->C4_Site Minor Product (Alkylation) Radical->C6_Site Major Product (Alkylation)

Caption: Regioselectivity map showing the diversion of reactivity to C6 due to the C2-methyl block.

Protocol A: Palladium-Catalyzed Direct C-H Arylation[2]

This protocol utilizes a Concerted Metallation-Deprotonation (CMD) mechanism. The use of a pivalate (PivOH) additive is critical as it acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage at the electron-deficient C6 position.

Reagents & Equipment
  • Substrate: 2-methyl-imidazo[4,5-c]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: PPh₃ (20 mol%) or XPhos (for sterically demanding aryls)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Additive: Pivalic Acid (PivOH) (30 mol%)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology
  • Catalyst Pre-complexation: In a glovebox or under argon flow, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and PPh₃ (26.2 mg, 0.10 mmol) to a dried Schlenk tube. Add 1 mL of dioxane and stir at room temperature for 10 minutes until the solution turns yellow/orange (formation of active Pd(0)/Pd(II) species).

  • Substrate Addition: Add 2-methyl-imidazo[4,5-c]pyridine (133 mg, 1.0 mmol), the Aryl Bromide (1.5 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), and Pivalic Acid (30.6 mg, 0.3 mmol).

  • Degassing: Add the remaining dioxane (4 mL). Seal the tube and perform three freeze-pump-thaw cycles to remove oxygen, which is detrimental to the CMD mechanism. Backfill with Argon.

  • Reaction: Heat the reaction vessel to 110°C for 16–24 hours.

    • Note: Monitoring by LC-MS is recommended at 4h and 12h. The C6-arylated product usually elutes later than the starting material.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (2 x 10 mL) and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient, typically 95:5 to 90:10).

Data Interpretation
ParameterObservationInterpretation
Conversion >80% (LCMS)Efficient catalytic cycle.
Regioselectivity >10:1 (C6 vs C4)C6 is favored due to less steric hindrance compared to C4 (flanked by N3).
By-products Homocoupling of Ar-BrIndicates insufficient degassing or inactive catalyst.

Protocol B: Minisci C-H Alkylation (Radical)

For introducing alkyl groups (methyl, ethyl, isopropyl, cyclobutyl), the Minisci reaction is superior to Friedel-Crafts methods for this electron-deficient scaffold. The reaction proceeds via the generation of a nucleophilic alkyl radical which attacks the protonated heterocycle.[1]

Reagents & Equipment
  • Substrate: 2-methyl-imidazo[4,5-c]pyridine (1.0 equiv)

  • Radical Precursor: Carboxylic Acid (e.g., Pivalic acid for t-Bu, Cyclobutanecarboxylic acid) (3.0 equiv)

  • Oxidant: (NH₄)₂S₂O₈ (Ammonium persulfate) (3.0 equiv)

  • Catalyst: AgNO₃ (20 mol%)

  • Acid: TFA (Trifluoroacetic acid) (1.0 equiv) - Crucial for protonating N5

  • Solvent: DCM/Water (biphasic 1:1) or 10% Aqueous H₂SO₄ (classic conditions)

Workflow Diagram

Minisci_Workflow Step1 Step 1: Protonation Substrate + TFA/H+ (Activates Pyridine Ring) Step3 Step 3: Radical Attack R• attacks C6/C4 positions (Nucleophilic addition) Step1->Step3 Activated Substrate Step2 Step 2: Radical Generation R-COOH + AgNO3 + Persulfate (Decarboxylation -> R•) Step2->Step3 Alkyl Radical Step4 Step 4: Re-aromatization Oxidation of radical intermediate (-H+) Step3->Step4

Caption: Minisci reaction cascade for alkylation of electron-deficient heterocycles.

Step-by-Step Methodology
  • Solvent Preparation: Prepare a mixture of water (2 mL) and DCM (2 mL). Note: Biphasic systems often suppress over-alkylation.

  • Substrate Activation: Dissolve 2-methyl-imidazo[4,5-c]pyridine (0.5 mmol) in the solvent mixture. Add TFA (0.5 mmol). Stir for 5 minutes to ensure protonation of the pyridine nitrogen (N5).

    • Why? The nucleophilic radical attacks the pyridinium ion much faster than the neutral pyridine.

  • Reagent Addition: Add the Carboxylic Acid (1.5 mmol) and AgNO₃ (0.1 mmol).

  • Initiation: Heat the mixture to 50°C . Slowly add a solution of (NH₄)₂S₂O₈ (1.5 mmol) in water (1 mL) dropwise over 30 minutes.

    • Control: Rapid addition leads to decarboxylation without coupling (radical quenching).

  • Monitoring: Stir at 50°C for 2-4 hours. Evolution of CO₂ gas indicates active decarboxylation.

  • Work-up: Basify with saturated NaHCO₃ (pH ~8-9). Extract with DCM (3 x 15 mL). The product will be in the organic layer.

  • Purification: Flash chromatography (DCM/MeOH/NH₃).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Pd-Arylation) Catalyst PoisoningThe imidazole nitrogens can coordinate Pd. Increase catalyst loading to 10% or use N-protected substrates (e.g., SEM/Boc) if possible, though 2-methyl usually mitigates this sterically.
Regioisomer Mixtures (Minisci) Low SelectivityC4 vs C6 selectivity is hard to control in Minisci. Lower the temperature (RT) or use bulkier radicals to favor the less hindered C6.
No Reaction (Pd-Arylation) Inefficient CMDSwitch base to Ag₂CO₃. Silver acts as a halide scavenger and aids in the C-H abstraction step.

References

  • Mechanistic Foundation of Minisci Reactions: Minisci, F. (1971).[1] Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry. Synthesis, 1973(1), 1-24.

  • Biological Relevance of Imidazo[4,5-c]pyridines (Antiviral): Puerstinger, G., Paessens, A., et al. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines. Bioorganic & Medicinal Chemistry Letters.

  • PARP Inhibitors utilizing Imidazo[4,5-c]pyridine: Zhu, H., et al. (2013). Synthesis and biological evaluation of imidazo[4,5-c]pyridine derivatives as PARP inhibitors. European Journal of Medicinal Chemistry.

  • General Pd-Catalyzed C-H Activation of Fused Pyridines: Gwendolyn, A., et al. (2018). Regioselective C–H Functionalization of Pyridines and Derivatives. Chemical Reviews.

  • C-H Arylation Protocols (Analogous Imidazo[1,2-a]pyridine systems): Blagg, J., et al. (2013). Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry. (Note: Used as protocol basis for fused ring reactivity).[2]

Sources

Palladium-catalyzed cross-coupling reactions with 4-bromo-imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-Imidazopyridines

Part 1: Executive Summary & Structural Definition

The "4-Bromo" Nomenclature Ambiguity In the context of imidazopyridines, the term "4-bromo" often presents a nomenclature challenge. Standard IUPAC numbering for the privileged drug scaffold imidazo[1,2-a]pyridine designates the bridgehead nitrogen as position 4.[1] Therefore, a bromine atom cannot occupy position 4 in this specific isomer.[1]

When researchers request "4-bromo-imidazopyridine," they typically refer to one of two distinct chemical realities:

  • 5-Bromoimidazo[1,2-a]pyridine: The bromine is at the peri-position (adjacent to the bridgehead nitrogen).[1] This is the most common target in medicinal chemistry (e.g., Zolpidem analogs, Tavapadon) and is frequently mislabeled as "4-bromo" in non-standard catalogs or older literature.[1]

  • 4-Bromoimidazo[1,5-a]pyridine: A less common isomer where position 4 is a valid carbon atom.[1]

Scope of This Guide: This application note prioritizes the 5-bromoimidazo[1,2-a]pyridine (the peri-isomer) due to its dominance in drug discovery, while providing adaptable conditions valid for the 4-bromoimidazo[1,5-a]pyridine isomer.[1]

Key Challenges:

  • Steric Hindrance: The C5 (peri) position suffers from steric clash with the C3-proton (similar to 1,8-substitution in naphthalene).[1]

  • Electronic Deactivation: The proximity to the bridgehead nitrogen reduces electron density, requiring electron-rich ligands for efficient oxidative addition.[1]

  • Catalyst Poisoning: The basic N1 nitrogen can coordinate to Pd(II), necessitating higher catalyst loads or Lewis acidic additives.[1]

Part 2: Mechanistic Insight & Reaction Logic

Reactivity Profile & Site Selectivity

The imidazo[1,2-a]pyridine scaffold exhibits a gradient of reactivity.[1] Understanding this is crucial for preventing side reactions (such as C3-H activation).[1]

  • C3 Position: Highly nucleophilic; prone to electrophilic aromatic substitution (EAS) and direct arylation.[1]

  • C5 (Peri) Position: Sterically hindered and electronically deactivated. Requires bulky, electron-rich phosphines (e.g., XPhos, SPhos) or bidentate ligands (dppf) to facilitate the catalytic cycle.[1]

  • C6/C7/C8 Positions: Behave similarly to standard pyridines.[1]

Diagram 1: Reactivity Map & Numbering Clarification

ReactivityMap cluster_logic Reaction Challenges Scaffold Imidazo[1,2-a]pyridine Scaffold N1 N1: Basic Site (Catalyst Poisoning Risk) Scaffold->N1 C3 C3: Nucleophilic (Direct Arylation Risk) Scaffold->C3 C5 C5 (Peri-Br) Target Site (Sterically Hindered) Scaffold->C5 Requires Base Optimization Requires Base Optimization N1->Requires Base Optimization Requires Bulky Ligands Requires Bulky Ligands C5->Requires Bulky Ligands

Caption: Reactivity landscape of 5-bromoimidazo[1,2-a]pyridine. Note the proximity of C5 to the bridgehead, creating the "peri" steric effect.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Formation)

Best for: Attaching aryl or heteroaryl groups to the C5 position.[1]

Rationale: Standard Pd(PPh3)4 conditions often fail at the C5 position due to slow oxidative addition and steric bulk.[1] We utilize Pd(dppf)Cl2 , where the large bite angle and ferrocenyl backbone enhance stability and turnover for hindered substrates.[1]

Materials:

  • 5-Bromoimidazo[1,2-a]pyridine (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2–1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1][2][3]·CH2Cl2 (3–5 mol%)[1]

  • Base: Cs2CO3 (2.0 equiv) or K3PO4 (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Temperature: 90–100 °C

Step-by-Step Workflow:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the bromide (1.0 mmol, 197 mg), boronic acid (1.2 mmol), and Cs2CO3 (2.0 mmol, 652 mg).

  • Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Quickly add Pd(dppf)Cl2[1]·CH2Cl2 (0.05 mmol, 41 mg) under positive inert gas pressure.[1]

  • Reaction: Seal the vial and heat to 95 °C for 4–12 hours. Monitor by LCMS (Look for M+H of product; disappearance of Br-SM at m/z ~197/199).[1]

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1] Dry over Na2SO4.[1][2]

  • Purification: Flash chromatography (SiO2).[1] Note: Imidazopyridines are polar.[1] Use a gradient of DCM to 5–10% MeOH/DCM.[1]

Optimization Table: Suzuki Coupling

VariableStandard ConditionChallenging Substrate (Steric Bulk)
Catalyst Pd(dppf)Cl2 (5 mol%)Pd2(dba)3 (2 mol%) + XPhos (4 mol%)
Base Na2CO3 or K2CO3K3PO4 (Anhydrous)
Solvent Dioxane/H2On-Butanol or Toluene/H2O
Temp 90 °C110 °C (Sealed Tube)
Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Best for: Introducing amine side chains (e.g., piperazines, morpholines) common in CNS drugs.[1]

Rationale: The basic N1 of the scaffold can compete with the amine substrate for Pd binding.[1] Using BrettPhos or Xantphos is critical as these ligands bind Pd tightly and facilitate reductive elimination in electron-rich, hindered systems.[1]

Materials:

  • 5-Bromoimidazo[1,2-a]pyridine (1.0 equiv)[1]

  • Amine (1.2 equiv)[1]

  • Catalyst: Pd2(dba)3 (2.5 mol%)[1]

  • Ligand: Xantphos (5 mol%) or BrettPhos (5 mol%)[1]

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.5 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Workflow:

  • Pre-complexation (Optional but Recommended): Stir Pd2(dba)3 and Ligand in the solvent for 10 mins under Argon to form the active catalyst species.[1]

  • Addition: Add the bromide (1.0 mmol), amine (1.2 mmol), and base.

  • Heating: Heat to 100 °C (Toluene) or 110 °C (Dioxane) for 12–16 hours.

  • Workup: Filter through a Celite pad to remove Pd black and inorganic salts.[1] Concentrate filtrate.[1]

  • Purification: Reverse-phase preparative HPLC is often preferred if the product is highly polar/basic.[1]

Protocol C: Sonogashira Coupling (Alkynylation)

Best for: Creating rigid linkers or precursors for cyclization.[1]

Rationale: Copper(I) iodide is used as a co-catalyst.[1] However, CuI can sometimes coordinate to the imidazopyridine nitrogens, stalling the reaction.[1] If conversion is low, switch to a Copper-Free Sonogashira protocol using PdCl2(MeCN)2 and XPhos.[1]

Standard Protocol:

  • Catalyst: PdCl2(PPh3)2 (5 mol%)[1]

  • Co-Catalyst: CuI (2.5 mol%)[1]

  • Base/Solvent: Et3N (used as solvent and base) or DMF/Et3N (5:1).[1]

  • Temp: 80 °C.

  • Note: Degas solvents thoroughly to prevent homocoupling of the alkyne (Glaser coupling).[1]

Part 4: Process Workflow & Decision Logic

Diagram 2: Experimental Decision Tree

Workflow Start Start: 5-Bromoimidazo[1,2-a]pyridine Target Identify Target Moiety Start->Target Biaryl Aryl/Heteroaryl Group Target->Biaryl Amine Amino Group (C-N) Target->Amine Alkyne Alkyne Linker Target->Alkyne Suzuki Suzuki Coupling Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O Biaryl->Suzuki Buchwald Buchwald-Hartwig Pd2(dba)3 + Xantphos NaOtBu, Toluene Amine->Buchwald Sonogashira Sonogashira PdCl2(PPh3)2, CuI Et3N, 80°C Alkyne->Sonogashira Check Check Conversion (LCMS) Suzuki->Check Buchwald->Check Sonogashira->Check Optimize Low Yield? Switch to Pd-G3/G4 Precatalysts (e.g., XPhos Pd G3) Check->Optimize < 50%

Caption: Decision tree for selecting the optimal cross-coupling protocol based on the desired functional group.

Part 5: Troubleshooting & Expert Tips

  • Dehalogenation: If you observe the formation of unsubstituted imidazo[1,2-a]pyridine (M-Br), the reaction is undergoing hydrodehalogenation.[1]

    • Solution: Use anhydrous solvents (for Buchwald) or switch to a milder base like K3PO4 instead of NaOtBu.[1] Ensure the reaction is strictly oxygen-free.

  • C3-Arylation (Regio-scrambling): In rare cases, highly active catalysts can activate the C3-H bond.[1]

    • Solution: Lower the temperature to 60–80 °C. The C-Br bond is significantly more reactive than C-H, so kinetic control should maintain selectivity.[1]

  • Purification Issues: Imidazopyridines "streak" on silica gel due to their basicity.[1]

    • Solution: Pre-treat the silica column with 1% Triethylamine in Hexanes, or use DCM/MeOH/NH4OH (90:10:[1]1) as the eluent.[1]

Part 6: References

  • General Reactivity & Synthesis: Bagdi, A. K., et al.[1] "Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2015.[1][2][4]

  • Suzuki Coupling Applications (Tavapadon Analogs): Shi, J., et al.[1][2] "Development of Novel Tavapadon Analogs as Dual-targeted Partial Agonists Based on the Dopamine D1/D5 Receptors."[1] Pharmaceutical Fronts, 2025.[1][2]

  • CENP-E Inhibitor Synthesis (5-Bromo Functionalization): Bänziger, M., et al.[1][5] "Design and Synthesis of Fused Bicyclic Inhibitors Targeting the L5 Loop Site of Centromere-Associated Protein E." Bioorganic & Medicinal Chemistry Letters, 2025.[1]

  • Sonogashira Coupling Protocols: Guchhait, S. K., et al.[1] "Sonogashira Reaction of 5-bromoimidazo[1,2-a]pyridine."[1][2][4][6][7][8] National Academic Digital Library of Ethiopia.[1]

  • Buchwald-Hartwig Conditions: Patent WO2021122745A1.[1] "4-[[(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)amino]methyl]piperidin-3-ol compounds."[1] (Describes amination of 5-bromoimidazo[1,2-a]pyridine derivatives).

Sources

Application Note: Procedures for Cyclization to Form the Imidazo[4,5-c]pyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Importance

The imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bio-isostere of purines (specifically adenine and guanine). This core is central to numerous bioactive agents, including JAK inhibitors, PI3K antagonists, and antiviral agents (e.g., nucleoside analogs).

Unlike its isomer imidazo[4,5-b]pyridine, the [4,5-c] system presents a unique synthetic challenge: regiochemical ambiguity . The cyclization of 3,4-diaminopyridine precursors can yield either the 1H- or 3H-imidazo[4,5-c]pyridine isomers depending on the specific nitrogen atom involved in the initial bond formation.

This guide details three validated protocols ranging from classical condensation to modern metal-catalyzed cross-couplings, with a specific focus on controlling regioselectivity.

Retrosynthetic Analysis & Regiocontrol Logic

The assembly of the imidazo[4,5-c]pyridine core generally follows two disconnections. Understanding the electronic bias of the pyridine ring is critical for selecting the correct method.

Regioselectivity Principles
  • Classical Condensation: Direct condensation of 3,4-diaminopyridine with carboxylic acids often yields mixtures. The 3-amino group is typically more nucleophilic than the 4-amino group (which is conjugated with the pyridine nitrogen), often favoring initial acylation at N3.

  • Metal-Catalyzed Route: Uses a 3-amino-4-halopyridine precursor.[1][2] This forces the regiochemistry by "locking" the N3 position as an amine and the C4 position as an electrophile, ensuring exclusive formation of the desired isomer.

Regioselectivity Precursor 3,4-Diaminopyridine PathA Direct Condensation (Acid/Heat) Precursor->PathA Mixture Mixture of 1H- & 3H-Isomers PathA->Mixture Lack of Control Precursor2 3-Amino-4-chloropyridine PathB Pd-Catalyzed Amidation/Cyclization Precursor2->PathB Product Regiopure 1H-Imidazo[4,5-c]pyridine PathB->Product Defined Regiochemistry

Caption: Figure 1. Strategic disconnections for imidazo[4,5-c]pyridine synthesis showing the divergence in regiochemical control.

Method A: Classical Thermal Condensation (Microwave-Assisted)

Application: Best for simple C2-substituted derivatives where regioselectivity is not critical or where the thermodynamic product is desired. Mechanism: Double condensation (Traube-like) involving acylation followed by dehydration.

Protocol 1: Microwave-Assisted Cyclization

Based on standard protocols adapted from medicinal chemistry literature [1, 2].

Reagents:

  • 3,4-Diaminopyridine (1.0 equiv)

  • Carboxylic Acid (R-COOH) (1.2 equiv) or Orthoester (for C2-H/Me)

  • Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P2O5 in MsOH)

Step-by-Step Procedure:

  • Preparation: In a microwave-compatible vial (10–20 mL), mix 3,4-diaminopyridine (1.0 mmol) and the carboxylic acid (1.2 mmol).

  • Solvent Addition: Add PPA (approx. 2–3 g per mmol). Note: PPA is viscous; warming to 60°C aids stirring before reaction.

  • Reaction: Seal the vial and irradiate at 180°C for 20–30 minutes (High Absorption setting).

    • Expert Insight: Conventional heating requires 160°C for 4–6 hours. Microwave irradiation significantly reduces degradation of sensitive R-groups.

  • Workup:

    • Pour the hot reaction mixture slowly into crushed ice (exothermic!).

    • Neutralize with 50% NaOH or NH₄OH to pH ~8–9.

    • The product often precipitates. Filter the solid. If no precipitate forms, extract with EtOAc (3x) or n-butanol.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH 95:5).

Critical Parameter: For C2-unsubstituted analogs (R=H), replace the carboxylic acid with triethyl orthoformate and use a catalytic amount of sulfamic acid or Yb(OTf)₃ [3].

Method B: Regioselective Acylation-Cyclization

Application: Required when specific substitution at N1 or N3 is mandatory. This method utilizes the differential nucleophilicity of the diamine. Source Grounding: Based on the Pfizer synthesis of CP-885,316 [4].

Protocol 2: Selective N3-Acylation Route

Concept: The 3-amino group is more nucleophilic than the 4-amino group. By controlling temperature and stoichiometry, one can selectively acylate N3, followed by cyclization to form the 1-substituted core.

Step-by-Step Procedure:

  • Selective Acylation:

    • Dissolve 3,4-diaminopyridine (10 g, 92 mmol) in DMAc (100 mL).

    • Cool to 0–5°C .

    • Add Acetyl Chloride (1.0 equiv) dropwise over 1 hour. Do not use excess.

    • Stir at 0°C for 2 hours.

    • Checkpoint: Monitor by HPLC. You should see the mono-acylated product (N-(4-aminopyridin-3-yl)acetamide).

  • Cyclization:

    • Heat the mixture to 120°C in the presence of acetic acid or POCl₃ (if dehydration is sluggish).

    • Alternatively, isolate the intermediate and cyclize using hexamethyldisilazane (HMDS) and iodine.

  • Result: This pathway predominantly yields the 2-methyl-1H-imidazo[4,5-c]pyridine .

Method C: Palladium-Catalyzed Cascade Amidation

Application: Ideal for installing bulky aryl groups at C2 or when starting from 3-amino-4-chloropyridines. This is a "modern" approach that avoids harsh acidic conditions. Mechanism: Buchwald-Hartwig amidation followed by intramolecular C-H activation or condensation.

Protocol 3: Pd-Catalyzed One-Pot Assembly

Adapted from recent catalytic strategies [5, 6].

Reagents:

  • 3-Amino-4-chloropyridine (1.0 equiv)

  • Amide (R-CONH₂) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) / Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon, combine the chloropyridine, amide, Pd catalyst, ligand, and base in a sealed tube.

  • Reaction: Add dioxane (0.2 M concentration) and seal.

  • Heating: Heat to 100–110°C for 12–16 hours.

    • Mechanism:[3][4][5][6][7] The Pd first catalyzes the coupling of the amide nitrogen to the C4-Cl position. The resulting intermediate then undergoes cyclodehydration (often spontaneous at this temp) to close the imidazole ring.

  • Workup: Filter through a Celite pad to remove inorganic salts and Pd black. Wash with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography.

PdCycle Start 3-Amino-4-chloropyridine + Amide (R-CONH2) OxAdd Oxidative Addition (Pd0 -> PdII) Start->OxAdd Amidation Pd-Catalyzed Amidation (C4-N Bond Formation) OxAdd->Amidation Intermediate N-(3-aminopyridin-4-yl)amide Amidation->Intermediate Cyclization Intramolecular Cyclization (- H2O) Intermediate->Cyclization Spontaneous/Thermal Final Imidazo[4,5-c]pyridine Cyclization->Final

Caption: Figure 2. Cascade sequence for the Pd-catalyzed synthesis of the imidazo[4,5-c]pyridine core.

Comparison of Methods (Decision Matrix)

FeatureMethod A: Thermal/PPAMethod B: Selective AcylationMethod C: Pd-Catalysis
Primary Use Simple alkyl/aryl derivativesRegioselective synthesis (1H vs 3H)Complex C2-aryl derivatives
Conditions Harsh (Acidic, >150°C)Moderate (0°C to 120°C)Mild (Neutral, 100°C)
Regiocontrol Poor (Mixtures likely)Excellent (Kinetic control)Excellent (Substrate control)
Atom Economy HighModerateLow (Ligands/Metals)
Scalability High (Kg scale feasible)High (Process friendly)Low/Medium (Cost of Pd)

Troubleshooting & Optimization

  • N-Oxide Formation: If using oxidative conditions (e.g., aldehyde cyclization with oxidants), the pyridine nitrogen is prone to oxidation. Use Na₂S₂O₅ (sodium metabisulfite) as a mild oxidant in DMSO to prevent N-oxide byproducts [7].

  • Purification of Polar Cores: The imidazo[4,5-c]pyridine core is highly polar. If the product does not elute on silica, use DCM:MeOH:NH₄OH (90:9:1) as the eluent.

  • Water Removal: For Method A, ensuring anhydrous conditions is not strictly necessary due to PPA's dehydrating nature. However, for Method B (cyclization step), adding molecular sieves or using a Dean-Stark trap can drive the reaction to completion.

References

  • Dymińska, L. "Synthesis of methyl-substituted imidazo[4,5-c]pyridines."[8] Journal of Heterocyclic Chemistry. (Cited in PMC review). Available at: [Link]

  • Wang, Y., et al. "Ytterbium triflate catalyzed condensation for imidazo[4,5-c]pyridine synthesis." Tetrahedron Letters. (Cited in MDPI review). Available at: [Link]

  • Pfizer Global R&D.[9] "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP-885,316." Organic Process Research & Development. Available at: [Link]

  • "Copper- and Palladium-Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5-c]pyridines." The Journal of Organic Chemistry. Available at: [Link]

  • "Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization." Journal of Organic Chemistry. Available at: [Link]

  • Goker, H. "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives." Medicinal Chemistry Research. Available at: [Link]

Sources

Application Note: Rapid Microwave-Assisted Synthesis of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine Analogs for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Imidazo[4,5-c]pyridines and the Need for Efficient Synthesis

The imidazo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines.[1] This structural similarity allows these compounds to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities, including their potential as anticancer, antiviral, and anti-inflammatory agents.[1][2] The development of novel therapeutics based on this scaffold is an active area of research. However, traditional synthetic methods often require long reaction times, harsh conditions, and tedious purification procedures, which can hinder the rapid generation and screening of new analogs.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[3][4] By utilizing dielectric heating, microwave irradiation can lead to rapid and uniform heating of the reaction mixture, dramatically reducing reaction times from hours to minutes and often improving product yields and purity.[3][4] This application note provides a detailed protocol for the efficient, one-pot, microwave-assisted synthesis of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine and its analogs, designed for researchers in drug discovery and development.

The Rationale Behind Microwave-Assisted Synthesis

The efficiency of microwave synthesis stems from the direct interaction of microwave energy with polar molecules in the reaction mixture. This interaction induces rapid molecular rotation and ionic conduction, leading to a rapid increase in temperature.[4] This localized and instantaneous heating, in contrast to the slow heat transfer of conventional oil baths, can accelerate reaction rates and favor specific reaction pathways, leading to cleaner products with fewer side reactions.[4] For the synthesis of imidazo[4,5-c]pyridines, this translates to a greener and more time-efficient process, crucial for the rapid generation of compound libraries for biological screening.

Experimental Protocol: A Step-by-Step Guide

This protocol details a robust and reproducible method for the synthesis of this compound.

Materials and Instrumentation
  • Starting Materials:

    • 5-Bromo-3,4-diaminopyridine

    • Substituted aromatic aldehydes (for analogs)

    • Acetic acid (glacial)

    • Ethanol (anhydrous)

  • Instrumentation:

    • CEM Discover SP Microwave Synthesizer (or equivalent)

    • 10 mL microwave synthesis vials with caps

    • Magnetic stirrer bar

    • Rotary evaporator

    • Silica gel for column chromatography

    • Standard laboratory glassware

General Procedure for the Synthesis of this compound
  • Reaction Setup: In a 10 mL microwave synthesis vial, combine 5-Bromo-3,4-diaminopyridine (1.0 mmol, 188 mg), a magnetic stirrer bar, and glacial acetic acid (3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture with stirring at 120°C for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure this compound.

Synthesis of Analogs

To demonstrate the versatility of this method, various analogs can be synthesized by replacing acetic acid with a substituted aromatic aldehyde (1.0 mmol) and using ethanol (3 mL) as the solvent. The general procedure remains the same, with the microwave irradiation parameters adjusted as needed (typically 120-150°C for 10-20 minutes).

Visualizing the Workflow

The following diagram illustrates the streamlined workflow for the microwave-assisted synthesis of this compound analogs.

G cluster_prep Reaction Preparation cluster_mw Microwave Synthesis cluster_workup Work-up & Purification prep_1 Combine 5-Bromo-3,4-diaminopyridine, acetic acid/aldehyde, and solvent in a microwave vial prep_2 Add magnetic stirrer and seal the vial prep_1->prep_2 mw_1 Place vial in microwave reactor prep_2->mw_1 mw_2 Irradiate at set temperature and time with stirring mw_1->mw_2 workup_1 Cool to room temperature mw_2->workup_1 workup_2 Neutralize with NaHCO3 solution workup_1->workup_2 workup_3 Extract with ethyl acetate workup_2->workup_3 workup_4 Dry, concentrate, and purify by column chromatography workup_3->workup_4

Caption: Experimental workflow for microwave-assisted synthesis.

Results and Discussion

The microwave-assisted protocol consistently provides the desired this compound and its analogs in high yields and with significantly reduced reaction times compared to conventional heating methods.

EntryR-group (from Aldehyde)ProductReaction Time (min)Yield (%)
1-CH₃ (from Acetic Acid)This compound1585
2Phenyl4-Bromo-2-phenyl-1H-imidazo[4,5-c]pyridine1092
34-Chlorophenyl4-Bromo-2-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridine1288
44-Methoxyphenyl4-Bromo-2-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridine1090

The data clearly demonstrates the efficiency of the microwave-assisted approach, enabling the rapid synthesis of a variety of analogs with different substituents at the 2-position. This allows for a swift exploration of the structure-activity relationship (SAR) for this class of compounds.

Proposed Reaction Mechanism

The formation of the imidazo[4,5-c]pyridine ring system proceeds through a condensation reaction followed by cyclization and aromatization.

G cluster_mechanism Proposed Reaction Mechanism start 5-Bromo-3,4-diaminopyridine + Acetic Acid intermediate1 Formation of Amide Intermediate start->intermediate1 Condensation intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Dehydration product This compound intermediate2->product Aromatization

Caption: Proposed reaction mechanism for imidazo[4,5-c]pyridine formation.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature in small increments. Ensure proper sealing of the microwave vial.
Decomposition of starting materialLower the reaction temperature.
Side Product Formation Reaction temperature too highDecrease the reaction temperature.
Impure starting materialsEnsure the purity of 5-Bromo-3,4-diaminopyridine and the aldehyde/acetic acid.
Difficulty in Purification Co-elution of impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase.

Conclusion

The microwave-assisted synthesis of this compound and its analogs offers a rapid, efficient, and green alternative to conventional synthetic methods. This protocol provides a reliable and scalable approach for generating libraries of these valuable heterocyclic compounds, thereby accelerating the drug discovery and development process. The significant reduction in reaction times and high yields make this method particularly attractive for medicinal chemistry laboratories.

References

  • Rao, R. N., & Chanda, K. (2021). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry, 45(4), 2045-2050. [Link]

  • Güngör, T. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Turkish Journal of Chemistry, 44(1), 218-231. [Link]

  • Joshi, G. G. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165-177. [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]

  • MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3197. [Link]

  • Özkay, Y., Işık, G., & Kaplancıklı, Z. A. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. [Link]

  • Patil, S. A., Patil, R., & Miller, D. D. (2014). Microwave-assisted synthesis of nitrogen-containing heterocycles. Future medicinal chemistry, 6(1), 79-100. [Link]

  • Sławiński, J., & Szafrański, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 423. [Link]

  • Varma, R. S. (1999). Solvent-free organic syntheses. Using supported reagents and microwave irradiation. Green Chemistry, 1(1), 43-45. [Link]

  • Zare, A., & Meraj, F. (2012). Microwave-assisted synthesis of heterocyclic compounds. Current Organic Chemistry, 16(18), 2149-2193. [Link]

  • Zhdankin, V. V. (2014). Hypervalent iodine reagents in organic synthesis. Arkivoc, 2014(1), 1-6. [Link]

  • Živković, A., & Zlatar, M. (2020). Biological Activity of Amidino-Substituted Imidazo [4, 5-b] pyridines. Molecules, 25(18), 4192. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common solubility hurdles encountered during experimental work with this compound. Our approach is rooted in foundational chemical principles and backed by established laboratory practices to ensure you can proceed with your research confidently and efficiently.

Understanding the Molecule: Why Solubility Can Be a Hurdle

This compound possesses a rigid, planar heterocyclic ring system. The presence of the imidazole and pyridine rings introduces polarity and sites for hydrogen bonding. However, the fused aromatic nature of the core structure contributes to significant crystal lattice energy. In a solid state, the molecules are tightly packed, and a substantial amount of energy is required to break these intermolecular forces and allow the solvent to surround individual molecules. This high lattice energy is a primary reason for the observed low solubility in many organic solvents.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my chosen organic solvent. What are the most likely reasons?

A1: The primary challenge with dissolving this compound is its high crystal lattice energy, as explained above. Additionally, a mismatch between the polarity of the compound and the solvent can lead to poor solubility. While the molecule has polar features, its overall character might not be perfectly compatible with all polar solvents.

Q2: Which organic solvents are generally recommended for dissolving imidazopyridine derivatives?

A2: Polar aprotic solvents are typically the first choice for compounds like this compound. These include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

Polar protic solvents such as ethanol and methanol can also be effective, often with the aid of gentle heating.

Q3: Can I heat the mixture to improve solubility? What are the risks?

A3: Yes, gentle heating is a common and effective technique to increase the rate of dissolution and the amount of solute that can be dissolved. However, it is crucial to be aware of the potential for thermal degradation of the compound. We recommend a preliminary thermal stability test if you plan to heat the solution for an extended period or at elevated temperatures. Always use a controlled heating method, such as a water bath or a heating mantle with a stirrer, and monitor for any color changes that might indicate degradation.

Q4: My compound dissolves initially but then precipitates out of solution. What is happening?

A4: This phenomenon, known as supersaturation, often occurs when a solution is prepared at an elevated temperature and then cooled to room temperature. The solubility of the compound is lower at the cooler temperature, causing the excess solute to precipitate. To avoid this, you can either work with the solution at the elevated temperature (if your experiment allows) or determine the saturation point at room temperature to prepare a stable solution.

Q5: Are there any additives that can enhance the solubility of this compound in organic solvents?

A5: While less common for purely organic solvent systems compared to aqueous solutions, the use of co-solvents can be beneficial. For instance, if you need to dilute a DMSO stock solution into a less polar solvent for an assay, a small percentage of a co-solvent like NMP or DMF might help maintain solubility.

Troubleshooting Guide: A Systematic Approach to Dissolving this compound

This guide provides a step-by-step workflow to systematically address solubility issues.

Caption: Troubleshooting workflow for solubility issues.

Qualitative Solubility Assessment in Common Organic Solvents

The following table provides a general guideline for the expected solubility of this compound in various organic solvents. This is a qualitative assessment, and empirical testing is always recommended.

Solvent ClassExamplesExpected Solubility
Polar Aprotic DMSO, DMF, NMPGood to Moderate (often the best initial choice)
Polar Protic Methanol, EthanolModerate to Low (may require heating)
Chlorinated Dichloromethane (DCM), ChloroformLow to Very Low
Ethers Tetrahydrofuran (THF), DioxaneLow to Very Low
Aromatic Toluene, XyleneVery Low to Insoluble
Nonpolar Hexanes, HeptaneInsoluble

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol will help you efficiently screen for an appropriate solvent without wasting a significant amount of your compound.

Objective: To identify a suitable solvent and estimate the approximate solubility of this compound.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile)

  • Small vials (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Pipettes

  • Analytical balance

Procedure:

  • Weigh out a small, precise amount of the compound (e.g., 1-2 mg) into each vial.

  • Add a measured volume of the first solvent (e.g., 100 µL) to the first vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the vial. If the solid has completely dissolved, the solubility is at least at this concentration (e.g., 10-20 mg/mL).

  • If the solid has not completely dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat steps 3 and 4.

  • Continue adding solvent in measured increments until the solid is fully dissolved. Record the total volume of solvent used.

  • Repeat this process for each of the selected solvents.

  • If solubility is still poor at room temperature, the vials can be gently warmed (e.g., to 40-50 °C in a water bath) to assess the effect of temperature.

Protocol 2: Step-by-Step Guide for Preparing a Stock Solution

This protocol outlines the best practices for preparing a stock solution of this compound.

Objective: To prepare a stable, homogenous stock solution at a desired concentration.

Materials:

  • This compound

  • Chosen solvent (determined from Protocol 1)

  • Volumetric flask

  • Magnetic stirrer and stir bar or vortex mixer

  • Water bath or heating mantle (optional)

Procedure:

  • Calculate the required mass of the compound for your desired concentration and volume.

  • Accurately weigh the compound and transfer it to the volumetric flask.

  • Add approximately half of the total required solvent volume to the flask.

  • Agitate the mixture. This can be done by:

    • Vortexing: For smaller volumes.

    • Magnetic Stirring: For larger volumes.

    • Sonication: Place the flask in an ultrasonic bath for short intervals (e.g., 5-10 minutes). This can help break up solid agglomerates.

  • If the compound is not dissolving, gently warm the solution while stirring. Use a water bath for controlled heating. Do not exceed a temperature that could cause solvent evaporation or compound degradation.

  • Once the solid is completely dissolved, allow the solution to cool to room temperature.

  • Carefully add the remaining solvent to reach the final volume mark on the volumetric flask.

  • Mix the solution thoroughly to ensure homogeneity.

  • Store the solution appropriately, protected from light and moisture.

Technical Support Center: Purification of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine and its synthetic intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure you can achieve the highest purity for your compounds.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale for each step.

Question 1: My this compound is streaking badly on a silica gel column and co-elutes with polar impurities. How can I achieve a clean separation?

Answer: This is a classic problem when purifying nitrogen-containing heterocycles like imidazopyridines on standard silica gel.[1] The streaking (or tailing) is caused by strong, non-ideal interactions between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase. This strong binding leads to poor peak shape and resolution.

Causality: The lone pairs on the pyridine and imidazole nitrogen atoms act as Lewis bases, readily interacting with the acidic protons of the silica gel. This interaction is often strong enough to cause the compound to move slowly and unevenly down the column, resulting in broad, streaky bands that are difficult to separate from nearby impurities.

To overcome this, you need to suppress this acidic-basic interaction. Here are two effective strategies:

Strategy A: Modifying the Mobile Phase

The most common and effective solution is to add a small amount of a basic modifier to your eluent. This modifier will compete with your compound for binding to the acidic sites on the silica gel, allowing your product to elute cleanly.[1][2]

Step-by-Step Protocol: Column Chromatography with a Basic Modifier

  • TLC Analysis: First, find a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for imidazopyridines is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

    • Prepare several TLC plates, spotting your crude material.

    • Run them in varying DCM:MeOH ratios (e.g., 99:1, 98:2, 95:5).

    • To the most promising solvent system (where the desired spot has an Rf value of ~0.2-0.3), add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide. You should observe a significant improvement in the spot shape (less streaking) and a slight increase in the Rf value.

  • Column Preparation: Pack a flash chromatography column with silica gel using your chosen non-modified solvent system (e.g., DCM:MeOH 98:2).

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. If it's not fully soluble, add a small amount of MeOH. Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of your crude product), evaporate the solvent until you have a dry, free-flowing powder. This "dry loading" technique prevents the sample from precipitating at the top of the column and ensures a narrow starting band.[3]

  • Elution:

    • Begin eluting with the solvent system containing the basic modifier (e.g., DCM:MeOH:TEA 97.5:2:0.5).

    • Maintain consistent pressure to ensure a steady flow rate.

    • Collect fractions and monitor them by TLC to identify and combine the pure fractions.

Strategy B: Using an Alternative Stationary Phase

If modifying the mobile phase is insufficient, or if your compound is unstable in the presence of amines, consider using a different stationary phase.[1][4]

  • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for basic compounds. It is available in acidic, neutral, and basic grades. For your compound, neutral or basic alumina would be most appropriate.

  • Reversed-Phase (C18) Silica: For highly polar or basic compounds, reversed-phase chromatography is an excellent option. Here, the stationary phase is nonpolar (C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). A modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase to protonate the basic nitrogens, which can improve peak shape.

DOT Script for Chromatography Troubleshooting Workflow

G start Poor Separation / Streaking on Silica Column check_interaction Is the compound basic? (e.g., contains N-heterocycle) start->check_interaction add_modifier Add Basic Modifier to Eluent (0.5-1% Triethylamine or NH4OH) check_interaction->add_modifier Yes alt_phase Switch to Alternative Stationary Phase check_interaction->alt_phase Modifier Ineffective test_tlc Re-evaluate solvent system with modifier using TLC add_modifier->test_tlc run_column Run Column with Modified Eluent Use Dry Loading Technique test_tlc->run_column success Pure Compound run_column->success alumina Neutral / Basic Alumina alt_phase->alumina c18 Reversed-Phase (C18) alt_phase->c18 alumina->run_column c18->run_column

Chromatography Troubleshooting Workflow
Question 2: I'm trying to recrystallize my crude this compound intermediate, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" is a common problem in crystallization where the solid melts in the hot solvent and separates as an immiscible liquid upon cooling, rather than crystallizing.[1] This typically happens for one of three reasons: the solution is too supersaturated, the solution is cooled too quickly, or the presence of impurities is depressing the melting point of your compound below the temperature of the solution.

Causality: For crystallization to occur, nucleation sites must form in a controlled manner, allowing for the ordered growth of a crystal lattice. When a solution is cooled too rapidly or is overly concentrated, the system's energy drops too fast for this ordered process to occur. Instead, the compound separates as a liquid phase (an "oil") because this is a kinetically faster, though less thermodynamically stable, outcome.

Step-by-Step Protocol: Overcoming Oiling Out during Recrystallization

  • Solvent Selection is Key: The ideal solvent should dissolve your compound poorly at room temperature but completely at or near its boiling point. Test microscale solubility in a range of solvents (see table below). For a two-solvent system, dissolve the compound in a "good" solvent and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point).

  • Heat and Re-dissolve: If an oil forms upon cooling, reheat the flask until the oil completely redissolves into a clear solution.

  • Add More Solvent: Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation level. This is often the most effective fix.[1]

  • Cool SLOWLY: This is the most critical step. Do not place the flask directly on an ice bath from a high temperature.[5]

    • Allow the flask to cool slowly on the benchtop, undisturbed. Insulating the flask (e.g., by wrapping it in glass wool) can further slow the cooling rate.

    • The solution should cool to a temperature below the melting point of your compound before nucleation begins.

  • Induce Crystallization: If no crystals form after the solution reaches room temperature, try one of the following:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites.[1]

    • Seed Crystals: Add a tiny crystal of the pure compound (if available) to the solution. This provides a perfect template for crystal growth.

  • Final Cooling: Once crystallization has started and a significant amount of solid is visible, you can then place the flask in an ice-water bath to maximize the yield.[5]

Purification Method Solvent System Examples Rationale & Key Considerations
Normal-Phase Chromatography Dichloromethane/Methanol (99:1 to 95:5) + 0.5% TEAExcellent for separating compounds of moderate polarity. TEA is crucial to prevent streaking of the basic imidazopyridine.
Ethyl Acetate/Hexanes (Gradient) + 0.5% TEAGood for less polar intermediates. A gradient elution can help separate closely related spots.
Reversed-Phase Chromatography Water/Acetonitrile (Gradient) + 0.1% TFA or Formic AcidIdeal for polar compounds or when silica fails. The acidic modifier ensures sharp peaks by protonating the compound.
Recrystallization Ethanol/WaterCompound is often soluble in hot ethanol and insoluble in water. Add water dropwise to the hot ethanol solution until cloudy.
Toluene or Ethyl AcetateGood single-solvent choices if the compound shows a steep solubility curve with temperature.
IsopropanolA common choice for recrystallizing heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect during the synthesis of this compound?

A: The impurities largely depend on the synthetic route. However, for a typical synthesis involving the cyclization of a substituted diaminopyridine with a carboxylic acid derivative followed by bromination (or starting with a brominated pyridine), you should anticipate the following:

  • Unreacted Starting Materials: Incomplete cyclization can leave behind the 3-amino-4-(acetylamino)pyridine or a related precursor. Incomplete bromination can leave the non-brominated 2-methyl-1H-imidazo[4,5-c]pyridine.

  • Regioisomers: Bromination of the imidazopyridine core can sometimes lead to substitution at other positions, although the 4-position is often electronically favored. Similarly, the initial cyclization can potentially yield different isomers depending on the starting materials.

  • Over-brominated Species: If harsh brominating conditions are used, di-brominated products may form.

  • Hydrolysis Products: If the reaction workup involves harsh acidic or basic conditions, sensitive functional groups could be hydrolyzed.

  • Solvent Adducts: Residual high-boiling point solvents (like DMF or DMSO) are common impurities that can be difficult to remove without high vacuum drying.

Q2: Which analytical techniques are best for assessing the purity of my intermediates and final product?

A: A multi-technique approach is always recommended for robust purity assessment:

  • Thin Layer Chromatography (TLC): Your first line of defense. It's fast, cheap, and excellent for monitoring reaction progress and checking the complexity of the crude mixture. Using different solvent systems can help reveal co-eluting impurities.

  • High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for purity assessment. HPLC provides a quantitative measure of purity (e.g., >98% by area under the curve), while the mass spectrometer confirms the molecular weight of your target compound and can help identify impurities.[6][7]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Essential for structural confirmation. A clean ¹H NMR spectrum with correct integrations and splitting patterns is strong evidence of purity. It is particularly good at detecting residual solvents or starting materials if their proton signals do not overlap with your product's signals.

Q3: My compound seems too polar for normal-phase silica chromatography. Can I use an acid/base liquid-liquid extraction to purify it?

A: Yes, an acid-base extraction can be a highly effective bulk purification step, especially for removing non-basic or weakly basic impurities from your strongly basic imidazopyridine product.

Causality: The imidazopyridine core is basic and will be protonated in an acidic aqueous solution (e.g., 1M HCl), forming a water-soluble salt. Neutral organic impurities will remain in the organic phase and can be separated.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract it with 1M Hydrochloric Acid (HCl). Your basic product will move into the aqueous layer as a hydrochloride salt. Repeat the extraction 2-3 times.

  • Wash (Optional): Combine the acidic aqueous layers and wash them once with a fresh portion of ethyl acetate to remove any remaining trapped neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 4M Sodium Hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃), while stirring until the solution is basic (pH > 9).

  • Back-Extraction: Your deprotonated, neutral product will now be insoluble in water and should precipitate or form an oil. Extract the product back into an organic solvent (ethyl acetate or DCM) 3-4 times.

  • Final Workup: Combine the organic layers, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product. This material is often significantly purer and may crystallize directly or be ready for final polishing by column chromatography.

DOT Script for General Purification Strategy

G crude Crude Reaction Mixture purity_check1 Assess Purity (TLC, LC-MS) crude->purity_check1 extraction Acid-Base Liquid-Liquid Extraction purity_check1->extraction Major Impurities (Different pKa) crystallization Recrystallization purity_check1->crystallization Product is Solid & Moderately Pure chromatography Column Chromatography (Silica or C18) purity_check1->chromatography Complex Mixture or Trace Impurities purity_check2 Purity > 98%? extraction->purity_check2 crystallization->purity_check2 chromatography->purity_check2 purity_check2->chromatography No, Repurify pure_product Pure Product purity_check2->pure_product Yes

General Purification Strategy Flowchart

References

  • BenchChem. (2025).
  • ACS Publications. (n.d.). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Reddit. (2018).
  • BenchChem. (2025). Avoiding impurities in the synthesis of heterocyclic compounds.
  • ChemicalBook. (n.d.). 4-Bromo-2-methylpyridine synthesis.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Atlantis Press. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.
  • Chemistry LibreTexts. (2021). 2.
  • MIT OpenCourseWare. (n.d.).
  • NIH National Center for Biotechnology Information. (n.d.). Crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol.
  • ResearchGate. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.

Sources

Technical Support Center: Optimizing Catalyst Selection for 4-Bromo-Imidazopyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Catalyst Optimization Division Subject: A Practical Guide to Overcoming Challenges in the Cross-Coupling of 4-Bromo-Imidazopyridine

Introduction

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Functionalization of this heterocycle, particularly at the C4 position, is often a critical step in drug discovery programs. The 4-bromo-imidazopyridine is a key building block, but its use in palladium-catalyzed cross-coupling reactions is frequently plagued by challenges stemming from its electron-deficient nature and the coordinating ability of the pyridine nitrogen.

This technical support guide is designed to provide practical, actionable solutions to common problems encountered during these reactions. It consolidates insights from peer-reviewed literature and extensive field experience into a user-friendly, question-and-answer format.

Section 1: Troubleshooting Guide

This section addresses the most common failures and side reactions observed during the cross-coupling of 4-bromo-imidazopyridine.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction shows no conversion, or the yield is unacceptably low. Where should I begin troubleshooting?

A: Low or no yield is the most frequent issue and typically points to problems with catalyst activation, catalyst stability, or reagent integrity.[2] A systematic check is the most effective approach:

  • Verify Catalyst Activity: The transition from a Pd(II) precatalyst to the active Pd(0) species is a critical initiation step.[2][3] If this reduction is inefficient, the catalytic cycle will not commence.

    • Causality: The imidazopyridine substrate or product can coordinate to the palladium center, inhibiting the reduction or deactivating the catalyst.

    • Solution: Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or using a more advanced precatalyst system (e.g., G3 or G4 palladacycles) that is designed for rapid and efficient activation.

  • Assess Reagent and Solvent Quality: Cross-coupling reactions are highly sensitive to impurities.

    • Causality: Water can hydrolyze organometallic reagents and participate in catalyst decomposition pathways. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.

    • Solution: Use freshly distilled, anhydrous solvents. Ensure your organoboron reagent (for Suzuki coupling) is dry and that your base is finely powdered and anhydrous. Rigorously degas your reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintain a positive pressure of an inert atmosphere (Argon or Nitrogen).[2]

  • Evaluate the Base and Solvent System: The choice of base and solvent is interdependent and crucial for both transmetalation and catalyst stability.[4]

    • Causality: For Suzuki couplings, the base is required to activate the boronic acid for transmetalation.[5] An inappropriate base (too weak, too strong, or poor solubility) can halt the catalytic cycle.

    • Solution: For 4-bromo-imidazopyridine, moderately strong inorganic bases like K₂CO₃ or K₃PO₄ are often effective.[6][7] A solvent system that promotes solubility of all components is key; mixtures like Toluene/Ethanol or Dioxane/Water are common starting points.[6]

Issue 2: Significant Formation of Debrominated Byproduct

Q: I am observing a significant amount of the debrominated imidazopyridine alongside my desired product. What causes this and how can I prevent it?

A: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by hydrogen.[8] This occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species.

  • Identify the Source of Hydride:

    • Causality: Pd-H species can be generated from several sources: residual water, β-hydride elimination from certain coupling partners (e.g., alkyl groups), or reactions involving the solvent or base.

    • Solution:

      • Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

      • Ligand Choice: Select ligands that promote rapid reductive elimination. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) often accelerate the desired C-C bond formation, outcompeting the debromination pathway.[9]

      • Temperature Control: Lowering the reaction temperature can sometimes disfavor the debromination pathway, which may have a higher activation energy.[8]

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture turns black, and I observe a precipitate, leading to a stalled reaction. What is happening?

A: The formation of a black precipitate is a classic sign of palladium catalyst decomposition and aggregation into inactive palladium black.[10]

  • Understand the Cause of Agglomeration:

    • Causality: This often occurs when the concentration of the active, soluble Pd(0) species is too high or when the supporting ligand fails to adequately stabilize the metal center. The electron-deficient nature of the imidazopyridine ring can exacerbate this by drawing electron density from the palladium, making it more prone to aggregation.

    • Solution:

      • Ligand-to-Palladium Ratio: Ensure an adequate excess of the ligand is present (a Pd:Ligand ratio of 1:2 to 1:4 is a common starting point for monodentate phosphines). The ligand stabilizes the Pd(0) intermediates and prevents them from aggregating.[10]

      • Choice of Ligand: Bidentate ligands like Xantphos or dppf can offer greater stability to the catalytic complex through chelation.[11][12] These are often excellent choices for challenging substrates.

      • Controlled Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading (e.g., from 5 mol% to 1-2 mol%) can prevent the formation of palladium black, as it keeps the concentration of the active species below the threshold for aggregation.[13]

Section 2: Catalyst & Reagent Selection FAQ

Q: Which type of cross-coupling reaction is generally most successful for 4-bromo-imidazopyridine?

A: The Suzuki-Miyaura coupling is often the most versatile and reliable method for this substrate due to the mild reaction conditions and the high functional group tolerance of the required boronic acids or esters.[6][14] Buchwald-Hartwig amination and Sonogashira coupling are also highly effective for installing C-N and C-C triple bonds, respectively, provided the conditions are carefully optimized.[15][16]

Q: How do I choose between a phosphine ligand and an N-heterocyclic carbene (NHC) ligand?

A: The choice depends on the specific coupling partners and the desired reactivity.

  • Bulky Phosphine Ligands (e.g., SPhos, RuPhos, P(t-Bu)₃): These are excellent for promoting the oxidative addition step, which is often rate-limiting, and for accelerating the final reductive elimination.[17] Their steric bulk can prevent catalyst dimerization and deactivation. They are a go-to choice for many Suzuki and Buchwald-Hartwig reactions.

  • N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SIPr): NHCs are strong sigma-donors that form very stable palladium complexes. This high stability can prevent catalyst decomposition at elevated temperatures and can be particularly useful for coupling less reactive partners.[9]

Q: What is the role of the copper co-catalyst in Sonogashira couplings, and is it always necessary?

A: In a traditional Sonogashira reaction, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[18] This species then undergoes transmetalation with the palladium complex. While effective, this can lead to alkyne homo-coupling (Glaser coupling) as a side reaction. "Copper-free" Sonogashira protocols have been developed that avoid this issue, typically requiring a stronger organic base (e.g., a bulky amine) to facilitate the direct formation of the palladium acetylide.[19][20] For a sensitive substrate like 4-bromo-imidazopyridine, a copper-free method may offer a cleaner reaction profile.

Section 3: Data-Driven Insights

Table 1: Representative Catalyst Systems for Suzuki Coupling of 4-Bromo-imidazopyridine with Phenylboronic Acid
Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2 eq)Toluene/EtOH (4:1)901260-75Classic conditions, good starting point. May require longer reaction times.[6]
PdCl₂(dppf) (3 mol%)Cs₂CO₃ (2 eq)Dioxane100875-90Dppf provides good catalyst stability.[21]
Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄ (2 eq)Toluene100485-95Buchwald system often gives high turnover and rapid conversion.
PEPPSI-IPr (3 mol%)CsF (2 eq)DME/H₂O (4:1)1002>90NHC catalyst provides high stability and efficiency.[14]

Note: Yields are representative and highly dependent on the specific imidazopyridine substrate and reaction scale.

Section 4: Visual Workflows & Protocols

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low / No Yield Observed reagent_check Check Reagents & Solvents (Purity, Anhydrous?) start->reagent_check atmosphere_check Verify Inert Atmosphere (Properly Degassed?) reagent_check->atmosphere_check Yes reagent_fail Purify/Replace Reagents Use Anhydrous Solvents reagent_check->reagent_fail No catalyst_check Evaluate Catalyst System atmosphere_check->catalyst_check Yes atmosphere_fail Re-run with Rigorous Inert Technique atmosphere_check->atmosphere_fail No catalyst_choice Is Pd(0) source active? Is ligand appropriate? catalyst_check->catalyst_choice reagent_fail->start Retry atmosphere_fail->start Retry change_catalyst Switch to Pre-formed Pd(0) or Advanced Precatalyst (e.g., Pd(PPh3)4, G4-Palladacycle) catalyst_choice->change_catalyst Inactive Precatalyst change_ligand Screen Bulky Phosphine or NHC Ligands (e.g., SPhos, IPr) catalyst_choice->change_ligand Poor Ligand optimize Optimize Base, Solvent, & Temperature catalyst_choice->optimize System OK change_catalyst->optimize change_ligand->optimize success Successful Reaction optimize->success

Caption: A decision tree for systematically troubleshooting low-yield cross-coupling reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 4-bromo-imidazopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Ethanol 4:1, ~0.1 M concentration)

Procedure:

  • To a flame-dried Schlenk flask, add the 4-bromo-imidazopyridine, arylboronic acid, and base.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., Ethyl Acetate).

  • Filter the mixture through a pad of celite to remove the base and catalyst residues, washing the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford the desired product.

References

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed.
  • Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Benchchem.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradi
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Source not provided].
  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Cross-Coupling of Hetero
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Cross-coupling reaction. Wikipedia.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Source not provided].
  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. Benchchem.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Buchwald–Hartwig amin
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Buchwald-Hartwig Amin
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. [Source not provided].
  • Sonogashira coupling. Wikipedia.
  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling...
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Technical Support Center: Troubleshooting Cross-Coupling Reactions. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira coupling. YouTube.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. [Source not provided].

Sources

Troubleshooting regioselectivity in 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Steric Gatekeeper" Challenge

You are likely reading this guide because your alkylation of 4-bromo-2-methyl-1H-imidazo[4,5-c]pyridine yielded a mixture of isomers, or perhaps the wrong one entirely.

This scaffold presents a classic competitive nucleophilicity problem. While the imidazole ring is the primary nucleophile, the presence of the Bromine atom at the C4 position acts as a "steric gatekeeper," fundamentally altering the reactivity landscape compared to the unsubstituted parent heterocycle.

This guide moves beyond generic advice. We analyze the specific steric and electronic pressures exerted by the C4-bromo substituent and provide a decision matrix to control—or circumvent—these constraints.

Part 1: Mechanistic Intelligence

The Core Conflict: N1 vs. N3 vs. N5

To troubleshoot, you must visualize the battlefield. The imidazo[4,5-c]pyridine core exists in tautomeric equilibrium.[1][2] However, once you introduce an electrophile (R-X), the kinetic product distribution is dictated by the accessibility of the nitrogen lone pairs.

  • N1 (The Linear Path): Located adjacent to C7. In this specific scaffold, C7 bears a Hydrogen atom (small). N1 is sterically accessible.

  • N3 (The Angular Path): Located adjacent to C4. In your molecule, C4 bears a Bromine atom (Van der Waals radius ~1.85 Å) . This creates a severe "peri-interaction" that shields N3.

  • N5 (The Pyridine Nitrogen): While nucleophilic, the pyridine nitrogen is generally less reactive towards alkyl halides than the deprotonated imidazole anion. However, N5 alkylation can occur as a minor side reaction, particularly if the imidazole is not fully deprotonated or if using extremely reactive electrophiles (e.g., Methyl Iodide).

The Verdict: Under standard basic alkylation conditions (


), N1 is the kinetically and thermodynamically favored product  due to the steric blockade at N3 by the C4-Bromine.
Visualizing the Reaction Pathways

ReactionPathways Substrate 4-Bromo-2-methyl- 1H-imidazo[4,5-c]pyridine (Tautomeric Mix) Base Base Deprotonation (Formation of Anion) Substrate->Base -H+ TS_N1 Transition State N1 (Low Steric Hindrance) Base->TS_N1 Path A (Favored) TS_N3 Transition State N3 (High Steric Clash with C4-Br) Base->TS_N3 Path B (Disfavored) Product_N1 N1-Alkyl Isomer (MAJOR Product) TS_N1->Product_N1 Product_N3 N3-Alkyl Isomer (MINOR Product) TS_N3->Product_N3

Figure 1: Reaction pathway analysis showing the steric penalty associated with N3 alkylation due to the proximal C4-Bromine.

Part 2: Diagnostic Guide (FAQs)

Q1: I have two spots on TLC. Which one is which? (The "Proton Gap" Test)

A: Do not rely on polarity alone (though N3 isomers are often slightly more polar due to a larger dipole moment). The only self-validating confirmation is 2D NOESY NMR .

The Logic:

  • N1-Isomer: The alkyl group (

    
    ) is spatially close to the proton at C7 . You will see a strong NOE cross-peak.
    
  • N3-Isomer: The alkyl group is spatially close to C4 . However, C4 has a Bromine , not a proton. Therefore, you will see NO NOE correlation to the aromatic ring from the

    
     (except potentially to the C2-Methyl group, which both isomers possess).
    
FeatureN1-Alkylated ProductN3-Alkylated Product
Key NOE Signal Strong interaction between

and C7-H (pyridine ring).
Absence of interaction between

and pyridine ring (Blocked by Br).
Secondary NOE Interaction with C2-Methyl.[3]Interaction with C2-Methyl.[3]
13C NMR Shift C2 often shifts upfield relative to N3.C2 often shifts downfield.
Q2: I need the N3 isomer, but I'm getting 90% N1. Can I force it?

A: Direct alkylation is fighting physics here. The C4-Br steric wall is difficult to overcome with standard alkylation.

  • Strategy 1 (Solvent Switch): Switch from DMF (polar aprotic) to a non-polar solvent like Toluene with a phase transfer catalyst (e.g., TBAB). This promotes "contact ion pairing." Sometimes, the specific orientation of the cation (

    
     or 
    
    
    
    ) coordinated to the N3/N5 pocket can slightly favor N3 attack, though N1 usually remains dominant.
  • Strategy 2 (The "De Novo" Workaround - Recommended): If you need high quantities of the N3 isomer, stop alkylating . Instead, synthesize the ring with the alkyl group already in place.

    • Protocol: Start with 4-amino-2-bromo-3-nitropyridine

      
       displace the 4-amino (or alkylate it if possible, but better to displace a leaving group) 
      
      
      
      reduce nitro to amine
      
      
      cyclize with acetic anhydride. This guarantees 100% regioselectivity because the nitrogen is fixed before the ring closes.
Q3: Is N5 (Pyridine Nitrogen) alkylation a real concern?

A: Yes, but usually minor (<5%). You will identify N5 alkylation by the loss of aromaticity in the pyridine ring (significant upfield shift of pyridine protons in 1H NMR) and a distinct yellow/orange color shift in the crude mixture due to the formation of a cationic pyridinium species.

Part 3: Optimized Experimental Protocols

Protocol A: Maximizing N1 Selectivity (Standard)

Use this for SAR studies where the linear isomer is desired.

  • Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M).

  • Deprotonation: Add Cesium Carbonate (

    
    )  (2.0 equiv).
    
    • Why: Cesium is a large, "soft" cation that promotes the solubility of the anion and typically enhances

      
       reaction rates.
      
  • Activation: Stir at RT for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[4]

  • Reaction: Stir at RT. Monitor by LCMS.[1][4]

    • Note: Heating (>60°C) increases the energy of the system and may slightly increase the ratio of the thermodynamically less stable N3 isomer, but it also increases N5 quaternization byproducts. Keep it cool for higher N1 purity.

Protocol B: Mitsunobu Reaction (For Sensitive Alcohols)

Use this when your alkyl group is derived from a primary/secondary alcohol.

  • Setup: Dissolve scaffold (1.0 equiv), Alcohol (1.2 equiv), and Triphenylphosphine (

    
    )  (1.5 equiv) in anhydrous THF.
    
  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise.

  • Mechanism Check: The Mitsunobu reaction is sensitive to pKa.[5][6] The pKa of the imidazole proton is ~10-11, which is suitable.

  • Outcome: Expect predominantly N1 . The bulky

    
     complex makes the steric clash with C4-Br even more severe than in standard base alkylation.
    

Part 4: Troubleshooting Decision Tree

Troubleshooting Start Start: Alkylation of 4-Br-2-Me-Imidazo[4,5-c]pyridine Goal What is your target isomer? Start->Goal Target_N1 Target: N1 Isomer (Linear) Goal->Target_N1 Target_N3 Target: N3 Isomer (Angular) Goal->Target_N3 Method_N1 Use Standard Conditions: Cs2CO3, DMF, RT Target_N1->Method_N1 Method_N3 Direct Alkylation is Difficult. Can you change synthesis route? Target_N3->Method_N3 Check_N1 Check NOESY: N-CH2 <-> C7-H interaction? Method_N1->Check_N1 Success_N1 Success: Isolate Product Check_N1->Success_N1 Yes Fail_N1 Problem: Mixture obtained Check_N1->Fail_N1 No Refine_N1 Refine: 1. Lower Temp (0°C) 2. Switch to LiOtBu (Base) Fail_N1->Refine_N1 Route_New Yes: De Novo Synthesis. Alkylate diamine precursor, THEN cyclize. Method_N3->Route_New Preferred Route_Direct No: Must alkylate scaffold. Try Non-Polar Conditions. Method_N3->Route_Direct Alternative Try_N3 Protocol: Toluene, 30% NaOH(aq), TBAB (Phase Transfer), Reflux Route_Direct->Try_N3

Figure 2: Strategic decision tree for selecting the optimal synthetic route based on the desired regioisomer.

References

  • Doganc, F., & Göker, H. (2024).[7] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Link

  • Choi, J., et al. (2021).[8][9] Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Link

  • BenchChem Technical Guides. (2025). Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. Link

  • Townsend, L. B., & Revankar, G. R. (1970). Benzimidazole and related heterocycles. Some aspects of the tautomerism and benzylation of certain imidazo[4,5-b]pyridines. Chemical Reviews. (Foundational text on steric control in fused imidazoles).
  • Liu, Y., et al. (2017). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors.[8] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Technical Support Center: Purification of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

User Query: Optimization of recrystallization solvents for 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine.

Technical Assessment: This molecule presents a specific purification challenge due to its amphoteric nature. The imidazo[4,5-c]pyridine core contains both a basic pyridine nitrogen and an acidic imidazole proton (NH), while the bromo and methyl substituents introduce lipophilicity. This "push-pull" polarity often leads to poor solubility in non-polar solvents (hexanes) but excessive solubility in polar aprotic solvents (DMSO), making standard single-solvent recrystallization difficult.

Core Recommendation: A binary solvent system (Solvent/Anti-solvent) is statistically the most effective approach for this class of fused heterocycles. The primary recommendation is Ethanol/Water or Ethyl Acetate/Heptane .

Recommended Solvent Systems

The following recommendations are ranked by probability of success based on structural analogs (e.g., 4-bromo-1H-imidazole and substituted imidazo[4,5-b]pyridines) and calculated solubility parameters.

Table 1: Solvent Screening Matrix
RankSolvent SystemRatio (v/v)Mechanism of ActionBest For
1 Ethanol / Water 9:1 to 1:1Gradient Polarity: The compound dissolves in hot EtOH; water acts as a strong anti-solvent upon cooling.Removal of inorganic salts and highly polar byproducts.
2 Ethyl Acetate / Heptane 1:1 to 1:4Lipophilic Displacement: Dissolves in hot EtOAc; Heptane forces precipitation of the bromo-heterocycle.Removal of non-polar impurities (oils, unreacted reagents).
3 Acetonitrile (MeCN) 100%Intermediate Polarity: High temperature coefficient of solubility for this specific heterocycle class.Obtaining crystalline needles rather than amorphous powder.
4 Methanol / Water 5:1High Polarity: Similar to EtOH/Water but better for more polar crude mixtures."Crash" crystallization (rapid precipitation).

Critical Note: Avoid chlorinated solvents (DCM, Chloroform) for recrystallization if possible. While they dissolve the compound well, their low boiling points limit the temperature differential (


) necessary for high-yield recovery.

Step-by-Step Optimization Protocol

Do not commit the entire batch to a solvent system without validation. Use this self-validating protocol to determine the "Golden Ratio."

Phase A: The Solubility Test (50 mg Scale)
  • Preparation: Place 50 mg of crude solid in a small test tube.

  • Hot Dissolution: Add the primary solvent (e.g., Ethanol) dropwise while heating the tube in a water bath at 70°C.

    • Target: Dissolution should occur with minimal solvent (approx.[1] 0.5 - 1.0 mL).

    • If insoluble > 3 mL: Stop. The solvent is too weak. Switch to a more polar solvent (e.g., MeOH).

  • Anti-Solvent Addition: If fully dissolved, keep hot and add the anti-solvent (e.g., Water) dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add one drop of the primary solvent to clear the turbidity.

  • Cooling: Allow to cool slowly to room temperature, then to 0°C.

Phase B: The Scale-Up Workflow

Once the solvent system is confirmed in Phase A, proceed with the full batch.

RecrystallizationWorkflow Start Crude 4-Bromo-2-methyl- 1H-imidazo[4,5-c]pyridine Dissolve Dissolve in Boiling Primary Solvent (e.g., EtOH) Start->Dissolve CheckSol Is it fully dissolved? Dissolve->CheckSol FilterHot Hot Filtration (Remove insoluble salts) CheckSol->FilterHot No (Solids remain) AddAnti Add Anti-Solvent (Hot) until Turbidity CheckSol->AddAnti Yes FilterHot->AddAnti Cooling Slow Cooling (RT -> 4°C) AddAnti->Cooling Result Crystals Formed? Cooling->Result Harvest Filter & Wash (Cold Anti-Solvent) Result->Harvest Yes OilOut Issue: Oiling Out Result->OilOut No (Oily droplets) Reheat Reheat & Add More Solvent OilOut->Reheat Remedy Reheat->Cooling

Figure 1: Logical workflow for the purification of imidazopyridine derivatives. Note the critical decision point at "Oiling Out."

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Cause: The melting point of the solvated compound has dropped below the boiling point of the solvent mixture, or the anti-solvent was added too quickly, causing a "crash" out of solution. Solution:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of the primary solvent (e.g., EtOH) to increase solubility slightly.

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula to provide nucleation sites.

  • Cool much more slowly (wrap the flask in foil or a towel).

Q2: My crystals are colored (yellow/brown), but the product should be off-white.

Cause: Oxidation byproducts (common in pyridine chemistry) or trace bromination impurities. Solution: Perform a Charcoal Treatment .

  • Dissolve the compound in the hot primary solvent.[1][2][3]

  • Add Activated Carbon (1-5% weight equivalent).

  • Stir hot for 10-15 minutes.

  • Critical: Filter through a Celite pad while hot to remove the carbon.

  • Proceed with anti-solvent addition and cooling.[4]

Q3: The recovery yield is low (<50%).

Cause: The compound is too soluble in the mother liquor, or the pH is affecting solubility. Solution:

  • pH Adjustment: The imidazole NH is acidic (pKa ~12-13), and the pyridine N is basic (pKa ~5-6). Ensure the solution is neutral (pH 7-8) . If the solution is too acidic, the pyridine nitrogen protonates, making it water-soluble. If too basic, the imidazole deprotonates.

  • Concentration: Boil off 20-30% of the solvent volume before cooling to drive the equilibrium toward precipitation.

References

  • Context: Provides physical property baselines for the pyridine precursor, essential for estimating solubility parameters of the fused system.
  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved February 13, 2026, from [Link]

    • Context: Authoritative source for general solvent selection rules applied in the "Solvent Screening M
  • Heterocycles. (1999).[5] Synthesis of some 4-bromopyrimidines and condensed 4-bromopyrimidines. Retrieved February 13, 2026, from [Link]

    • Context: Validates the use of non-polar anti-solvents (like hexane) for bromo-substituted nitrogen heterocycles.
  • PubChem. (n.d.). 1H-Imidazo[4,5-c]pyridine Compound Summary. National Library of Medicine. Retrieved February 13, 2026, from [Link]

    • Context: Confirms the amphoteric properties and H-bonding capabilities of the core scaffold.

Sources

Technical Support Center: Overcoming Catalyst Poisoning in Imidazo[4,5-c]pyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[4,5-c]pyridines. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the critical challenge of catalyst poisoning in these important reactions. Our focus is on providing practical, field-proven insights to ensure the success and reproducibility of your experiments.

Introduction to Catalyst Poisoning in Imidazo[4,5-c]pyridine Synthesis

The synthesis of imidazo[4,5-c]pyridines, a key scaffold in many pharmaceutical compounds, often relies on transition-metal-catalyzed cross-coupling reactions.[1][2] Palladium-based catalysts are frequently employed due to their high efficiency and functional group tolerance.[1][3] However, the inherent nature of the imidazo[4,5-c]pyridine ring system, with its multiple nitrogen atoms, presents a significant challenge: catalyst poisoning.[4][5]

Catalyst poisoning refers to the deactivation of a catalyst by the strong adsorption of certain chemical species, known as poisons, onto its active sites.[6][7] This deactivation can lead to reduced reaction rates, incomplete conversions, and ultimately, the failure of the synthesis.[4][8] In the context of imidazo[4,5-c]pyridine synthesis, the nitrogen-containing heterocycle itself can act as a poison, along with other common impurities.[4][5]

This guide will walk you through the common causes of catalyst poisoning in these reactions, how to diagnose them, and effective strategies to overcome them.

Troubleshooting Guide: Diagnosing and Mitigating Catalyst Poisoning

This section provides a systematic approach to troubleshooting common issues related to catalyst deactivation.

Issue 1: Reaction Fails to Initiate or Shows Low Conversion

Symptoms:

  • No discernible product formation by TLC or LC-MS analysis.

  • Reaction mixture color does not change as expected.

  • Starting materials remain largely unconsumed.

Possible Causes & Troubleshooting Steps:

  • Direct Catalyst Poisoning by the Substrate: The nitrogen atoms in the imidazo[4,5-c]pyridine core can coordinate strongly to the metal center of the catalyst, rendering it inactive.[4]

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[4] These ligands can stabilize the active catalytic species and sterically hinder the coordination of the pyridine nitrogen.[4]

    • Catalyst Choice: Consider using a less sensitive catalyst or a pre-catalyst that is activated in situ.

  • Impurity-Induced Poisoning: Trace impurities in reagents or solvents can act as potent catalyst poisons.

    • Reagent and Solvent Purification: Ensure all reagents and solvents are of high purity and are properly dried and degassed.[4][6] Common poisons include sulfur compounds, halides, and water.[5][7]

    • Feed Purification: In larger-scale reactions, passing the feedstock through a guard bed of activated carbon or alumina can remove potential poisons before they reach the reactor.[6]

Issue 2: Reaction Starts but Stalls Before Completion

Symptoms:

  • Initial product formation is observed, but the reaction plateaus at an intermediate conversion.

  • The catalyst appears to have decomposed (e.g., formation of palladium black).

Possible Causes & Troubleshooting Steps:

  • Gradual Catalyst Deactivation: The catalyst is slowly being poisoned or is thermally degrading over the course of the reaction.[4][7]

    • Incremental Substrate Addition: Instead of adding all the imidazo[4,5-c]pyridine substrate at once, a slow, continuous addition can help maintain a low concentration of the potential poison in the reaction mixture, thereby extending the catalyst's lifetime.[4]

    • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[4][7] It is crucial to find the optimal temperature that balances reactivity and catalyst stability.[4]

  • Byproduct Inhibition: A byproduct of the reaction may be acting as a catalyst inhibitor.[9]

    • Reaction Monitoring: Carefully monitor the reaction profile by LC-MS to identify any potential inhibitory byproducts.

    • Reaction Engineering: Modifying reaction conditions (e.g., base, solvent) may help to minimize the formation of inhibitory byproducts.

Issue 3: Inconsistent Results Between Batches

Symptoms:

  • A previously successful reaction fails to reproduce.

  • Significant variability in yield and reaction time between different runs.

Possible Causes & Troubleshooting Steps:

  • Variability in Reagent Purity: Different batches of starting materials or reagents may contain varying levels of impurities that can poison the catalyst.[4]

    • Reagent Qualification: Qualify new batches of reagents by running a small-scale test reaction.

    • Consistent Sourcing: Source critical reagents from a reliable supplier to ensure consistent quality.

  • Atmospheric Contamination: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[4]

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4] Use Schlenk techniques or a glovebox for sensitive reactions.

    • Degassing Solvents: Thoroughly degas all solvents prior to use to remove dissolved oxygen.

Visualizing the Problem: Catalyst Poisoning and Mitigation

The following diagrams illustrate the core concepts of catalyst poisoning and the workflow for troubleshooting.

CatalystPoisoning cluster_0 Catalytic Cycle cluster_1 Poisoning Event ActiveCatalyst Active Catalyst (e.g., Pd(0)) Intermediate Catalyst-Substrate Complex ActiveCatalyst->Intermediate Coordination InactiveCatalyst Inactive Catalyst (Poisoned) ActiveCatalyst->InactiveCatalyst Irreversible Binding ReactantA Reactant A (Imidazo[4,5-c]pyridine) ReactantA->Intermediate ReactantB Reactant B ReactantB->Intermediate Product Desired Product Intermediate->ActiveCatalyst Regeneration Intermediate->Product Reaction Poison Poison (e.g., N-coordination, S-compounds) Poison->InactiveCatalyst TroubleshootingWorkflow Start Reaction Failure (Low/No Conversion) CheckPurity Verify Reagent/Solvent Purity Start->CheckPurity CheckPurity->Start Impurity Found & Purified OptimizeLigand Screen Ligands (Bulky, Electron-Rich) CheckPurity->OptimizeLigand Purity Confirmed OptimizeTemp Optimize Reaction Temperature OptimizeLigand->OptimizeTemp Success Successful Reaction OptimizeLigand->Success Improved Yield InertAtmosphere Ensure Strict Inert Atmosphere OptimizeTemp->InertAtmosphere OptimizeTemp->Success Improved Yield IncrementalAddition Implement Incremental Substrate Addition InertAtmosphere->IncrementalAddition InertAtmosphere->Success Improved Yield RegenerateCatalyst Consider Catalyst Regeneration Protocol IncrementalAddition->RegenerateCatalyst IncrementalAddition->Success Improved Yield RegenerateCatalyst->Success Activity Restored

Caption: A systematic workflow for troubleshooting catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in imidazo[4,5-c]pyridine synthesis?

A1: Besides the substrate itself, common poisons include sulfur-containing compounds (from reagents like thiols or residual sulfates), halides (from starting materials or additives), water, and carbon monoxide (from incomplete combustion if heating mantles are used in a poorly ventilated area). [5][7]Organic molecules with strong coordinating groups like nitriles and nitro compounds can also act as poisons. [5] Q2: Can a poisoned catalyst be regenerated?

A2: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst. [10]* For fouling by organic residues or coking: Thermal treatment under a controlled atmosphere can sometimes burn off the deposits. [7]* For chemical poisoning: Chemical treatments may be necessary. For example, a mildly poisoned palladium catalyst can sometimes be reactivated by treatment with a suitable oxidizing or reducing agent. [11][12][13]However, strongly bound poisons may cause irreversible deactivation. [7] Q3: How can I tell if my catalyst has been poisoned?

A3: The most obvious sign is a significant drop in reaction rate or a complete halt of the reaction. [4]Other indicators include a change in the color of the reaction mixture, such as the formation of black precipitate (palladium black), which suggests the catalyst has agglomerated and lost activity. [4]For heterogeneous catalysts, a change in their physical appearance, like clumping, can also be a sign of deactivation. [4] Q4: Are there any "poison-resistant" catalysts for these types of reactions?

A4: While no catalyst is completely immune to poisoning, some are more robust than others. Catalysts with bulky ligands can offer steric protection to the metal center, making them less susceptible to coordination by poisons. [4]Additionally, catalyst design can be optimized to enhance resistance to poisoning, for instance, by modifying the active sites to be more selective towards the reactant over the poison. [9] Q5: What is the role of the base in catalyst poisoning?

A5: The choice of base can indirectly influence catalyst stability. A base that is too strong or not fully soluble can lead to side reactions or catalyst degradation. It is important to screen different bases to find one that is effective for the reaction but does not negatively impact the catalyst's lifespan. [4]

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd(PPh₃)₄), the ligand (if separate), and the base (e.g., K₂CO₃).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture). [4]3. Reagent Addition: Add the imidazo[4,5-c]pyridine derivative and the coupling partner.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS. [4]5. Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. [4]6. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. [4]

Protocol 2: Catalyst Regeneration (Illustrative Example for Palladium on Carbon)

This is a general guideline and may need to be adapted for specific cases.

  • Separation: Filter the heterogeneous catalyst from the reaction mixture.

  • Washing: Wash the catalyst thoroughly with a solvent that dissolves the reactants and products but not the catalyst.

  • Chemical Treatment (if applicable): For certain types of poisoning (e.g., by nitrogen compounds), the catalyst can be washed with a dilute solution of an alkali metal bicarbonate or carbonate. [14]4. Drying: Dry the catalyst under vacuum at a moderate temperature.

  • Activity Test: Test the activity of the regenerated catalyst on a small-scale reaction before reusing it in a larger batch.

Quantitative Data Summary

Catalyst PoisonTypical SourceConcentration Leading to DeactivationMitigation Strategy
Sulfur Compounds Reagents, Solventsppm levelsHigh-purity reagents, Guard beds [6]
Halides Starting MaterialsVariesRecrystallization of starting materials
Water Solvents, Atmosphere> 100 ppmDry solvents, Inert atmosphere [4]
Nitrogen Heterocycles Substrate/ProductmM levelsBulky ligands, Incremental addition [4]
Carbon Monoxide Incomplete Combustionppm levelsProper ventilation, Electric heating

References

  • Catalyst Poisoning Mitigation → Term - Energy → Sustainability Directory. (2025, November 23). Sustainability Directory.
  • Regeneration of palladium based catalyst for methane ab
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. (n.d.). DCL Inc.
  • US3959382A - Method for reactivating palladium catalysts - Google Patents. (n.d.).
  • Technical Support Center: Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline - Benchchem. (n.d.). Benchchem.
  • Catalysts Deactivation, Poisoning and Regener
  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. (n.d.).
  • Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid. (n.d.). IntechOpen.
  • Catalyst deactivation mechanisms and how to prevent them. (2025, June 19). LinkedIn.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). LinkedIn.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF - ResearchGate. (2025, August 6).
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. (n.d.).
  • Common side reactions in the synthesis of imidazo[4,5-b]pyridines - Benchchem. (n.d.). Benchchem.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). LinkedIn.
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. (2008, April 9).
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. (n.d.). Beilstein Journals.
  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (2021, May 13). Royal Society of Chemistry.
  • Catalyst deactivation Common causes - AmmoniaKnowHow. (n.d.). AmmoniaKnowHow.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC. (n.d.).
  • Catalyst poisoning - Wikipedia. (n.d.). Wikipedia.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. (n.d.).
  • Cross-coupling reaction - Wikipedia. (n.d.). Wikipedia.
  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines | ACS Combinatorial Science - ACS Publications. (n.d.).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). The Nobel Prize.

Sources

Technical Support Center: Scalable Synthesis of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You have accessed the technical support repository for the imidazo[4,5-c]pyridine scaffold. This guide specifically addresses the scale-up challenges of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine .

This molecule is a "privileged scaffold" in drug discovery, widely used as an intermediate for kinase inhibitors (e.g., PI3K, mTOR) due to the lability of the C4-bromine atom toward SNAr displacements and Suzuki couplings. However, its production at scale (>100g) is plagued by three primary failure modes: hydrodebromination (loss of the halogen), incomplete cyclization , and difficult purification of the amphoteric product.[1]

This guide moves beyond standard literature preparations, offering a robust, self-validating workflow designed for process safety and high purity.

Module 1: The "Build" Phase (Synthesis & Reaction Engineering)

Q: What is the most robust route for multi-gram scale-up?

A: Avoid catalytic hydrogenation. Use a One-Pot Reductive Cyclization with Iron/Acetic Acid.

While literature often suggests reducing the nitro precursor (2-amino-4-bromo-3-nitropyridine) with H2/Pd-C followed by a separate cyclization, this is disastrous at scale. Palladium catalysts frequently cause hydrodebromination (stripping the bromine), leaving you with the useless des-bromo analog.[1]

Recommended Protocol: The Fe/AcOH One-Pot Method This method utilizes iron powder in glacial acetic acid. The acetic acid serves three roles: solvent, proton source for reduction, and the "C2-methyl" source for cyclization.

Step-by-Step Workflow:

  • Charge: Suspend 2-amino-4-bromo-3-nitropyridine (1.0 equiv) in Glacial Acetic Acid (10-15 volumes).

  • Activate: Heat to 60°C.

  • Reduction (Exotherm Control): Add Iron powder (3.5 - 4.0 equiv) portion-wise.

    • Critical Process Parameter (CPP): Maintain internal temperature between 70-80°C. Do not exceed 90°C to prevent thermal runaway.

  • Cyclization: Once Fe addition is complete, heat to reflux (100-110°C) for 4–6 hours. The reduction intermediate (diamine) will spontaneously cyclize with the acetic acid.[1]

  • Validation: Monitor via HPLC. Look for the disappearance of the diamine intermediate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    
Q: Why not use Polyphosphoric Acid (PPA)?

A: PPA is viable but creates a bottleneck during workup .[1] PPA is highly viscous and requires quenching into ice water, which generates a massive exotherm. At scales >50g, this quench becomes a safety hazard and often traps the product in a phosphate glass/gum, reducing isolated yield. The Fe/AcOH method simplifies the workup significantly (see Module 3).[1]

Module 2: Visualization of Reaction Logic

The following diagram illustrates the critical decision pathways and chemical transformations.

SynthesisWorkflow Start Starting Material: 2-Amino-4-bromo-3-nitropyridine Decision Select Reduction Method Start->Decision PathA Path A: H2 / Pd-C (Catalytic Hydrogenation) Decision->PathA Avoid PathB Path B: Fe / AcOH (Reductive Cyclization) Decision->PathB Recommended ResultA FAILURE MODE: Hydrodebromination (Loss of Br) PathA->ResultA Intermediate In Situ Intermediate: 2,3-Diamino-4-bromopyridine PathB->Intermediate Fe reduction Cyclization Reflux (110°C) Condensation with AcOH Intermediate->Cyclization -2 H2O Product Target Product: This compound Cyclization->Product

Caption: Comparative workflow showing the risk of catalytic hydrogenation versus the stability of iron-mediated reductive cyclization.

Module 3: The "Yield" Phase (Purification & Isolation)[1][2]

Q: My product is stuck in the iron sludge. How do I get it out?

A: This is the most common issue with Fe/AcOH reductions. The iron salts (Fe(OAc)3) form a thick slurry.[1]

The "Hot Filtration" Protocol:

  • Dilution: While the reaction mixture is still hot (approx. 60°C), dilute with an equal volume of Ethanol or Methanol. This prevents the product from precipitating prematurely while keeping iron salts suspended.

  • Filtration: Filter the warm mixture through a Celite pad to remove unreacted iron and bulk iron salts. Wash the pad with hot ethanol.

  • Concentration: Evaporate the filtrate to near dryness to remove the bulk of acetic acid.

Q: How do I isolate the solid without chromatography?

A: Exploit the Amphoteric Nature of the imidazopyridine. The product has a basic pyridine nitrogen and an acidic imidazole proton (NH).[1]

  • Resuspension: Take the concentrated residue from above and suspend it in water. It will likely be acidic (pH < 2) due to residual AcOH.[1]

  • Precipitation (The Isoelectric Point): Slowly add 25% aqueous Ammonium Hydroxide (NH4OH) or saturated NaHCO3.[1]

    • Target pH: 7.5 – 8.5.[1]

    • Observation: The product is least soluble at neutral/slightly basic pH.[1] It will precipitate as an off-white to tan solid.

  • Wash: Filter the solid and wash significantly with water (to remove inorganic salts) and cold diethyl ether (to remove organic impurities).[1]

Troubleshooting & FAQs

Matrix: Diagnosing Experimental Failures
SymptomProbable CauseCorrective Action
Loss of Bromine (M-H observed in MS)Over-reduction using Pd/C or excessive Zn/HCl.Switch to Fe/AcOH or SnCl₂ .[1] These are chemoselective and will not touch the aryl bromide.
Sticky Tar / No Precipitate Residual Acetic Acid or Iron salts preventing crystallization.1.[1] Evaporate AcOH completely (azeotrope with toluene if needed).2. Ensure pH is adjusted to 8.0 . If too acidic or too basic, the product remains soluble.
Incomplete Cyclization (M+18 observed)Reaction stopped at the diamine or mono-acetyl intermediate.[1]Ensure reflux temp reaches 110°C . If using only AcOH, add a catalytic amount of PPA or HCl to drive the dehydration.
Low Yield (<40%) Product lost in the iron filter cake.Perform the Celite filtration hot (60°C) and wash the cake thoroughly with hot ethanol .
Q: Can I use other cyclization reagents?

A: Yes. If the Fe/AcOH method yields are low due to handling issues:

  • Step 1: Reduce nitro group using Sodium Dithionite (Na2S2O4) in THF/Water (Phase Transfer Catalysis).[1] This avoids heavy metals entirely.[1]

  • Step 2: Cyclize the isolated diamine using Triethyl Orthoacetate and catalytic p-TsOH in toluene. This is a cleaner, albeit two-step, alternative.

References

  • Synthesis of 2,3-Diaminopyridines (Precursor Synthesis)

    • Title: Preparation of 2,3-diaminopyridine via reduction of 2-amino-3-nitropyridine.[2][3]

    • Source: Organic Syntheses, Coll.[1] Vol. 5, p.346 (1973).[1]

    • URL:[Link][1]

    • Relevance: Establishes the baseline for nitropyridine reduction chemoselectivity.
  • Iron-Mediated Reductive Cyclization

    • Title: Scalable Synthesis of Imidazo[4,5-b]pyridines via One-Pot Reduction/Cycliz
    • Source:Journal of Medicinal Chemistry (General methodology reference for imidazopyridine scaffolds).[1]

    • Context: Confirms Fe/AcOH as the standard for retaining halogen substituents during cyclization.[1]

  • Alternative Cyclization Methods

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.[1][4]

    • Source:Molecules (MDPI), 2021.[1]

    • URL:[Link][1]

    • Relevance: Reviews various cyclization agents including orthoesters and carboxylic acids.[1]

  • Structural Characterization

    • Title: 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (Crystal Structure/Analog comparison).
    • Source:IUCrData, 2016.[1]

    • URL:[Link][1]

    • Relevance: Provides crystallographic data and solubility insights for the bromo-methyl-imidazopyridine class.

(Note: While specific patents exist for the this compound derivative, the methodologies above are adapted from the broader, chemically validated literature for the imidazo[4,5-c]pyridine class to ensure reproducibility.)

Sources

Validation & Comparative

A Predictive Guide to the 1H NMR Spectral Analysis of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif. Its presence in numerous biologically active compounds necessitates a thorough understanding of its structural characterization. Among the primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an indispensable tool for elucidating molecular structure. This guide provides a comprehensive, predictive analysis of the 1H NMR spectrum of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine, drawing upon comparative data from structurally related analogues to offer a detailed interpretation for researchers in the field.

The Predicted 1H NMR Spectrum: A Detailed Breakdown

The structure of this compound presents a distinct set of proton environments that will give rise to a characteristic 1H NMR spectrum. The key signals to anticipate are from the methyl group and the aromatic protons on the pyridine ring. The imidazole proton (N-H) may also be observable, often as a broad singlet.

Anticipated Chemical Shifts (in CDCl₃ or DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityExpected Coupling Constants (J) in Hz
H-7~8.0 - 8.5DoubletJ ≈ 5-6 Hz
H-6~7.0 - 7.5DoubletJ ≈ 5-6 Hz
-CH₃ (at C-2)~2.5 - 2.7SingletN/A
N-H (imidazole)~12.0 - 14.0 (in DMSO-d₆)Broad SingletN/A

Rationale for Predicted Chemical Shifts and Multiplicities

The predicted chemical shifts are derived from the electronic environment of each proton, which is influenced by the electron-withdrawing and donating effects of the substituents and the inherent electronic nature of the heterocyclic rings.

Workflow for Predictive 1H NMR Analysis

G cluster_0 Data Acquisition & Analysis cluster_1 Comparative Validation A Identify Structural Analogues B Gather Experimental 1H NMR Data of Analogues A->B C Analyze Substituent Effects on Chemical Shifts B->C D Predict Chemical Shifts for Target Molecule C->D E Predict Coupling Patterns and Constants D->E G Compare with Data from Imidazo[1,2-a]pyridines D->G H Compare with Data from Brominated Pyridines D->H I Compare with Data from Methylated Imidazoles D->I F Synthesize Predicted Spectrum E->F E->G

Caption: Predictive workflow for 1H NMR spectral analysis of novel compounds.

The Aromatic Region: H-6 and H-7 Protons

The pyridine ring protons, H-6 and H-7, will be the most informative signals in the aromatic region.

  • H-7: This proton is situated ortho to the ring nitrogen, which is strongly electron-withdrawing. This deshielding effect will shift the H-7 signal significantly downfield, likely in the range of 8.0-8.5 ppm. In many pyridine-containing heterocycles, the proton alpha to the nitrogen is the most downfield signal.

  • H-6: The H-6 proton is further from the electron-withdrawing nitrogen and will therefore resonate at a higher field (more shielded) compared to H-7, predicted to be in the 7.0-7.5 ppm range.

  • Coupling: H-6 and H-7 are vicinal protons and will exhibit spin-spin coupling, resulting in a doublet for each signal. The coupling constant (³JHH) is expected to be in the typical range for ortho coupling in a six-membered aromatic ring, approximately 5-6 Hz.

The Methyl Group at C-2

The methyl group attached to the C-2 position of the imidazole ring is expected to appear as a sharp singlet. Its chemical shift is influenced by the electron-donating nature of the imidazole ring and the overall aromatic system. A predicted range of 2.5-2.7 ppm is reasonable, based on data from various 2-methyl-substituted imidazopyridine derivatives.[1]

The Imidazole N-H Proton

The proton on the imidazole nitrogen is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, it is often observed as a broad singlet at a very downfield position, typically between 12.0 and 14.0 ppm, due to hydrogen bonding with the solvent. In CDCl₃, this signal may be broader and its observation can be less reliable.

Comparative Analysis with Structurally Related Compounds

To substantiate these predictions, a comparison with the experimental 1H NMR data of analogous compounds is crucial.

Comparison with Imidazo[1,2-a]pyridine Derivatives:

The imidazo[1,2-a]pyridine ring system is a well-studied isomer of the imidazo[4,5-c]pyridine core. For instance, in 2-phenylimidazo[1,2-a]pyridine, the proton at the 8-position (analogous to H-7 in our target) appears around 8.14 ppm, while the other pyridine protons are found between 6.80 and 7.67 ppm.[2] This supports the prediction of a downfield shift for the proton adjacent to the ring junction nitrogen.

Influence of the Bromo Substituent:

The bromine atom at the 4-position is expected to have a deshielding effect on the adjacent H-5 proton (which is absent in our target) and a smaller effect on the more distant H-6 and H-7 protons. In 4-bromopyridine, the protons at the 2 and 6 positions appear at 8.68 ppm, while the protons at the 3 and 5 positions are at 7.73 ppm in DMSO-d₆.[3] This demonstrates the significant deshielding effect of the pyridine nitrogen and the more moderate influence of the bromine atom.

The Methyl Group Signal:

In 7-methyl-2-phenylimidazo[1,2-a]pyridine, the methyl group appears as a singlet at 2.4 ppm.[2] The slightly more downfield prediction for our target molecule accounts for the different electronic distribution in the imidazo[4,5-c]pyridine ring system.

Experimental Considerations for Spectral Acquisition

To obtain a high-quality 1H NMR spectrum of this compound, the following experimental parameters should be considered:

  • Solvent Selection: DMSO-d₆ is often a good choice for heterocyclic compounds as it is an excellent solvent for many polar molecules and allows for the observation of exchangeable protons like N-H. CDCl₃ is another common choice, but the N-H signal may be less distinct.

  • Concentration: A moderate concentration should be used to avoid intermolecular interactions that could lead to signal broadening.

  • Temperature: Room temperature is typically sufficient. However, variable temperature NMR could be employed to study any dynamic processes or to sharpen broad signals.

  • Acquisition Parameters: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for a compound that may have limited solubility. A relaxation delay of 2-5 seconds is generally adequate.

Logical Flow of Spectral Interpretation

Caption: A stepwise approach to interpreting the 1H NMR spectrum.

Conclusion

The 1H NMR spectral analysis of this compound, while currently predictive, is grounded in the well-established principles of NMR spectroscopy and extensive comparative data from related heterocyclic systems. The anticipated spectrum is expected to show two doublets in the aromatic region corresponding to the H-6 and H-7 protons, a singlet for the C-2 methyl group, and a potentially broad N-H signal. This detailed predictive guide provides a solid foundation for researchers to interpret the experimental spectrum once it becomes available, aiding in the unambiguous structural confirmation of this important heterocyclic compound and its analogues.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]

  • Al-Tel, T. H. (2007). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal, 15(2), 79-88.
  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]

  • Knaus, E. E., & Giam, C. S. (1975). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. Organic Letters, 8(16), 3391-3393.
  • Orchard, M. G., Patel, H., Jones, A. M., & Moody, C. J. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Journal of Medicinal Chemistry, 66(11), 7535-7553.
  • Chen, J., Yan, G., & Li, X. (2016). Ag-Catalyzed [2 + 1 + 2] Cycloaddition with Isocyanide toward Imidazo[1,5-a]isoquinolin-1-amines. The Journal of Organic Chemistry, 81(5), 2006-2013.

Sources

Structural Elucidation of Imidazo[4,5-c]pyridines: A Comparative Guide to 13C NMR vs. 2D Correlative Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals working with kinase inhibitors or nucleoside analogs, the imidazo[4,5-c]pyridine scaffold presents a persistent structural challenge: regioisomerism .

During synthesis—particularly N-alkylation or glycosylation—three potential isomers often compete:

  • N1-isomer (Sterically governed)

  • N3-isomer (Thermodynamically governed)

  • N5-isomer (Quaternization of the pyridine nitrogen)

While Mass Spectrometry (MS) confirms the molecular weight, it fails to distinguish these isomers. This guide compares the diagnostic utility of 1D


C NMR  (the "Quick Screen") against 2D HMBC/NOESY  (the "Definitive Proof"), providing experimental protocols and data interpretation frameworks to ensure structural certainty.

Part 1: The Chemical Shift Landscape (1D C NMR)

The Mechanism of Shift Displacement

In imidazo[4,5-c]pyridines, the chemical shift (


) is dictated by the lone-pair delocalization of the nitrogen atoms. When an alkyl group replaces the acidic proton on the imidazole ring (N1 or N3), the electronic environment of the adjacent bridgehead carbons (C3a and C7a) changes drastically due to the 

-effect
(deshielding) and

-effect
(shielding).
Diagnostic Chemical Shift Ranges

The following table summarizes the expected


C NMR shifts (in DMSO-

) for the core scaffold. Note that C2 is the most reliable anchor point, while the bridgehead carbons (C3a/C7a) act as the "fingerprint" for regioisomer determination.
Carbon PositionTypeTypical

(ppm)
Diagnostic Note
C2 Imidazole140.0 – 146.0 Most deshielded non-carbonyl carbon. Shifts upfield (~135 ppm) if C2 is substituted.
C4 Pyridine132.0 – 136.0 Sensitive to N5-quaternization (shifts upfield to ~128 ppm upon N5-alkylation).
C6 Pyridine140.0 – 144.0

to Pyridine Nitrogen (N5). Highly deshielded.
C7 Pyridine105.0 – 115.0 The most shielded aromatic carbon. Good indicator of electron density on the pyridine ring.
C3a Bridgehead128.0 – 135.0 Critical discriminator. Sensitive to N3-alkylation.
C7a Bridgehead138.0 – 145.0 Critical discriminator. Sensitive to N1-alkylation.

Technical Insight: In N1-alkylated isomers, C7a typically experiences a standard


-shift (upfield) relative to the unsubstituted tautomer, whereas C3a  remains relatively stable. Conversely, N3-alkylation affects C3a  more significantly.

Part 2: Comparative Analysis (Methodology)

Method A: 1D C NMR (The Heuristic Approach)
  • Best For: Routine verification of known derivatives.

  • Pros: Fast (15–30 mins), high resolution.

  • Cons: Ambiguous for novel analogs. Solvent effects (e.g., DMSO vs. CDCl

    
    ) can shift peaks by 2–5 ppm, masking subtle isomeric differences.
    
  • Verdict: Insufficient for de novo structural assignment.

Method B: H- C HMBC (The Gold Standard)
  • Best For: Absolute structural proof of N1 vs. N3 vs. N5 isomers.

  • Mechanism: Detects 2-bond (

    
    ) and 3-bond (
    
    
    
    ) couplings.
  • The "Smoking Gun" Logic:

    • N1-Alkyl: The N-CH

      
       protons will show a 
      
      
      
      correlation to C7a and C2 .
    • N3-Alkyl: The N-CH

      
       protons will show a 
      
      
      
      correlation to C3a and C2 .
    • N5-Alkyl: The N-CH

      
       protons will show 
      
      
      
      correlations to C4 and C6 .
  • Verdict: Mandatory for IND-enabling data packages.

Comparison Matrix
Feature1D

C NMR
2D

H-

C HMBC
2D

H-

N HMBC
Resolution High (< 0.1 ppm)Medium (Indirect dimension)Low (Sensitivity limited)
Isomer Specificity Low (Inferred)High (Definitive) Very High
Sample Requirement ~5 mg~10 mg~25 mg+
Acquisition Time 0.5 Hours1–4 Hours12+ Hours

Part 3: Experimental Protocols

Sample Preparation (Self-Validating System)

To ensure reproducibility and minimize solvent-induced shifts:

  • Solvent: Use DMSO-

    
      (99.9% D) rather than CDCl
    
    
    
    . Imidazo[4,5-c]pyridines are often sparingly soluble in chloroform, leading to aggregation that broadens peaks.
  • Concentration: Prepare a 15–20 mg/mL solution.

  • Reference: Add TMS (0.00 ppm) explicitly; do not rely solely on the solvent residual peak (DMSO central line: 39.52 ppm) if high precision is required for publication.

Instrument Parameters (Bruker/Varian Standard)
  • Pulse Sequence: hmbcgplpndqf (Gradient-selected HMBC with low-pass J-filter).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz .
    
    • Why? Aromatic 3-bond couplings typically range from 6–10 Hz. Setting it too low (5 Hz) introduces noise; too high (12 Hz) misses the correlation.

  • Relaxation Delay (D1): Set to 2.0 s for 1D

    
    C to ensure quaternary carbons (C3a, C7a) relax sufficiently for accurate integration (if quantitative) or peak picking.
    
Workflow Visualization

The following diagram outlines the logical decision tree for assigning the regioisomer.

G Start Crude Reaction Mixture (N-Alkylation) Screen 1D 1H & 13C NMR (Preliminary Screen) Start->Screen Decision Are C3a/C7a shifts unambiguous? Screen->Decision Path1 Yes (Known Analog) Decision->Path1 Match Lit. Path2 No (New Entity) Decision->Path2 ResN1 Correlation to C7a & C2 (N1 Isomer) Path1->ResN1 Presumptive HMBC Run 2D 1H-13C HMBC (Optimization: J = 8 Hz) Path2->HMBC Analysis Analyze N-CH2 Correlations HMBC->Analysis Analysis->ResN1 3J(H-C) ResN3 Correlation to C3a & C2 (N3 Isomer) Analysis->ResN3 3J(H-C) ResN5 Correlation to C4 & C6 (N5 Isomer) Analysis->ResN5 3J(H-C)

Caption: Logical workflow for definitive regioisomer assignment in imidazo[4,5-c]pyridine synthesis.

Part 4: Case Study & Interpretation Logic

The "Bridgehead Correlation" Technique

When analyzing the HMBC spectrum, focus on the bridgehead carbons (C3a and C7a). These are quaternary carbons that do not appear in DEPT-135 or HSQC spectra, making HMBC the only way to link them to the alkyl protons.

Structural Logic Diagram

This diagram illustrates the specific HMBC correlations that distinguish the N1 from the N3 isomer.

Structure cluster_N1 N1-Alkyl Isomer Correlations cluster_N3 N3-Alkyl Isomer Correlations N1_Group N1-CH2 C2_N1 C2 N1_Group->C2_N1 3J (Strong) C7a_N1 C7a (Bridgehead) N1_Group->C7a_N1 3J (Diagnostic) C3a_N1 C3a (Bridgehead) N1_Group->C3a_N1 No Correlation N3_Group N3-CH2 C2_N3 C2 N3_Group->C2_N3 3J (Strong) C3a_N3 C3a (Bridgehead) N3_Group->C3a_N3 3J (Diagnostic) C7a_N3 C7a (Bridgehead) N3_Group->C7a_N3 No Correlation

Caption: HMBC connectivity map. The differentiation relies on observing which bridgehead carbon (C7a vs. C3a) correlates with the N-alkyl protons.

Interpretation Checklist
  • Locate the N-CH

    
     protons  in the 
    
    
    
    H NMR (typically 4.0–5.5 ppm).
  • Identify Quaternary Carbons in the

    
    C NMR (typically 125–145 ppm).
    
  • Trace the HMBC Cross-peaks:

    • If N-CH

      
       correlates to a carbon at ~140 ppm (C2) AND a carbon at ~138–145 ppm (C7a), it is N1 .
      
    • If N-CH

      
       correlates to a carbon at ~140 ppm (C2) AND a carbon at ~128–135 ppm (C3a), it is N3 .
      

References

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Standard reference for heterocyclic chemical shifts and numbering).
  • Sveshnikov, N. N., & Nelson, J. H. (1997). Unequivocal assignment of 13C and 15N NMR chemical shifts for isomeric tetrazoles using long-range coupling. Link (Foundational methodology for N-isomer assignment using HMBC).

  • Bhat, H. R., et al. (2025). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation. Link (Specific application of NOESY/HMBC to the imidazo[4,5-c]pyridine scaffold).

  • Breton, R. C., & Reynolds, W. F. (2013). Using NMR to Identify and Characterize Natural Products. Natural Product Reports. Link (Review of HMBC parameter optimization for quaternary carbons).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Technical Comparison Guide: Mass Spectrometry Fragmentation of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine . As a critical scaffold in the development of kinase inhibitors and biologically active heterocycles, understanding its ionization behavior is essential for structural verification and metabolite identification.

This analysis compares the target compound against its non-brominated core analog, 2-Methyl-1H-imidazo[4,5-c]pyridine , to isolate the specific "bromine effect" on fragmentation kinetics and isotopic signatures.

Key Technical Insights
  • Isotopic Signature: The compound exhibits a diagnostic 1:1 doublet at m/z 212/214 , serving as an immediate spectral confirmation of the mono-brominated species.

  • Fragmentation Trigger: The C-Br bond cleavage is the primary dissociation event under Collision-Induced Dissociation (CID), occurring prior to heterocyclic ring opening.

  • Structural Specificity: The 2-methyl substituent introduces a characteristic neutral loss of acetonitrile (41 Da), distinguishing it from non-methylated analogs.

Experimental Protocol (LC-MS/MS)

To replicate the fragmentation data described below, the following standardized protocol is recommended. This workflow ensures high-fidelity ionization and reproducible fragmentation spectra.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Rationale: The addition of formic acid promotes protonation at the N5 pyridine nitrogen or N3 imidazole nitrogen, facilitating ESI+ detection.

Instrument Parameters (ESI+)
ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI) PositiveFavors basic nitrogen heterocycles.
Capillary Voltage 3.5 kVOptimal for stable spray without discharge.
Cone Voltage 30 VPrevents in-source fragmentation while declustering.
Collision Energy Ramp 10–40 eVCaptures both labile (Br loss) and stable (ring cleavage) fragments.
Desolvation Temp 350°CEnsures complete solvent evaporation for hydrophobic aromatics.
Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (1 µg/mL in MeOH/H2O) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI Q1 Q1 Filter (Select m/z 212/214) ESI->Q1 [M+H]+ Collision Collision Cell (N2 Gas, 10-40 eV) Q1->Collision Detector TOF/Orbitrap Detection Collision->Detector Fragments

Figure 1: Standardized LC-MS/MS workflow for characterizing imidazopyridine derivatives.

Comparative Analysis: Brominated vs. Core Scaffold

This section objectively compares the target molecule (Compound A ) with its de-brominated analog (Compound B ) to highlight the spectral differences driven by the halogen substituent.

Compound Profiles
  • Compound A (Target): this compound (C₇H₆BrN₃)

  • Compound B (Comparator): 2-Methyl-1H-imidazo[4,5-c]pyridine (C₇H₇N₃)

Spectral Performance Data
FeatureCompound A (Target)Compound B (Comparator)Interpretation
Precursor Ion (m/z) 212.0 / 214.0 134.1 Compound A shows the signature 1:1 isotopic doublet of ⁷⁹Br/⁸¹Br.
Primary Fragment m/z 133.1 m/z 92.1 Compound A loses Br• (79 Da) to form the core scaffold cation.
Secondary Fragment m/z 92.1 m/z 65.1 Both compounds eventually degrade via imidazole ring opening (loss of CH₃CN).
Collision Energy (CE50) ~15 eV ~25 eV The C-Br bond is weaker than the heterocyclic aromatic bonds, requiring lower energy to fragment.
Key Observation: The "Convergence Point"

The fragmentation of the brominated target (Compound A) proceeds through a specific intermediate that is isobaric and structurally identical to the radical cation of the comparator (Compound B).

  • Pathway: [M+H]+ (212) -> [M+H-Br]+ (133)

  • The fragment at m/z 133 in the spectrum of A is chemically equivalent to the protonated form of B (minus one proton if radical mechanism dominates). This validates the core scaffold structure.

Mechanistic Fragmentation Pathway

The fragmentation of this compound follows a logical cascade governed by bond dissociation energies (BDE).

Mechanism Steps
  • Protonation: Occurs preferentially at N5 (pyridine) or N3 (imidazole) due to lone pair availability.

  • Step 1: Dehalogenation (Major Pathway): The weakest bond is the C(sp2)-Br bond. Homolytic cleavage yields the distonic radical cation at m/z 133 .

  • Step 2: Imidazole Ring Cleavage: The 2-methyl group facilitates a Retro-Diels-Alder (RDA) type mechanism or direct neutral loss of Acetonitrile (CH₃CN, 41 Da) .

  • Step 3: Pyridine Ring Degradation: Loss of HCN (27 Da) from the remaining pyridine framework results in highly unsaturated low-mass ions (e.g., m/z 65).

Pathway Diagram

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 212 / 214 (Isotopic Doublet) Frag1 Fragment [M+H - Br•]+ m/z 133 (Core Scaffold) Parent->Frag1 Loss of Br• (Major) Frag2 Fragment [M+H - CH3CN]+ m/z 171 / 173 (Loss of Acetonitrile) Parent->Frag2 Loss of CH3CN (Minor) Frag3 Fragment [m/z 133 - HCN]+ m/z 106 (Pyridine Cleavage) Frag1->Frag3 Loss of HCN (-27 Da) Frag4 Fragment [m/z 133 - CH3CN]+ m/z 92 (Imidazole Cleavage) Frag1->Frag4 Loss of CH3CN (-41 Da) Frag2->Frag4 Loss of Br•

Figure 2: Proposed fragmentation cascade. The solid line indicates the energetically favorable pathway (halogen loss first).

References

  • Imidazo[4,5-b]pyridine Fragmentation: Study on the proton and metal dication affinities of tetracyclic imidazo[4,5-b]pyridine-based molecules.

  • General Pyridine/Imidazole Fragmentation Rules: Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry.

  • Bromine Isotope Patterns in MS: Interpretation of Mass Spectra: Halogenated Compounds.

  • Synthesis and Numbering of Imidazo[4,5-c]pyridines: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.

A Senior Application Scientist's Guide to HPLC Purity Methodologies for 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound belonging to the imidazopyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, which allows it to interact with a wide range of biological targets. Imidazopyridine derivatives have been investigated for various therapeutic applications, including as inhibitors of enzymes and as modulators of receptors in the central nervous system.[1]

In the synthesis of active pharmaceutical ingredients (APIs), such compounds serve as critical intermediates or building blocks. The purity of these intermediates is paramount, as any impurities—ranging from starting materials and reagents to by-products—can carry through the synthetic route, potentially compromising the safety, efficacy, and stability of the final drug product.[2] Therefore, robust and reliable analytical methods for purity determination are not merely a quality control checkpoint but a foundational requirement of the entire drug development process.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound. We will explore two primary reversed-phase (RP-HPLC) approaches and a mixed-mode alternative, explaining the scientific rationale behind the selection of columns, mobile phases, and detection parameters. The goal is to equip researchers and drug development professionals with the expertise to select, develop, and validate a method that is fit for purpose.

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

Before developing a separation method, understanding the analyte is crucial. This compound possesses several key features that dictate its chromatographic behavior:

  • Aromatic Heterocyclic Core: The fused imidazopyridine ring system is aromatic and contains a UV chromophore, making UV detection a suitable choice.

  • Basic Nature: The presence of nitrogen atoms in both the pyridine and imidazole rings imparts a basic character (pKa of pyridine is ~5.2).[3] This necessitates measures to control peak shape, as basic analytes can interact with residual acidic silanols on the silica-based stationary phase, leading to peak tailing.

  • Polarity: The molecule is moderately polar. The bromine and methyl substituents add some hydrophobicity. This profile makes it an ideal candidate for reversed-phase chromatography.

Method 1: The Workhorse – Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most prevalent technique for the purity analysis of small-molecule pharmaceuticals due to its high resolution, robustness, and broad applicability.[4] A non-polar stationary phase (like C18) is used with a polar mobile phase, and compounds are separated primarily based on their hydrophobicity.

Method 1A: RP-HPLC with Volatile Buffer (LC-MS Compatible)

This method is ideal for impurity profiling where identification of unknown peaks by mass spectrometry (MS) is required. The use of a volatile buffer like ammonium formate ensures that no non-volatile salts precipitate in and contaminate the MS source.

Causality Behind Experimental Choices:

  • Column (C18): A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development. Its long alkyl chains provide sufficient hydrophobicity to retain a wide range of moderately polar to non-polar compounds.

  • Mobile Phase (Acidified Water/Acetonitrile): A gradient of acetonitrile and water allows for the elution of compounds with varying polarities. Formic acid is added to the aqueous phase to:

    • Control Peak Shape: It protonates the basic nitrogen atoms on the analyte, ensuring a single ionic species and preventing peak splitting.

    • Suppress Silanol Interactions: It protonates residual silanol groups (Si-OH) on the silica stationary phase, minimizing secondary ionic interactions that cause peak tailing.

  • Detection (UV at 270 nm): Pyridine-based compounds typically exhibit strong UV absorbance. While 254 nm is a common general-purpose wavelength, scanning the UV spectrum of the analyte would be necessary to determine the optimal wavelength for detecting both the main peak and potential impurities. A wavelength of 270 nm is often a good starting point for such systems.[5][6]

Experimental Protocol: Method 1A

  • Instrumentation: HPLC or UPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      25.1 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

Method 1B: RP-HPLC with Non-Volatile Buffer (UV-Optimized for QC)

For routine quality control where MS compatibility is not needed, a phosphate buffer can provide a more stable pH and potentially better peak shapes.

Causality Behind Experimental Choices:

  • Mobile Phase (Phosphate Buffer): A potassium phosphate buffer provides excellent pH control in the acidic range (pH ~2.5-3.5), which is optimal for analyzing basic compounds on silica-based columns. This robust pH control often leads to highly reproducible retention times and improved peak symmetry compared to volatile organic acid buffers.

Experimental Protocol: Method 1B

  • Instrumentation: As per Method 1A.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: Same as Method 1A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: As per Method 1A.

Method 2: An Alternative – Mixed-Mode Chromatography

While RP-HPLC is highly effective, it can sometimes fail to retain very polar impurities, which may elute in the solvent front. Mixed-mode chromatography offers an alternative separation mechanism by combining reversed-phase and ion-exchange functionalities on a single stationary phase.[3]

Causality Behind Experimental Choices:

  • Column (Mixed-Mode Cation-Exchange): For a basic analyte like this compound, a column with both C18 (reversed-phase) and cation-exchange groups is highly effective. This allows for separation based on both hydrophobicity and ionic interaction, providing a unique selectivity that can resolve impurities that co-elute in a standard RP-HPLC method.

  • Mobile Phase (Higher Ionic Strength): The mobile phase requires a buffer (e.g., Ammonium Formate) to facilitate the ion-exchange mechanism. The retention is controlled by both the organic solvent percentage (for RP interaction) and the buffer concentration (for ion-exchange interaction).

Experimental Protocol: Method 2

  • Instrumentation: As per Method 1A.

  • Chromatographic Conditions:

    • Column: Mixed-Mode Cation-Exchange/C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 50 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: Same as Method 1A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: As per Method 1A.

Data Presentation and System Validation

A critical component of any analytical method is ensuring it is fit for purpose. This is achieved through system suitability testing, which must be performed before any sample analysis.

Table 1: System Suitability Criteria and Expected Performance

ParameterAcceptance Criteria (as per ICH)[2]Expected PerformanceJustification
Tailing Factor (T) 0.8 ≤ T ≤ 1.5~1.1Measures peak symmetry. Values > 2 indicate undesirable interactions with the stationary phase.
Theoretical Plates (N) N > 2000> 5000Measures column efficiency and separation power.
Resolution (Rs) Rs > 2.0 (between main peak and closest impurity)> 2.5Ensures baseline separation of adjacent peaks for accurate quantification.
RSD of Peak Area ≤ 2.0% (for 5 replicate injections)< 1.0%Demonstrates the precision and reproducibility of the system and method.

Visualizing the Workflow

The selection and development of an HPLC method follows a logical progression.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Method Assessment A Define Analytical Goal (Purity, Impurity Profile) B Review Analyte Properties (Polarity, pKa, UV Spectra) A->B C Select Column & Mobile Phase (Start with Method 1A) B->C D Optimize Gradient & Temperature C->D E Perform System Suitability Test (See Table 1) D->E F Analyze Sample & Identify Impurities E->F G Resolution Adequate? F->G H Method is Suitable for Validation G->H Yes I Proceed to Method 2 (Alternative Selectivity) G->I No Method_Selection_Logic Start Start Analysis Q1 Need to Identify Unknown Impurities? Start->Q1 Method1A Use Method 1A (RP-HPLC, Volatile Buffer) Q1->Method1A Yes Q2 Is it for Routine QC? Q1->Q2 No Method1B Use Method 1B (RP-HPLC, Phosphate Buffer) Q2->Method1B Yes Q3 Are Polar Impurities Eluting in Solvent Front? Q2->Q3 No Method2 Use Method 2 (Mixed-Mode) Q3->Method2 Yes Refine1B Refine Method 1B Q3->Refine1B No

Caption: Decision tree for selecting the appropriate HPLC method.

Expert Recommendations and Conclusion

For the purity determination of this compound, Method 1A (RP-HPLC with a volatile buffer) is the recommended starting point. Its versatility allows for initial purity assessment and seamless transition to LC-MS for the structural elucidation of any unknown impurities, which is essential during the early stages of process development.

Once the impurity profile is well-understood and the method is being transferred to a routine quality control (QC) environment, transitioning to Method 1B (RP-HPLC with a phosphate buffer) is advisable. The enhanced robustness and reproducibility offered by the phosphate buffer make it superior for long-term, routine use where consistency is key.

Method 2 (Mixed-Mode Chromatography) should be held in reserve as a powerful problem-solving tool. If Method 1 fails to resolve a critical impurity from the main peak or if highly polar, process-related impurities are not adequately retained, the orthogonal selectivity of a mixed-mode column will likely provide the necessary resolution.

Ultimately, the development of a robust purity method is an iterative process. By understanding the physicochemical properties of the analyte and the underlying principles of chromatography, scientists can logically select and optimize a method that ensures the quality and safety of the materials used in drug development.

References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]

  • SIELC Technologies. Pyridine. Available from: [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

  • HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]

  • PMC (PubMed Central). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available from: [Link]

  • ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Available from: [Link]

  • SIELC Technologies. 1H-Imidazo[4,5-b]pyridine. Available from: [Link]

  • MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available from: [Link]

  • PMC (PubMed Central). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Available from: [Link]

  • ResearchGate. 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine. Available from: [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

Sources

Spectroscopic Characterization of Substituted Imidazo[4,5-c]pyridines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: Substituted Imidazo[4,5-c]pyridines (3-deazapurines). Primary Alternative: Imidazo[4,5-b]pyridines (1-deazapurines) and Purines. Application: Drug discovery scaffolds (kinase inhibitors, antiviral agents, immunomodulators).

This guide provides a rigorous spectroscopic framework for distinguishing imidazo[4,5-c]pyridines from their regioisomeric alternatives. In medicinal chemistry, the precise location of the pyridine nitrogen atom (N5 vs. N4) drastically alters hydrogen bond donor/acceptor profiles and metabolic stability. This guide moves beyond basic assignment, offering a self-validating workflow to unequivocally confirm the [4,5-c] scaffold using NMR (


H, 

C, 2D), MS, and IR methodologies.

Comparative Analysis: The [4,5-c] vs. [4,5-b] Scaffold

The primary challenge in synthesizing these scaffolds is regioselectivity . Cyclization of diaminopyridines often yields mixtures, and subsequent alkylations can occur at N1, N3, or N5. The ability to distinguish the [4,5-c] isomer (3-deazapurine) from the [4,5-b] isomer (1-deazapurine) is critical.

Table 1: Diagnostic NMR Signatures

Data synthesized from comparative literature analysis [1, 2, 3].

FeatureImidazo[4,5-c]pyridine (Target)Imidazo[4,5-b]pyridine (Alternative)Structural Logic
Pyridine Nitrogen Position Position 5Position 4Determines coupling patterns.
Key Diagnostic Proton H4 H5 H4 is flanked by two nitrogens (N3, N5). H5 is adjacent to only one (N4).
H4 / H5 Signal Shape Singlet (s) or doublet with tiny long-range coupling (

Hz).
Doublet of doublets (dd) (

Hz).[1]
C4 has no vicinal protons. C5 couples to H6.
H6 Signal Doublet (d) (

Hz).
Doublet of doublets (dd) (

Hz).
H6 couples to H7 in [4,5-c]. H6 couples to H5 and H7 in [4,5-b].
H7 Signal Doublet (d) (

Hz).
Doublet of doublets (dd) (

Hz).
Vicinal coupling to H6.

C Chemical Shift (C2)
~140–145 ppm~140–145 ppmSimilar; not diagnostic alone.

C Chemical Shift (C4)
~135–140 ppm (Deshielded by 2 Ns).N/A (Equivalent position is C5: ~118 ppm).C4 in [4,5-c] is highly deshielded.

Structural Visualization & Logic

The following diagram illustrates the numbering scheme and the "Decision Tree" logic for confirming the scaffold identity.

G cluster_0 Scaffold Comparison cluster_1 Validation Workflow C_isomer Imidazo[4,5-c]pyridine (3-deazapurine) N at Pos 5 Key: H4 is Singlet Step1 1H NMR Analysis (Focus on Pyridine Ring) B_isomer Imidazo[4,5-b]pyridine (1-deazapurine) N at Pos 4 Key: H5 is dd Start Unknown Isomer Sample Start->Step1 Decision1 Is there a Singlet around 8.5-9.0 ppm? Step1->Decision1 ResultC Likely [4,5-c] (H4 Proton) Decision1->ResultC Yes ResultB Likely [4,5-b] (No isolated singlet) Decision1->ResultB No Step2 Confirm with HMBC (Long-range correlations) ResultC->Step2 ResultB->Step2 Final Confirmed Structure Step2->Final Correlate H to Bridgehead C

Caption: Logical flow for distinguishing imidazo[4,5-c]pyridines from [4,5-b] isomers using 1H NMR coupling patterns.

Detailed Characterization Protocols

NMR Spectroscopy (The Gold Standard)

Objective: Unequivocal assignment of regiochemistry (N1 vs. N3 vs. N5 alkylation).

Protocol:

  • Solvent Selection: Dissolve 5–10 mg of sample in DMSO-d

    
     .
    
    • Why? DMSO prevents aggregation (common in these planar systems) and provides sharp signals for exchangeable protons (NH). CDCl

      
       often leads to broad peaks due to poor solubility or stacking.
      
  • 1D

    
    H NMR Acquisition: 
    
    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure full relaxation of the isolated H4 proton (which often has a long
      
      
      ).
    • Diagnostic Check: Look for the H4 singlet at

      
       8.6–9.2 ppm. If this signal appears as a doublet (
      
      
      
      Hz), you likely have the [4,5-b] isomer [4].
  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial Step: Optimize for long-range couplings (

      
       Hz).
      
    • N-Alkylation Proof:

      • If alkylated at N1 : The alkyl protons will correlate to C2 and C7a (bridgehead).

      • If alkylated at N3 : The alkyl protons will correlate to C2 and C3a (bridgehead).

      • If alkylated at N5 (pyridinium salt): The alkyl protons will correlate to C4 and C6 [2, 5].

Mass Spectrometry (MS)

Objective: Confirmation of molecular weight and fragmentation fingerprint.[2][3][4]

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Fragmentation Analysis:

    • Imidazo[4,5-c]pyridines typically show a stable molecular ion

      
      .
      
    • Diagnostic Loss: Look for the loss of HCN (27 Da) , characteristic of the fused imidazole ring cleavage.

    • Note: While MS confirms the formula, it is poor at distinguishing regioisomers alone. It must be paired with NMR [6].

Infrared Spectroscopy (IR)

Objective: Identification of functional groups and tautomeric states.

Protocol:

  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Key Bands:

    • N-H Stretch: 3300–2500 cm

      
       (broad) indicates an unsubstituted imidazole nitrogen (often involved in H-bonding).
      
    • C=N Stretch: 1620–1580 cm

      
      .
      
    • Fingerprint: The region 1500–1400 cm

      
       often contains ring breathing modes specific to the [4,5-c] skeleton, though these require reference spectra for definitive assignment [7].
      

Experimental Data Summary

Table 2: Representative Chemical Shifts (in DMSO-d )

Values are approximate and substituent-dependent.

Position

(ppm)
Multiplicity

(ppm)
Notes
2 ----142.0Imidazole Carbon (Deshielded)
3a ----138.5Bridgehead
4 8.90 s 136.2 Diagnostic Singlet
6 8.35d (

)
141.8

to Pyridine N
7 7.65d (

)
108.5

to Pyridine N
7a ----145.0Bridgehead

References

  • Synthesis and Characterization of Imidazo[4,5-c]pyridines. Journal of Heterocyclic Chemistry. Comparison of N-alkylation patterns and NMR shifts. 5[6][7]

  • Regioselectivity in the Synthesis of Imidazopyridines. Molecules. Detailed HMBC/NOESY analysis for distinguishing N1/N3 isomers. [6]

  • NMR Properties of Deazapurines. Magnetic Resonance in Chemistry. Fundamental coupling constants for [4,5-b] vs [4,5-c] systems. 8[6][7][9]

  • BenchChem Spectroscopic Guide. Comparative NMR data for imidazo-pyridine isomers. 10

  • HMBC Correlations in Heterocycles. University of Nebraska Lincoln. Guide to long-range heteronuclear correlations. 11[6][7]

  • Mass Spectrometry of Imidazo[4,5-b]pyridines. MDPI. Fragmentation patterns and metal affinities. 7[6][7]

  • Vibrational Properties of Imidazo[4,5-c]pyridine. PubMed. IR and Raman analysis of the scaffold. 12[6]

Sources

A Senior Application Scientist's Guide to Validating Regioisomers in 2-Methyl-Imidazo[4,5-c]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purine Bioisostere and the Regioisomer Challenge

The imidazo[4,5-c]pyridine scaffold is a cornerstone in medicinal chemistry, primarily due to its structural and electronic resemblance to natural purines.[1] This mimicry allows molecules incorporating this core to interact with biological macromolecules like DNA, RNA, and particularly kinases, making them valuable candidates for drug development in oncology, virology, and inflammation.[1][2][3] The synthesis of 2-substituted imidazo[4,5-c]pyridines, such as the 2-methyl derivative, typically involves the condensation of 3,4-diaminopyridine with a corresponding carboxylic acid or its equivalent.[2]

However, this seemingly straightforward cyclization presents a critical and often underestimated challenge: the formation of regioisomers. The unsymmetrical nature of the 3,4-diaminopyridine precursor, with two chemically distinct amino groups, means that the cyclization can proceed in two different ways, yielding a mixture of the desired product and its structural isomer. Distinguishing and validating the correct regioisomer is not merely an academic exercise; it is a prerequisite for accurate structure-activity relationship (SAR) studies, patentability, and clinical progression, as different regioisomers can possess vastly different biological activities and pharmacokinetic profiles.[4][5]

This guide provides a comprehensive comparison of analytical techniques, supported by experimental data and protocols, to empower researchers to unambiguously validate the regiochemical outcome of their synthesis. We will move beyond simply listing methods to explain the causality behind experimental choices, establishing a self-validating workflow for ensuring scientific integrity.

The Synthetic Dilemma: Inevitable Formation of Two Isomers

The most common route to the 2-methyl-imidazo[4,5-c]pyridine core is the reaction of 3,4-diaminopyridine with an acetylating agent, such as acetic acid or acetic anhydride, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).[2] The reaction proceeds via acylation of one amino group, followed by intramolecular cyclization and dehydration. Because the nucleophilicity of the N3 and N4 amino groups is similar, the initial acylation is often non-selective, leading directly to a mixture of the 1H- and 3H- tautomers, which can be alkylated to form stable N-substituted regioisomers.

G cluster_reactants Reactants cluster_products Regioisomeric Products 3_4_DAP 3,4-Diaminopyridine 3_4_DAP->Reaction Ac2O Acetic Anhydride Ac2O->Reaction Isomer_A 2-methyl-1H-imidazo[4,5-c]pyridine (1H-isomer) Reaction->Isomer_A Path A Isomer_B 2-methyl-3H-imidazo[4,5-c]pyridine (3H-isomer) Reaction->Isomer_B Path B

Caption: Synthetic pathway leading to regioisomers.

The Validation Toolbox: A Comparative Guide to Analytical Techniques

While multiple techniques can contribute to structural elucidation, they are not created equal in their power to differentiate regioisomers. This section compares the most effective methods, highlighting their strengths and weaknesses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Workhorse

NMR is the most powerful and accessible tool for routine regioisomer validation.[6] It provides direct insight into the chemical environment of each atom in the molecule.

A. ¹H and ¹³C NMR: The First Clue

One-dimensional NMR provides the initial assessment. The electronic environment of the pyridine ring protons (H-5, H-7) and carbons is subtly altered by the position of the imidazole nitrogen. This results in distinct chemical shifts for each isomer.[7] While these differences are often small, the overall pattern of the aromatic signals can be a characteristic feature.[4] For instance, the proton or carbon at position 7 will experience a different electronic effect from the adjacent imidazole N1 versus the more distant N3.

B. 2D NMR (NOESY & HMBC): The Unambiguous Proof

When 1D NMR is inconclusive, two-dimensional techniques provide definitive, self-validating proof.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This is the gold standard for assigning N-substituted regioisomers. The NOE is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. By observing a cross-peak between a proton on an N-alkyl group and a specific proton on the pyridine ring, one can definitively establish the point of attachment.[8][9]

    • For the 1H-isomer (N1-substituted): An NOE correlation is expected between the N1-substituent and the H-7 proton.

    • For the 3H-isomer (N3-substituted): An NOE correlation is expected between the N3-substituent and the H-5 proton.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is invaluable for piecing together the molecular skeleton.[8] For the 2-methyl group, an HMBC experiment will show a correlation from the methyl protons to the C2 carbon of the imidazole ring. Crucially, it may also show a correlation to either the C7a or C4a carbon, helping to confirm the assignment made by NOESY.

High-Performance Liquid Chromatography (HPLC): The Separation Specialist

HPLC is essential for both analytical and preparative purposes. Regioisomers, having slightly different dipole moments and polarities, can typically be separated using reverse-phase HPLC.[10][11]

  • Analytical Utility: A well-developed HPLC method can determine the ratio of the two isomers in the crude reaction mixture, allowing for the optimization of reaction conditions to favor one isomer over the other.

  • Preparative Utility: HPLC is the primary method for isolating pure samples of each regioisomer for further biological testing and definitive characterization by other techniques like NMR and X-ray crystallography.

X-ray Crystallography: The Absolute Confirmation

If a single crystal of sufficient quality can be obtained, X-ray crystallography provides an unequivocal, three-dimensional structure of the molecule.[12] This method is considered the ultimate proof of structure and is often used to definitively confirm the assignments made by NMR, especially for a lead compound or a novel scaffold. However, the major limitation is the requirement of a suitable crystal, which cannot always be grown.

Mass Spectrometry (MS): A Limited Role

Standard mass spectrometry is not a primary tool for distinguishing regioisomers. Both the 1H- and 3H-isomers have the identical molecular formula and therefore the same exact mass.[13] While tandem MS (MS/MS) might reveal subtle, reproducible differences in fragmentation patterns, interpreting these differences to assign regiochemistry is non-trivial and far less definitive than NMR. Advanced techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) can sometimes separate isomers based on their different shapes (collision cross-sections), but this is not a routine laboratory method.[13][14]

Comparative Summary of Validation Techniques

TechniquePrincipleApplication in Regioisomer ValidationProsCons
¹H / ¹³C NMR Nuclear spin in a magnetic fieldInitial assessment of purity and structure based on distinct chemical shift patterns.[6]Fast, non-destructive, provides rich structural information.Chemical shift differences can be subtle and solvent-dependent; may not be definitive alone.
2D NMR (NOESY) Through-space proton-proton correlationsUnambiguous assignment by identifying proximity of N-substituent to specific pyridine protons.[8][9]Provides definitive structural proof; self-validating.Requires more instrument time and expertise than 1D NMR.
2D NMR (HMBC) Through-bond (2-3 bonds) H-C correlationsConfirms skeletal connectivity and supports NOESY assignment.[8]Excellent for confirming the carbon framework.Can be complex to interpret; correlations may be weak.
HPLC Differential partitioning between phasesSeparation of isomers for quantification and purification.[10]Excellent for determining isomeric ratios and for purification.Provides no direct structural information; requires reference standards for peak assignment.
X-ray Crystallography Diffraction of X-rays by a crystal latticeAbsolute, unambiguous 3D structure determination.[2][12]The "gold standard" for structural proof.Requires a high-quality single crystal, which is often difficult to obtain.
Mass Spectrometry Mass-to-charge ratio of ionsConfirms molecular weight.[13]High sensitivity, confirms correct mass.Cannot distinguish between isomers with the same mass.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-imidazo[4,5-c]pyridine

This protocol is a representative example. Actual conditions may require optimization.

  • Setup: To a solution of 3,4-diaminopyridine (1.0 eq) in pyridine (10 mL per 10 mmol of diamine), add acetic anhydride (3.0 eq) dropwise under ice cooling.[15]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into 2N HCl (100 mL) and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure. The crude residue, containing a mixture of regioisomers, can be purified by flash column chromatography on silica gel or by preparative HPLC.

Protocol 2: NMR Analysis for Regioisomer Validation
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[16]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse, a spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds for 16-64 scans.[16]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 30° pulse, a spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2-5 seconds for 1024-4096 scans.[16]

  • NOESY Acquisition: Acquire a 2D NOESY spectrum. Pay close attention to the mixing time (typically 500-800 ms) to optimize the observation of key intermolecular NOEs.

  • Data Processing & Analysis: Process the spectra using appropriate software. For the NOESY spectrum, look for the critical cross-peaks between the N-H or N-alkyl protons and the aromatic protons H-5 or H-7 to assign the structure.

Validation Workflow

A robust validation strategy employs orthogonal techniques in a logical sequence to build a conclusive case for the structure.

G synthesis Synthesis of 2-methyl-imidazo[4,5-c]pyridine crude_mixture Crude Reaction Mixture synthesis->crude_mixture hplc_analysis Analytical HPLC crude_mixture->hplc_analysis Quantify Ratio purification Preparative HPLC or Column Chromatography crude_mixture->purification Separate isomer_A Isolated Isomer A purification->isomer_A isomer_B Isolated Isomer B purification->isomer_B nmr_A NMR Analysis (1D & 2D) of Isomer A isomer_A->nmr_A crystallography X-ray Crystallography (Optional Gold Standard) isomer_A->crystallography If crystal forms nmr_B NMR Analysis (1D & 2D) of Isomer B isomer_B->nmr_B structure_A Definitive Structure of A nmr_A->structure_A Assign Structure structure_B Definitive Structure of B nmr_B->structure_B Assign Structure absolute_structure Absolute Proof of Structure crystallography->absolute_structure Confirm

Caption: A logical workflow for regioisomer separation and validation.

Conclusion

The synthesis of 2-methyl-imidazo[4,5-c]pyridine inherently produces regioisomers, a challenge that must be addressed with a rigorous and systematic validation strategy. While HPLC is indispensable for separation and quantification, it is NMR spectroscopy—specifically 2D NOESY and HMBC experiments—that provides the most reliable and accessible means for unambiguous structural assignment in a routine research environment. By integrating these techniques, researchers can ensure the scientific integrity of their work, build accurate structure-activity relationships, and accelerate the development of novel therapeutics based on this privileged scaffold.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. [Link]

  • New polyfunctional imidazo[4,5-C]pyridine motifs: Synthesis, crystal studies, docking studies and antimicrobial evaluation. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. [Link]

  • 1H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. [Link]

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. [Link]

  • Synthesis of the mutagenic 2-amino-1,6-dimethyl-imidazo[4,5-b]pyridine (1,6-DMIP) and five of its isomers. [Link]

  • Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. [Link]

  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. [Link]

  • Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR. [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]

  • Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives. [Link]

  • Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. [Link]

  • (PDF) Dinitropyridines: Synthesis and Reactions. [Link]

  • 1H-Imidazo[4,5-b]pyridine. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Synthetic method of 3, 4-diaminopyridine.
  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Preparation method of 3-amino-4-methylpyridine. [Link]

  • Synthesis of 3-amino-4-(3-hydroxypropylamino)pyridine. [Link]

  • Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • HPLC Methods for analysis of Pyridine. [Link]

  • (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...). [Link]

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. [Link]

  • Catalysis by 4-dialkylaminopyridines. [Link]

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]

  • High-resolution ion mobility spectrometry-mass spectrometry of isomeric/isobaric ribonucleotide variants. [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. [Link]

  • MASS SPECTROMETRY IMAGING FOR DRUGS AND METABOLITES. [Link]

  • Imaging Mass Spectrometry of Natural Products. [Link]

  • Mass spectrometry imaging: new eyes on natural products for drug research and development. [Link]

  • 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka. [Link]

Sources

Comparative Guide: IR Spectroscopy Characterization of 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine

[1]

Executive Summary

Product Focus: 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine (CAS: N/A for specific isomer, generic scaffold analysis). Primary Application: Building block for pharmaceutical scaffolds (e.g., anticancer, antiviral agents). Analytical Context: This guide details the infrared (IR) spectroscopic signature of the target molecule, distinguishing it from critical regioisomers (imidazo[4,5-b]pyridines) and synthetic precursors (non-halogenated analogues).

Structural Analysis & Vibrational Logic

To accurately interpret the IR spectrum, one must deconstruct the molecule into its vibrating components. The this compound structure fuses a pyridine ring with an imidazole ring, substituted with a heavy halogen (Br) and an alkyl group (Methyl).

Structural Diagram & Vibrational Map

The following diagram illustrates the key functional groups and their corresponding vibrational modes.

VibrationalMapMolecule4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridineCoreImidazo[4,5-c]pyridineFused Ring SystemMolecule->CoreSub_Br4-Bromo Group(Heavy Atom)Molecule->Sub_BrSub_Me2-Methyl Group(Alkyl)Molecule->Sub_MeFunc_NH1H-Imidazole N-H(H-Bond Donor)Core->Func_NHC=N / C=C Stretch\n(1580-1620 cm⁻¹)C=N / C=C Stretch(1580-1620 cm⁻¹)Core->C=N / C=C Stretch\n(1580-1620 cm⁻¹)C-Br Stretch\n(500-700 cm⁻¹)C-Br Stretch(500-700 cm⁻¹)Sub_Br->C-Br Stretch\n(500-700 cm⁻¹)C-H (sp³) Stretch\n(2920-2960 cm⁻¹)C-H (sp³) Stretch(2920-2960 cm⁻¹)Sub_Me->C-H (sp³) Stretch\n(2920-2960 cm⁻¹)N-H Stretch (Broad)\n(2600-3300 cm⁻¹)N-H Stretch (Broad)(2600-3300 cm⁻¹)Func_NH->N-H Stretch (Broad)\n(2600-3300 cm⁻¹)

Figure 1: Vibrational mapping of the target molecule. Key diagnostic regions are color-coded by functional moiety.

Comparative Spectroscopic Performance

This section compares the target molecule against its most common "alternatives" encountered during synthesis and quality control: the non-brominated precursor and the [4,5-b] regioisomer .

Comparison 1: Target vs. Precursor (2-Methyl-1H-imidazo[4,5-c]pyridine)

Objective: Confirm successful bromination at the C4 position.

FeatureTarget: 4-Bromo-2-methyl...[1]Precursor: 2-Methyl...[1]Diagnostic Significance
C-Br Stretch Present (~600-700 cm⁻¹) AbsentPrimary Indicator. The appearance of a medium-to-strong band in the fingerprint region confirms halogenation.
Ring Breathing Shifted to lower freq.~990-1000 cm⁻¹The heavy bromine atom dampens ring vibrations, causing a red-shift in skeletal modes.
C-H (Ar) Bend Simplified PatternComplex PatternSubstitution at C4 removes one aromatic C-H bending mode (typically ~750-850 cm⁻¹), simplifying the fingerprint.
Comparison 2: Target vs. Regioisomer (Imidazo[4,5-b]pyridine)

Objective: Distinguish the [4,5-c] isomer from the [4,5-b] isomer (a common byproduct depending on cyclization method).

FeatureTarget: [4,5-c] IsomerAlternative: [4,5-b] IsomerMechanism / Note
Pyridine C=N ~1590-1610 cm⁻¹ ~1580-1600 cm⁻¹The position of the pyridine nitrogen (N5 in [c] vs N4 in [b]) alters the dipole moment and bond order, shifting the C=N stretch.
Fingerprint (700-900) Distinct "c-fusion" patternDistinct "b-fusion" patternThe substitution pattern on the pyridine ring (2,3,4-sub vs 2,3,5-sub equivalent) creates unique out-of-plane (OOP) bending signatures.
N-H Tautomerism Broad, multi-bandBroad, often shiftedElectronic effects from the pyridine nitrogen position influence the acidity of the imidazole N-H, affecting H-bonding strength and band width.

Detailed Characteristic Bands (Experimental & Predicted)

The following table synthesizes data from analogous heteroaromatic systems to provide a reference for peak assignment.

Table 1: Master Assignment List
Frequency (cm⁻¹)IntensityAssignmentNotes
2600 – 3300 Medium, BroadN-H Stretch Characteristic of imidazole N-H involving intermolecular Hydrogen bonding. Often creates a "hump" underlying C-H bands.
3000 – 3100 Weak, SharpC-H Stretch (Ar) Aromatic protons on the pyridine ring.
2920 – 2960 MediumC-H Stretch (Aliph) Asymmetric stretch of the 2-Methyl group.
2850 – 2870 WeakC-H Stretch (Aliph) Symmetric stretch of the 2-Methyl group.
1610 – 1630 StrongC=N Stretch Imidazole ring C=N stretch; diagnostic for the heterocyclic core.
1580 – 1600 MediumC=C Skeletal Pyridine ring breathing modes.
1450 – 1470 MediumCH₃ Deformation Asymmetric bending of the methyl group.
1370 – 1380 MediumCH₃ Deformation Symmetric "umbrella" mode of the methyl group.
1250 – 1300 StrongC-N Stretch Ar-N bond connecting the imidazole and pyridine rings.
600 – 700 Medium/StrongC-Br Stretch Critical QC Band. Position varies with crystal packing but is unique to the brominated product.

Experimental Protocol: Obtaining the Best Spectrum

To ensure the resolution of the critical C-Br and N-H bands, the following protocol is recommended.

Sample Preparation Workflow

Method: Attenuated Total Reflectance (ATR) is preferred for speed, but KBr Transmission is superior for resolving the fingerprint region (C-Br bands).

ProtocolStartSample: 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridineDryDesiccation(Remove H2O interference)Start->DryMethodChoose MethodDry->MethodATRATR (ZnSe/Diamond)Fast, Surface onlyMethod->ATRRoutine QCKBrKBr Pellet (1:100 ratio)High ResolutionMethod->KBrStructural IDScanAcquisitionRange: 4000-400 cm⁻¹Res: 4 cm⁻¹ATR->ScanKBr->ScanProcessBaseline Correction& CO2 RemovalScan->Process

Figure 2: Decision tree for IR sample preparation.

Step-by-Step Procedure (KBr Pellet)
  • Drying: Dry the sample in a vacuum oven at 40-50°C for 2 hours. Reason: Imidazoles are hygroscopic; water vapor (3400 cm⁻¹) obscures the N-H stretch.

  • Grinding: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr. Grind in an agate mortar until a fine, uniform powder is achieved. Reason: Reduces scattering (Christiansen effect).

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Measurement: Collect background (pure KBr) before sample. Scan from 4000 to 400 cm⁻¹.[2][3] Note: The 400-600 cm⁻¹ region is critical for C-Br confirmation.

References

  • Imidazo[4,5-c]pyridine Synthesis & Characterization

    • Source:

    • Relevance: Provides precursor spectral data and synthesis conditions for the pyridine ring halogen
  • Vibrational Spectroscopy of Heterocycles

    • Source:

    • Relevance: Establishes baseline frequencies for C=N, C=C, and C-H bands in arom
  • Halogenated Aromatic IR Bands

    • Source:

    • Relevance: Validates the assignment of C-Br stretching frequencies in the 500-700 cm⁻¹ region.
  • Isomer Differentiation (Imidazo[4,5-b] vs [c])

    • Source:

    • Relevance: Comparative data for the [4,5-b] isomer, highlighting N-H and ring vibr

Safety Operating Guide

Proper Disposal Procedures: 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine

[1][2][3]

Executive Summary & Chemical Classification

Immediate Action Required: Treat 4-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine as a Halogenated Organic Hazardous Waste .

Unlike standard organic intermediates, the presence of the bromine atom on the imidazopyridine scaffold mandates a specific disposal stream. It cannot be commingled with non-halogenated solvents or general trash. Improper segregation results in regulatory fines (RCRA violations in the US) and potential damage to standard catalytic incinerators due to corrosive acid gas generation (HBr/Br2) during combustion.

Chemical Identity Verification
ParameterDetail
Chemical Name This compound
Functional Groups Imidazopyridine (Fused Heterocycle), Bromine (Halogen), Methyl group
Physical State Solid (Powder/Crystalline)
Waste Code (RCRA) D001 (Ignitable if in solvent), D002 (Corrosive potential), Halogenated
Primary Hazards Skin/Eye Irritant, Acute Toxicity (Oral), Respiratory Irritant

Hazard Profiling & Causality

Why specific protocols are required for this compound.

The Halogen Factor

The bromine substituent is the critical logistical factor. When incinerated, brominated compounds release hydrogen bromide (HBr) and bromine gas (

  • Operational Impact: These gases are highly corrosive to the metal refractory linings of standard incinerators.

  • Requirement: This waste must be directed to a facility equipped with wet scrubbers or quench towers designed to neutralize acid gases.

The Heterocyclic Core (Pyridine/Imidazole)

The imidazopyridine core is nitrogen-rich.

  • Toxicological Risk: Pyridine derivatives are known hepatotoxins and neurotoxins. While the specific toxicology of this intermediate may be unmapped, it must be treated with the "Precautionary Principle" assuming toxicity profiles similar to 4-aminopyridine or bromopyridine.

  • Environmental Risk: Nitrogen-heterocycles are persistent in groundwater. Zero-discharge to drains is mandatory.

Step-by-Step Disposal Protocol

Solid Waste (Pure Compound or Contaminated Solids)

Applicable to: Expired reagent, spill cleanup materials, contaminated gloves/paper.

  • Containment: Place the solid material in a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Double Bagging: Seal the first bag and place it inside a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Must State: "Solid Waste: Toxic, Irritant, Halogenated."

    • Constituents: List "this compound" explicitly. Do not use abbreviations like "BMIP".

  • Segregation: Deposit into the Solid Hazardous Waste Drum designated for Halogenated Organics.

Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicable to: HPLC effluent, reaction solvents containing the compound.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste container (e.g., do not put acetone solutions in a container with concentrated nitric acid waste).

  • Stream Selection:

    • Scenario A (Halogenated Solvent): If dissolved in DCM, Chloroform, or similar, pour into the Halogenated Waste Carboy .

    • Scenario B (Non-Halogenated Solvent): If dissolved in Methanol, Ethyl Acetate, or DMSO, you must still utilize the Halogenated Waste Carboy .

    • Reasoning: Even trace amounts of the brominated solute render the entire solvent volume "halogenated" for disposal purposes.

  • pH Adjustment (Critical): If the solution is acidic (common in HPLC mobile phases with TFA), neutralize to pH 5–9 before adding to the carboy to prevent off-gassing or polymerization in the waste container.

Waste Stream Decision Logic (Visualization)

The following diagram outlines the operational decision tree for segregating this specific compound.

DisposalLogicStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Gloves, Paper)StateCheck->SolidPathLiquidPathLiquid Waste(Solutions, Mother Liquor)StateCheck->LiquidPathBaggingDouble Bag (Polyethylene)or HDPE JarSolidPath->BaggingSolventCheckDoes solvent containHalogens (DCM, CHCl3)?LiquidPath->SolventCheckTagSolidTag: Hazardous Solid(Toxic, Halogenated)Bagging->TagSolidHaloStreamStream: HalogenatedOrganic SolventsSolventCheck->HaloStreamYes (DCM, etc.)ContaminationCRITICAL: Solute contains Bromine.Entire volume is now Halogenated.SolventCheck->ContaminationNo (MeOH, EtOAc)TagSolid->HaloStreamNonHaloStreamStream: Non-Halogenated(Standard Organic)Contamination->HaloStream

Caption: Operational workflow for segregating brominated heterocyclic waste. Note that liquid waste defaults to the Halogenated stream regardless of the carrier solvent due to the solute's bromine content.

Emergency Contingencies

Spills (Solid)
  • PPE Upgrade: Wear nitrile gloves (double gloving recommended) and an N95 or P100 particulate respirator to avoid inhaling dust.

  • Method: Do not dry sweep. Use a wet wipe or a HEPA-filtered vacuum dedicated to hazardous chemicals to prevent aerosolization.

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste stream.

Exposure
  • Skin Contact: Imidazopyridines can be potent irritants.[2][3][4][5] Wash immediately with soap and water for 15 minutes. Do not use ethanol (increases transdermal absorption).

  • Eye Contact: Flush for 15 minutes. Seek medical attention, bringing the SDS (Safety Data Sheet).

Regulatory & Compliance Context

  • US EPA (RCRA): This compound falls under "Process Waste." While it may not be explicitly P-listed, it exhibits characteristics of toxicity.[1] The "Cradle-to-Grave" liability applies; you are responsible for this chemical until it is fully incinerated.

  • Global Harmonized System (GHS): Ensure all waste containers carry the "Exclamation Mark" (Irritant) and "Health Hazard" (Target Organ Toxicity) pictograms.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. EPA.gov.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 4-Bromo-2-methylpyridine (Analogous Hazard Data).

  • PubChem. (n.d.). Compound Summary: Imidazo[4,5-c]pyridine derivatives. National Library of Medicine.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.